Product packaging for HC Blue no.16(Cat. No.:CAS No. 502453-61-4)

HC Blue no.16

Cat. No.: B12099490
CAS No.: 502453-61-4
M. Wt: 460.4 g/mol
InChI Key: HAECXVUPWKTFLJ-UHFFFAOYSA-N
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Description

HC Blue no.16 is a useful research compound. Its molecular formula is C23H30BrN3O2 and its molecular weight is 460.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30BrN3O2 B12099490 HC Blue no.16 CAS No. 502453-61-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

502453-61-4

Molecular Formula

C23H30BrN3O2

Molecular Weight

460.4 g/mol

IUPAC Name

dimethyl-[3-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]propyl]-propylazanium;bromide

InChI

InChI=1S/C23H29N3O2.BrH/c1-5-14-26(3,4)15-8-13-25-19-12-11-18(24-2)20-21(19)23(28)17-10-7-6-9-16(17)22(20)27;/h6-7,9-12H,5,8,13-15H2,1-4H3,(H-,24,25,27,28);1H

InChI Key

HAECXVUPWKTFLJ-UHFFFAOYSA-N

Canonical SMILES

CCC[N+](C)(C)CCCNC1=C2C(=C(C=C1)NC)C(=O)C3=CC=CC=C3C2=O.[Br-]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of HC Blue No. 16 on Keratin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HC Blue No. 16 is a direct, semi-permanent hair dye notable for its vibrant blue hue. Its efficacy is rooted in its specific molecular interactions with the keratin (B1170402) superstructure of the hair fiber. This technical guide delineates the mechanism of action of HC Blue No. 16, focusing on its physicochemical properties, non-covalent binding to keratin, and the experimental protocols used to evaluate its performance. The information is collated from scientific literature and regulatory assessments to provide a comprehensive resource for researchers and professionals in the fields of cosmetics, materials science, and drug development.

Introduction to HC Blue No. 16

HC Blue No. 16, chemically identified as 3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-N,N-dimethyl-N-propyl-1-propanaminium bromide, is a member of the anthraquinone (B42736) family of colorants.[1] It is classified as a direct dye, meaning it imparts color without the need for a chemical oxidation process.[2] This characteristic positions it within the category of semi-permanent hair colorants, which gradually fade over several washes.[3] The longevity of its coloring effect is directly related to the nature and strength of its interaction with the keratin substrate of the hair.

Physicochemical Properties of HC Blue No. 16

The interaction of HC Blue No. 16 with keratin is governed by its molecular structure and resulting physicochemical properties. A summary of these properties, primarily sourced from the European Commission's Scientific Committee on Consumer Safety (SCCS), is presented below.

PropertyValue/DescriptionReference
Chemical Name 3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-N,N-dimethyl-N-propyl-1-propanaminium bromide[1]
INCI Name HC Blue No. 16[2]
CAS Number 502453-61-4[1]
Molecular Formula C23H30BrN3O2[1]
Molecular Weight 460.42 g/mol [1]
Physical Form Dark blue powder[1]
Water Solubility 218 g/L (at 20°C, pH 5.6)[1]
Log Pow (Partition Coefficient) 2.44 (at pH 6, room temperature)[1]
pKa 7.0 ± 0.2 (HL/H+L), 2.86 ± 0.2 (H2L/H+HL) [calculated][1]
UV-Vis Absorption Peaks (λmax) 261 nm, 589 nm, 637 nm[1]
Maximum On-Head Concentration 3% in semi-permanent hair dye formulations[1]

Mechanism of Action on Keratin

The primary mechanism of action of HC Blue No. 16 on keratin is through non-covalent interactions . These interactions are sufficiently strong to adhere the dye to the hair fiber, yet reversible enough to allow for gradual washing out, characteristic of semi-permanent dyes. The key interactions are a combination of ionic bonding, hydrogen bonding, and van der Waals forces.

Adsorption and Diffusion

The dyeing process begins with the application of the hair dye formulation. The vehicle of the formulation, typically a gel or cream, facilitates the diffusion of the HC Blue No. 16 molecules to the surface of the hair fiber. Due to its molecular size, HC Blue No. 16 not only adsorbs to the cuticle, the outermost layer of the hair, but also penetrates into the cortex.[4]

Diagram 1: The general process of HC Blue No. 16 application and interaction with the hair fiber.
Non-Covalent Interactions with Keratin

The keratin protein is a complex structure rich in various amino acid residues, offering multiple sites for non-covalent interactions.

  • Ionic Bonding: Hair keratin has a net negative charge at the typical pH of hair dye formulations. This is due to the presence of acidic amino acid residues like aspartic acid and glutamic acid. The quaternary ammonium (B1175870) group (-N+(CH3)2(C3H7)) in HC Blue No. 16 carries a permanent positive charge. This leads to a strong electrostatic attraction, or ionic bond, with the negatively charged sites on the keratin fiber.[5] This is a primary contributor to the substantivity of the dye.

  • Hydrogen Bonding: The HC Blue No. 16 molecule contains several hydrogen bond donors (the secondary amine group, -NH-) and acceptors (the carbonyl groups, C=O, and the nitrogen atoms). Keratin is abundant in amino acid residues with polar side chains that can participate in hydrogen bonding, such as serine, threonine, and tyrosine. These hydrogen bonds contribute to the adhesion of the dye to the keratin structure.[6]

  • Van der Waals Forces: The large, planar anthraquinone core of HC Blue No. 16 provides a significant surface area for van der Waals interactions with the non-polar regions of the keratin protein.[4] These forces, although individually weak, are collectively significant in the overall binding of the dye molecule to the hair fiber.

References

synthesis and purification of HC Blue no. 16

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of HC Blue No. 16

Introduction

HC Blue No. 16 is a cationic, direct dye belonging to the anthraquinone (B42736) class of colorants.[1][2] Its chemical identity is dimethyl-[3-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]propyl]-propylazanium bromide.[2] Primarily utilized in the cosmetics industry, it serves as a non-reactive coloring agent in semi-permanent hair dye formulations, typically at a maximum on-head concentration of 3%.[3] The molecule's large size and cationic nature allow it to interact non-covalently with the keratin (B1170402) fibers of the hair, imparting a vibrant blue color that lasts through several washes.[1]

This guide provides a comprehensive overview of the chemical synthesis and subsequent purification of HC Blue No. 16, intended for an audience of researchers and professionals in the fields of organic chemistry and drug development. It includes detailed experimental protocols, tabulated physicochemical data, and process visualizations.

Physicochemical and Spectroscopic Data

The key properties of HC Blue No. 16 are summarized below. Characterization is typically performed using NMR, MS, IR, and elemental analysis.[3]

Table 1: Physicochemical Properties of HC Blue No. 16

PropertyValue/DescriptionSource(s)
IUPAC Name dimethyl-[3-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]propyl]-propylazanium bromide[2]
Molecular Formula C₂₃H₃₀BrN₃O₂[1]
Molecular Weight 460.42 g/mol [1]
Physical Form Dark blue powder[1]
Melting Point 226.7 °C (with decomposition)[3]
Solubility (Water) 218 g/L (at 20°C, pH 5.6)[3]
Solubility (Ethanol) ≥50 g/mL[1]
Partition Coeff. (Log P) 2.44 (at pH 6)[3]
pKa Values 7.0 ± 0.2 (HL/H+L), 2.86 ± 0.2 (H₂L/H⁺HL)[1]

Table 2: Spectroscopic Data for HC Blue No. 16

Spectroscopic MethodWavelengths (λmax)Source(s)
UV-Vis Absorption 261 nm, 589 nm, 637 nm[1]

Synthesis Pathway

The synthesis of HC Blue No. 16 is achieved through a nucleophilic substitution reaction. The primary amino group of 4-(methylamino)-1-aminoanthraquinone acts as a nucleophile, displacing a leaving group on an alkylating agent, N,N-dimethyl-N-propylpropan-1-aminium bromide, to form the final product.[1] While specific patented conditions are proprietary, a general laboratory procedure can be outlined based on common practices for N-alkylation of aminoanthraquinones.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 4-(Methylamino)-1- aminoanthraquinone P Nucleophilic Substitution (Alkylation) A->P Nucleophile B N,N-Dimethyl-N-propyl- propan-1-aminium bromide (Alkylating Agent) B->P Electrophile C HC Blue No. 16 (Crude Product) P->C Forms

Diagram 1: Logical overview of the HC Blue No. 16 synthesis reaction.
Experimental Protocol: Synthesis

This protocol describes a general method for the alkylation reaction.

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, combine 4-(methylamino)-1-aminoanthraquinone (1.0 eq) and the alkylating agent, N,N-dimethyl-N-propylpropan-1-aminium bromide (1.1 eq).

  • Solvent and Catalyst: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) to the flask (approx. 5-10 mL per gram of starting material). Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 eq), to act as an acid scavenger.

  • Reaction Conditions: Purge the flask with nitrogen. Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of hexane (B92381):ethyl acetate (B1210297) (e.g., 7:3 v/v), visualizing with a UV lamp. The reaction is typically complete within 8-12 hours, indicated by the consumption of the starting aminoanthraquinone.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing cold water (approx. 10x the volume of the reaction solvent).

    • The crude product will precipitate as a dark blue solid.

    • Collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the solid thoroughly with deionized water to remove residual solvent and salts.

    • Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

Purification

The crude HC Blue No. 16 obtained from synthesis contains unreacted starting materials, by-products, and other impurities. Purification to a high degree (>98%) is essential for its use in cosmetic applications and is achieved via column chromatography.[1]

Experimental Protocol: Column Chromatography
  • Stationary Phase and Column Packing:

    • Use silica (B1680970) gel (60-120 mesh) as the stationary phase.

    • Prepare a slurry of the silica gel in the initial, least polar eluent (e.g., 100% hexane).

    • Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading:

    • Dissolve the crude HC Blue No. 16 in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent mixture).

    • Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution:

    • Begin elution with a low-polarity mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

    • Employ a gradient elution by gradually increasing the polarity of the mobile phase. Incrementally increase the proportion of ethyl acetate (e.g., to 8:2, 7:3, and so on). This allows for the separation of less polar impurities first, followed by the target compound.

  • Fraction Collection and Analysis:

    • Collect the eluate in fractions (e.g., 20-50 mL per fraction).

    • Analyze the collected fractions by TLC to identify those containing the pure HC Blue No. 16. The desired product will appear as a distinct blue spot.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator under reduced pressure.

    • The resulting solid is the purified HC Blue No. 16. Dry the final product in a vacuum oven to remove any residual solvent.

Process Workflow and Quality Control

The entire manufacturing process from reactants to the final, purified product involves several key stages, including synthesis, isolation, purification, and analytical validation.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control reactants Reactants: - 4-(Methylamino)-1-aminoanthraquinone - Alkylating Agent - Solvent (DMF) - Base (K2CO3) reaction Alkylation Reaction (80-100°C, 8-12h) reactants->reaction workup Aqueous Workup (Precipitation) reaction->workup crude Crude Product workup->crude Impure Solid filtration Filtration & Drying chromatography Silica Gel Column Chromatography filtration->chromatography evaporation Solvent Evaporation chromatography->evaporation pure Purified HC Blue No. 16 evaporation->pure Purity >98% crude->filtration analysis Purity Analysis (HPLC, NMR, MS) pure->analysis

Diagram 2: Experimental workflow for HC Blue No. 16 synthesis and purification.
Quality Control Data

Final product validation is critical. High-Performance Liquid Chromatography (HPLC) is the standard method for determining the final purity of the synthesized dye.

Table 3: Purity and Yield Data

ParameterValue/DescriptionSource(s)
Typical Purity (Post-Chromatography) 97.9 – 98.1% (w/w)[1]
Analytical Methods HPLC, NMR, MS, IR, Elemental Analysis[1][3]
Potential Impurities Unreacted starting materials, over-alkylated by-products, residual solvents.
Expected Yield Varies based on reaction scale and conditions; typically moderate to good for this reaction type.

References

Technical Guide: Physicochemical Properties of HC Blue No. 16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC Blue No. 16 is a semi-permanent hair coloring agent belonging to the anthraquinone (B42736) class of dyes.[1] It imparts a blue to violet shade and is utilized in non-oxidative hair dye formulations.[2][3] Understanding its physicochemical properties is crucial for formulation development, safety assessment, and regulatory compliance. This guide provides an in-depth overview of the core physicochemical characteristics of HC Blue No. 16, detailed experimental methodologies based on standardized guidelines, and a visualization of its application workflow.

Chemical Identity

IdentifierValue
INCI Name HC Blue No. 16
IUPAC Name dimethyl-[3-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]propyl]-propylazanium;bromide[4]
CAS Number 502453-61-4[4]
EC Number 481-170-7[2]
Molecular Formula C₂₃H₃₀BrN₃O₂[1]
Molecular Weight 460.42 g/mol [1][2]
Chemical Structure
Source: SCCS/1478/12[2]

Physicochemical Data

The following tables summarize the key physicochemical properties of HC Blue No. 16.

General Properties
PropertyValueTest Guideline
Physical Form Dark blue powder[2]-
Melting Point 226.7 °C (with decomposition)[2]EU Method A.1 / OECD Guideline 102
Boiling Point Not determined (decomposition occurs)[2]-
Relative Density 1.445 g/cm³[2]EU Method A.3
Vapour Pressure 5.3 x 10⁻¹³ hPa at 20°C (extrapolated)[2]EU Method A.4 / OECD Guideline 104
Surface Tension 59.44 mN/m (1 g/L aqueous solution at 19.7°C)[2]EU Method A.5
Solubility and Partitioning
PropertyValueTest Guideline
Water Solubility 218 g/L (at 20°C, pH 5.6)[2]EU Method A.6 / OECD Guideline 105 (Flask Method)
Solubility in other solvents > 100 g/L in Water/Acetone (1:1, pH 5.3)[2]> 50 g/L in DMSO[2]-
Partition Coefficient (log P_ow) 2.44 (at room temperature, pH 6)[2]EU Method A.8 / OECD Guideline 117 (HPLC Method)
Other Physicochemical Characteristics
PropertyValueTest Guideline
pH 6.1 (in a 20% w/w aqueous solution at 20°C)[2]-
pKa 7.0 ± 0.2 (HL/H+L) [calculated][2]2.86 ± 0.2 (H₂L/H+HL) [calculated][2]-
Flammability (Solids) Not highly flammable[2]EU Method A.10
Explosive Properties Not explosive[2]EU Method A.14
Relative Self-Ignition Temperature > 394 °C[2]EU Method A.16
Oxidizing Properties (Solids) Not oxidizing[2]EU Method A.17
UV-Vis Absorption Maxima (λ_max) 261 nm, 589 nm, 637 nm[2]-

Experimental Protocols

The following are summarized methodologies for the key experiments cited, based on the referenced OECD and EU guidelines.

Melting Point (EU Method A.1 / OECD Guideline 102)

This method determines the temperature at which a substance transitions from a solid to a liquid state. A small, finely powdered sample of the test substance is introduced into a capillary tube. The capillary tube is then heated in a controlled manner in a heating apparatus. The temperatures at which the substance begins to melt and at which it is completely molten are recorded.

Vapour Pressure (EU Method A.4 / OECD Guideline 104)

This guideline describes several methods for determining the vapor pressure of a substance. For a substance with very low vapor pressure like HC Blue No. 16, a dynamic method or an effusion method is typically employed. In the dynamic method, the boiling temperature at various pressures is measured. In the effusion method, the rate of mass loss of the substance through a small orifice in a Knudsen cell at a constant temperature is determined. The vapor pressure is then calculated from these measurements.

Water Solubility (Flask Method) (EU Method A.6 / OECD Guideline 105)

This method is used to determine the water solubility of a substance. A surplus of the test substance is added to a flask containing purified water. The flask is then agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is established, the solution is centrifuged or filtered to remove any undissolved particles. The concentration of the substance in the clear aqueous phase is then determined using a suitable analytical method.

Partition Coefficient (HPLC Method) (EU Method A.8 / OECD Guideline 117)

This method determines the n-octanol/water partition coefficient (log P_ow) using high-performance liquid chromatography (HPLC). A small amount of the test substance is injected onto a reverse-phase HPLC column. The retention time of the substance is measured. A calibration curve is generated using reference substances with known log P_ow values. The log P_ow of the test substance is then determined by comparing its retention time to the calibration curve.

Relative Density (EU Method A.3)

For a solid, the relative density is typically determined using a gas pycnometer. The volume of the solid is measured by determining the volume of gas displaced by the sample. The mass of the sample is determined by weighing. The relative density is then calculated as the mass divided by the volume.

Surface Tension (EU Method A.5)

This method determines the surface tension of a liquid, in this case, an aqueous solution of HC Blue No. 16. A platinum ring or plate is brought into contact with the surface of the solution. The force required to pull the ring or plate from the surface is measured using a tensiometer. The surface tension is then calculated from this force.

Flammability (Solids) (EU Method A.10)

This test determines if a solid is readily combustible. A small amount of the substance is formed into a powder train. One end of the train is ignited with a flame. The rate of burning is observed. A substance is considered highly flammable if the combustion propagates rapidly along the train.

Explosive Properties (EU Method A.14)

This method assesses the potential of a substance to explode under thermal or mechanical stress. The thermal sensitivity is tested by heating the substance in a steel tube with a defined orifice. The mechanical sensitivity (to shock and friction) is determined using standardized apparatus. The results indicate whether the substance is sensitive to these stimuli and thus has explosive properties.

Relative Self-Ignition Temperature of Solids (EU Method A.16)

This test determines the lowest temperature at which a solid will self-ignite under specific conditions. A sample of the substance is placed in an oven, and the temperature is gradually increased. The temperatures of the sample and the oven are monitored. The self-ignition temperature is the oven temperature at which the sample temperature begins to rise rapidly above the oven temperature.

Oxidizing Properties (Solids) (EU Method A.17)

This test determines if a solid can cause or contribute to the combustion of other materials. The test substance is mixed with a combustible material (e.g., cellulose). The burning rate of this mixture is compared to the burning rate of a reference mixture (e.g., cellulose (B213188) mixed with an oxidizing agent like barium nitrate). If the burning rate of the test mixture is significantly higher, the substance is considered to have oxidizing properties.

Mechanism of Action as a Direct Hair Dye

HC Blue No. 16 is classified as a direct, non-reactive hair dye. Its coloring mechanism does not involve a chemical reaction with the hair fiber. Instead, the dye molecules, which are positively charged, are attracted to the negatively charged sites on the surface of the hair keratin. They deposit on the hair shaft and can penetrate the cuticle to a limited extent, where they are held in place by weak intermolecular forces such as van der Waals forces and ionic interactions. This process is reversible, and the color gradually fades with repeated washing.

Visualizations

HC_Blue_16_Application_Workflow cluster_formulation Formulation cluster_application Application cluster_mechanism Mechanism of Action cluster_result Result HC_Blue_16 HC Blue No. 16 (Powder) Formulation Hair Dye Formulation (e.g., cream, gel) HC_Blue_16->Formulation Incorporation Application Application to Hair Formulation->Application Penetration Penetration into Hair Shaft (Cuticle) Application->Penetration Binding Ionic & Van der Waals Interactions with Keratin Penetration->Binding Coloration Visible Blue Color Binding->Coloration Colored_Hair Colored Hair Coloration->Colored_Hair Washing Washing Colored_Hair->Washing Fading Gradual Fading Washing->Fading Fading->Colored_Hair Re-application

Caption: Application workflow and mechanism of action for HC Blue No. 16 as a direct hair dye.

Experimental_Workflow cluster_physicochemical Physicochemical Property Determination cluster_safety Safety & Hazard Assessment Test_Substance HC Blue No. 16 Sample Test_Selection Select Appropriate OECD/EU Test Guideline Test_Substance->Test_Selection Flammability Flammability Test (EU Method A.10) Test_Substance->Flammability Explosivity Explosivity Test (EU Method A.14) Test_Substance->Explosivity Oxidizing Oxidizing Properties Test (EU Method A.17) Test_Substance->Oxidizing Self_Ignition Self-Ignition Test (EU Method A.16) Test_Substance->Self_Ignition Test_Execution Execute Standardized Protocol (e.g., Flask Method, HPLC) Test_Selection->Test_Execution Data_Acquisition Acquire Raw Data (e.g., Concentration, Retention Time) Test_Execution->Data_Acquisition Data_Analysis Analyze Data & Calculate Property (e.g., g/L, log P_ow) Data_Acquisition->Data_Analysis

Caption: General experimental workflow for determining physicochemical and safety properties.

References

HC Blue no. 16 solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of HC Blue No. 16 in various solvents. The information is compiled from scientific assessments and technical data sheets to support research and development activities.

Data Presentation: Quantitative Solubility of HC Blue No. 16

The solubility of HC Blue No. 16 has been determined in several common solvents. The table below summarizes the available quantitative data for easy comparison. A notable discrepancy exists in the reported aqueous solubility, which may be attributable to differences in experimental conditions such as pH, temperature, and the specific methodology employed (e.g., flask method vs. estimation).

Solvent SystemTemperaturepHSolubilitySource
Water20°C5.6218 g/L[1]
WaterNot SpecifiedNot Specified≥10 mg/mL[2]
WaterNot SpecifiedNot Specified15 mg/L[3]
Water25°CNot Specified0.7954 mg/L (estimated)[4]
Dimethyl Sulfoxide (DMSO)Not SpecifiedNot Specified> 50 g/L[1]
EthanolNot SpecifiedNot Specified≥50 mg/mL[2]
Water/Acetone (1:1)Not Specified5.3> 100 g/L[1]
Acetone/Water (1:1) + Olive Oil (3:1)Not SpecifiedNot Specified> 10% (w/v)[1]

Experimental Protocols

Detailed experimental protocols for determining the solubility of HC Blue No. 16 are not extensively published in publicly available literature. However, references to standardized methods and specific vehicle preparations provide insight into the methodologies used.

Standardized Solubility Testing: The Flask Method

The solubility of HC Blue No. 16 in water (218 g/L) was determined using the "Flask Method," referenced as EU - A.6.[1] This is a common and straightforward method for determining the saturation solubility of a substance in a solvent. A general protocol for the Flask Method is as follows:

  • Supersaturation: An excess amount of HC Blue No. 16 is added to a known volume of the solvent (e.g., water) in a flask.

  • Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The undissolved solute is separated from the saturated solution. This is typically achieved by centrifugation or filtration. Care must be taken to maintain the temperature during this step to prevent precipitation or further dissolution.

  • Quantification: The concentration of HC Blue No. 16 in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculation: The solubility is then expressed in units such as g/L or mg/mL.

Solubility in a Complex Vehicle for Toxicological Studies

In a Local Lymph Node Assay (LLNA), the maximum solubility of HC Blue No. 16 in a specific vehicle was determined to be at least 10%.[1] This indicates that a 10% solution of HC Blue No. 16 in this vehicle was stable and suitable for the study. The preparation of this vehicle is described as follows:

  • Solvent Mixture Preparation: Acetone and water are mixed in a 1:1 ratio.

  • Final Vehicle Formulation: The 1:1 acetone/water mixture is then combined with olive oil in a 3:1 ratio.

  • Dissolution of HC Blue No. 16: HC Blue No. 16 is dissolved in this final vehicle to achieve the desired concentration, with the highest tested concentration being 10%.[1]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound like HC Blue No. 16 using the Flask Method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess HC Blue No. 16 to a known volume of solvent B Agitate at constant temperature (e.g., 24-72 hours) A->B C Centrifuge or filter to remove undissolved solid B->C D Quantify concentration of dissolved HC Blue No. 16 (e.g., via HPLC, UV-Vis) C->D E Determine Solubility (e.g., in g/L) D->E

A generalized workflow for determining solubility via the Flask Method.

References

Spectroscopic Analysis of HC Blue No. 16: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of HC Blue No. 16, a synthetic anthraquinone (B42736) derivative used as a direct dye in semi-permanent hair coloring products. This document outlines the key physicochemical properties, summarizes available spectroscopic data, and presents a general workflow for its analysis, tailored for professionals in research, scientific, and drug development fields.

Physicochemical Properties of HC Blue No. 16

HC Blue No. 16, chemically known as 3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-N,N-dimethyl-N-propyl-1-propanaminium bromide, is a dark blue powder.[1][2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Chemical Formula C23H30BrN3O2[1][3]
Molecular Weight 460.42 g/mol [1][2]
Physical Form Dark blue powder[1][2]
Melting Point 226.7 °C (decomposition)[1]
Water Solubility 218 g/L (20°C, pH 5.6)[1]
Solubility in DMSO > 50 g/L[1]
Partition Coefficient (Log Pow) 2.44 (pH 6, room temperature)[1]
pKa 7.0 ± 0.2 (HL/H+L) [calculated] 2.86 ± 0.2 (H2L/H+HL) [calculated][1]
UV-Vis Absorption Maxima (λmax) 261 nm, 589 nm, 637 nm[1][2]

Spectroscopic Characterization

The chemical characterization of HC Blue No. 16 has been performed using a variety of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy.[1]

UV-Visible Spectroscopy

UV-Vis spectroscopy is instrumental in identifying the characteristic absorption peaks of HC Blue No. 16. The compound exhibits three distinct absorption maxima at 261 nm, 589 nm, and 637 nm.[1][2] These absorptions are responsible for its dark blue color. A study on the degradation of similar hair dyes also utilized UV-Vis absorption spectra to monitor the process.[4]

Other Spectroscopic Techniques

While it is documented that NMR, MS, and IR spectroscopy have been used for the chemical characterization of HC Blue No. 16, detailed experimental protocols and specific spectral data are not extensively available in the public domain.[1] However, a method for the determination of various hair dyes in cosmetics using liquid chromatography/tandem mass spectrometry (LC-MS/MS) has been established, providing some insight into the mass spectrometric behavior of HC Blue No. 16.[5] The precursor and product ions for HC Blue No. 16 in positive electrospray ionization mode (ESI+) are m/z 380 and 265, respectively.[5]

Experimental Protocols

Sample Preparation

For most spectroscopic analyses, the initial step involves dissolving the HC Blue No. 16 powder in a suitable solvent. Given its solubility profile, deionized water, DMSO, or a mixture of water and acetone (B3395972) could be appropriate choices.[1] For LC-MS/MS analysis, a common solvent is a mixture of methanol (B129727) and water, often with a small amount of an acid like formic acid to aid ionization.[5]

Instrumentation and Analysis
  • UV-Visible Spectroscopy: A standard UV-Vis spectrophotometer can be used. The sample is placed in a quartz cuvette, and the absorbance is measured across the UV and visible range (typically 200-800 nm) to identify the λmax values.

  • Mass Spectrometry (MS): For LC-MS/MS analysis, a liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is typically employed.[5] The mobile phase composition and gradient are optimized to achieve good chromatographic separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer. Deuterated solvents such as DMSO-d₆ or D₂O would be used to dissolve the sample.

  • Infrared (IR) Spectroscopy: An FTIR spectrometer, often with an ATR (Attenuated Total Reflectance) accessory, would be used to obtain the infrared spectrum of the solid powder, revealing characteristic functional group vibrations.

Experimental Workflow

The logical flow for a comprehensive spectroscopic analysis of HC Blue No. 16 is depicted in the following diagram.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Reporting Sample HC Blue No. 16 Powder Dissolution Dissolution in appropriate solvent Sample->Dissolution IR Infrared Spectroscopy Sample->IR UV_Vis UV-Visible Spectroscopy Dissolution->UV_Vis LC_MS_MS LC-MS/MS Dissolution->LC_MS_MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR UV_Vis_Data λmax Determination UV_Vis->UV_Vis_Data LC_MS_MS_Data Mass-to-Charge Ratio (m/z) and Fragmentation LC_MS_MS->LC_MS_MS_Data NMR_Data Chemical Shift and Structure Elucidation NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data Report Comprehensive Analytical Report UV_Vis_Data->Report LC_MS_MS_Data->Report NMR_Data->Report IR_Data->Report

Caption: General workflow for the spectroscopic analysis of HC Blue No. 16.

Signaling Pathways

Based on the available scientific literature, there is no indication that HC Blue No. 16 is directly involved in specific signaling pathways in the context of its primary application or toxicological assessment. Its mechanism of action as a direct hair dye involves non-covalent binding to the hair shaft.[2] Therefore, a diagram of signaling pathways is not applicable to the core topic of its spectroscopic analysis.

Conclusion

This technical guide has summarized the key spectroscopic and physicochemical information available for HC Blue No. 16. While a variety of powerful analytical techniques have been employed for its characterization, detailed experimental protocols remain largely proprietary or unpublished. The provided general workflow offers a robust starting point for researchers and scientists tasked with the analysis of this compound. Further research to publish detailed spectral data and optimized analytical methods would be beneficial to the scientific community.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of HC Blue No. 16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HC Blue No. 16, a cationic anthraquinone (B42736) derivative, is utilized as a direct dye in semi-permanent hair coloring formulations. Its chemical stability, particularly under thermal stress, is a critical parameter influencing its safety, efficacy, and shelf-life in cosmetic products. This technical guide provides a comprehensive overview of the currently available data on the thermal stability and degradation of HC Blue No. 16. Due to the limited publicly available in-depth thermal degradation studies, this document also outlines detailed experimental protocols for key analytical techniques essential for a thorough stability assessment. This guide is intended to be a valuable resource for researchers and professionals involved in the development and quality control of products containing HC Blue No. 16.

Physicochemical Properties of HC Blue No. 16

A foundational understanding of the physicochemical properties of HC Blue No. 16 is essential for interpreting its stability profile. Key properties are summarized in the table below.

PropertyValue/DescriptionSource
Chemical Name N,N-dimethyl-3-[[4-(methylamino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]amino]-N-propyl-1-propanaminium bromide[1]
CAS Number 502453-61-4[1]
Molecular Formula C₂₃H₃₀BrN₃O₂[2]
Molecular Weight 460.42 g/mol [2]
Physical Form Dark blue powder[1]
Melting Point 226.7 °C (with decomposition)[1]
Relative Self-Ignition Temperature > 394 °C[1]
Solubility (at 20°C) Water: 218 g/L (pH 5.6)[1]
Water/acetone (1:1): > 100 g/L (pH 5.3)[1]
DMSO: > 50 g/L[1]
UV-Vis Absorption Maxima (λmax) 261 nm, 589 nm, 637 nm[1]

Thermal Stability and Degradation Profile

Publicly available data on the thermal degradation of HC Blue No. 16 is primarily derived from the safety assessment conducted by the Scientific Committee on Consumer Safety (SCCS).

According to the SCCS report, HC Blue No. 16 exhibits a melting point of 226.7 °C with concurrent decomposition[1]. The relative self-ignition temperature is reported to be above 394 °C, suggesting a degree of thermal stability under certain conditions[1].

To provide a complete technical understanding, the following sections outline the standard experimental protocols that would be employed to thoroughly characterize the thermal stability and degradation of HC Blue No. 16.

Recommended Experimental Protocols for Thermal Stability Assessment

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of HC Blue No. 16 by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of HC Blue No. 16 powder into a ceramic or aluminum pan.

  • Atmosphere: Nitrogen or air, at a flow rate of 20-50 mL/min. An inert atmosphere (nitrogen) is used to assess thermal decomposition without oxidation, while an air atmosphere allows for the study of thermo-oxidative degradation.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp up the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is used to identify the onset temperature of decomposition and the temperatures at which major mass loss events occur. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events such as glass transitions or solid-solid phase transitions of HC Blue No. 16.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of HC Blue No. 16 into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp up the temperature from 30 °C to 250 °C (or a temperature beyond the melting point observed in TGA) at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. The DSC thermogram will show endothermic peaks corresponding to melting and other phase transitions, and exothermic peaks corresponding to crystallization or decomposition. The peak onset and peak maximum of the melting endotherm are determined.

Forced Thermal Degradation Study

Objective: To intentionally degrade HC Blue No. 16 under controlled thermal stress to identify potential degradation products and establish degradation pathways.

Methodology:

  • Sample Preparation:

    • Solid State: Place a known amount of HC Blue No. 16 powder in a controlled temperature oven at various temperatures (e.g., 80 °C, 100 °C, and a temperature near the onset of decomposition determined by TGA) for a defined period (e.g., 24, 48, 72 hours).

    • Solution State: Prepare a solution of HC Blue No. 16 in a relevant solvent (e.g., water or a water/co-solvent mixture) and heat it at various temperatures (e.g., 60 °C, 80 °C) for defined time intervals.

  • Sample Analysis: At each time point, withdraw samples and analyze them using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Data Analysis:

    • Quantify the remaining HC Blue No. 16 to determine the degradation kinetics.

    • Analyze the chromatograms for the appearance of new peaks, which represent degradation products.

    • Use the PDA detector to obtain the UV-Vis spectrum of each degradation product.

    • Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of the degradation products, which aids in their structural elucidation.

Visualization of Experimental Workflows

Workflow for Thermal Analysis

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Output cluster_3 Interpretation HC_Blue_16 HC Blue No. 16 Powder TGA Thermogravimetric Analysis (TGA) HC_Blue_16->TGA DSC Differential Scanning Calorimetry (DSC) HC_Blue_16->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Decomposition_Profile Decomposition Profile (Onset, Stages) TGA_Data->Decomposition_Profile Thermal_Events Thermal Events (Melting, Transitions) DSC_Data->Thermal_Events

Caption: Workflow for the thermal analysis of HC Blue No. 16.

Workflow for Forced Thermal Degradation Study

G cluster_0 Stress Conditions cluster_1 Analytical Method cluster_2 Data Analysis cluster_3 Outcome Solid_State Solid State Heating HPLC_PDA_MS HPLC-PDA-MS Analysis Solid_State->HPLC_PDA_MS Solution_State Solution State Heating Solution_State->HPLC_PDA_MS Quantification Quantification of HC Blue No. 16 HPLC_PDA_MS->Quantification Degradant_ID Identification of Degradation Products HPLC_PDA_MS->Degradant_ID Degradation_Kinetics Degradation Kinetics Quantification->Degradation_Kinetics Degradation_Pathway Degradation Pathway Degradant_ID->Degradation_Pathway

References

An In-Depth Technical Guide to the Chromophore of HC Blue No. 16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC Blue No. 16 is a direct hair dye used in semi-permanent hair coloring formulations.[1] Its vibrant blue color arises from a sophisticated chromophoric system based on a substituted anthraquinone (B42736) core. This technical guide provides a detailed exploration of the chemical and physical properties, synthesis, and spectroscopic characterization of the HC Blue No. 16 chromophore, intended for a scientific audience.

Chemical Identity and Physicochemical Properties

The core of HC Blue No. 16's color lies in its 1,4-diaminoanthraquinone (B121737) structure. The formal chemical name for HC Blue No. 16 is N,N-dimethyl-3-{[4-(methylamino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]amino}-N-propyl-1-propanaminium bromide.[2] The molecule possesses a planar anthraquinone skeleton with amino group substitutions that act as powerful auxochromes, influencing the electronic transitions responsible for its color.

Table 1: Physicochemical Properties of HC Blue No. 16

PropertyValueReference
Chemical Name N,N-dimethyl-3-{[4-(methylamino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]amino}-N-propyl-1-propanaminium bromide[2]
CAS Number 502453-61-4[2]
Molecular Formula C23H30BrN3O2[1]
Molecular Weight 460.42 g/mol [1]
Physical Form Dark blue powder[1]
Solubility in Water 218 g/L (20°C, pH 5.6)[1]
Solubility in DMSO > 50 g/L[1]
Partition Coefficient (Log Pow) 2.44 (pH 6, room temperature)[1]
Melting Point 226.7 °C (decomposition)[1]
pKa 7.0 ± 0.2 (calculated)[1]
UV-Vis Absorption Maxima (λmax) 261 nm, 589 nm, 637 nm[1]

The Anthraquinone Chromophore and its Electronic Properties

The color of HC Blue No. 16 is a direct result of electronic transitions within the delocalized π-system of the anthraquinone core, which are significantly modulated by the electron-donating amino substituents. The lone pairs of electrons on the nitrogen atoms of the amino groups engage in resonance with the aromatic system, effectively extending the conjugation. This extension of the chromophore lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The visible absorption bands at 589 nm and 637 nm are attributed to π → π* transitions. The presence of electron-donating groups, such as the amino substituents in HC Blue No. 16, typically leads to a bathochromic (red) shift of the absorption maxima compared to the unsubstituted anthraquinone core.[3] The specific positions and nature of these substituents fine-tune the energy of these transitions, resulting in the characteristic blue color.

The photophysical properties of amino-substituted anthraquinones are a subject of ongoing research. Studies on related diaminoanthraquinone derivatives have shown that the substitution pattern influences properties such as intersystem crossing efficiency.[4][5] While monoamino-substituted anthraquinones often exhibit negligible triplet state formation, some diamino-substituted derivatives show decent intersystem crossing efficiency.[4][5]

Synthesis and Characterization

General Synthetic Approach

While a detailed, step-by-step experimental protocol for the synthesis of HC Blue No. 16 is not publicly available, the general manufacturing process involves the alkylation of a 4-(methylamino)-1-aminoanthraquinone intermediate. The synthesis of related 1,4-diaminoanthraquinones often proceeds through the reaction of leucoquinizarin (1,4-dihydroxy-9,10-dihydroanthracene-9,10-dione) with the desired primary amines.[6]

A plausible synthetic pathway for HC Blue No. 16 would involve the following key steps:

  • Synthesis of the 1,4-diaminoanthraquinone core: This can be achieved through various methods, including the reaction of quinizarin (B34044) (1,4-dihydroxyanthraquinone) with ammonia (B1221849) and a reducing agent, or through the nucleophilic substitution of halo-anthraquinones.

  • Selective N-alkylation: Introduction of the methyl group and the propanaminium side chain would require selective alkylation reactions on the amino groups. The synthesis of unsymmetrical 1,4-diaminoanthraquinones can be challenging and may require protecting group strategies.

A general representation of the synthesis of a 1,4-diaminoanthraquinone derivative is depicted below:

Synthesis_Workflow Quinizarin Quinizarin (1,4-Dihydroxyanthraquinone) Leucoquinizarin Leucoquinizarin Quinizarin->Leucoquinizarin Reduction Intermediate 4-(Methylamino)-1-aminoanthraquinone Intermediate Leucoquinizarin->Intermediate Amination Methylamine Methylamine Methylamine->Intermediate Propanaminium_reagent N,N-dimethyl-N-propyl-1,3-diaminopropane HC_Blue_16 HC Blue No. 16 Propanaminium_reagent->HC_Blue_16 Intermediate->HC_Blue_16 Alkylation

Caption: Generalized synthetic workflow for HC Blue No. 16.

Experimental Protocols for Characterization

The characterization of HC Blue No. 16 and its chromophore relies on a suite of standard analytical techniques to confirm its structure and purity.

Table 2: Experimental Protocols for Characterization

TechniqueProtocol
UV-Visible Spectroscopy A solution of HC Blue No. 16 is prepared in a suitable solvent (e.g., ethanol (B145695) or water). The absorption spectrum is recorded using a double-beam UV-Vis spectrophotometer over a wavelength range of 200-800 nm. A solvent blank is used as a reference. The wavelengths of maximum absorbance (λmax) are determined from the resulting spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., DMSO-d6). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane). The spectra provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Techniques such as electrospray ionization (ESI) are suitable for analyzing the quaternary ammonium (B1175870) salt structure of HC Blue No. 16.
Infrared (IR) Spectroscopy The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet) or in a suitable solvent. The spectrum reveals the presence of key functional groups, such as C=O (quinone), N-H (amines), and C-N bonds.
Purity Analysis (HPLC) The purity of HC Blue No. 16 is typically assessed using high-performance liquid chromatography (HPLC). A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a buffer) is employed. Detection is commonly performed using a UV-Vis detector set at one of the absorption maxima of the dye.

Mechanism of Action: Interaction with Keratin (B1170402)

As a direct dye, HC Blue No. 16 does not involve a chemical reaction with the hair fiber. Instead, its mechanism of action is based on the non-covalent deposition of the dye molecules onto and within the hair's keratin structure. The positively charged quaternary ammonium group in HC Blue No. 16 likely promotes its affinity for the negatively charged sites on the surface of the hair, particularly in damaged regions.

The binding forces involved are primarily:

  • Ionic Interactions: Electrostatic attraction between the cationic dye and anionic sites on the keratin protein.

  • Van der Waals Forces: Weak, short-range interactions between the dye molecule and the protein surface.

  • Hydrogen Bonding: Possible interactions between the amino groups of the dye and suitable functional groups on the keratin.

The large, planar structure of the anthraquinone core also contributes to its substantivity to the hair fiber through hydrophobic interactions.[7]

Dye_Keratin_Interaction HC_Blue_16 HC Blue No. 16 (Cationic Dye) Binding Non-Covalent Binding HC_Blue_16->Binding Keratin Hair Keratin (Anionic Sites) Keratin->Binding Ionic Ionic Interactions Binding->Ionic VDW Van der Waals Forces Binding->VDW H_Bonding Hydrogen Bonding Binding->H_Bonding Hydrophobic Hydrophobic Interactions Binding->Hydrophobic

Caption: Logical relationship of HC Blue No. 16's interaction with hair keratin.

Signaling Pathways

As a cosmetic hair colorant, HC Blue No. 16 is not designed to interact with specific biological signaling pathways in a pharmacological manner. Its primary function is to impart color to the hair shaft, which is a non-living structure. The safety assessments conducted by regulatory bodies such as the Scientific Committee on Consumer Safety (SCCS) focus on toxicological endpoints such as skin irritation, sensitization, and systemic toxicity rather than on-target or off-target effects on cellular signaling cascades.[1] Therefore, a discussion of signaling pathways in the context of drug action is not applicable to HC Blue No. 16.

Conclusion

The chromophore of HC Blue No. 16 is a well-defined 1,4-diaminoanthraquinone derivative. Its vibrant blue color is a result of the interplay between the anthraquinone core and its amino substituents, which govern the energy of the molecule's electronic transitions. The synthesis of this class of compounds is established, and their characterization relies on standard spectroscopic and chromatographic techniques. As a direct dye, its coloring action is based on non-covalent interactions with the keratin of the hair fiber. The comprehensive data presented in this guide provide a solid foundation for researchers and scientists working with this and related chromophoric systems.

References

In-Depth Technical Guide to Potential Impurities in the Synthesis of HC Blue No. 16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential impurities that may arise during the synthesis of HC Blue No. 16, a semi-permanent hair dye. Understanding and controlling these impurities is critical for ensuring the safety and quality of final product formulations. This document details the synthetic pathway, identifies potential process-related and degradation impurities, and provides methodologies for their analysis.

Introduction to HC Blue No. 16 and its Synthesis

HC Blue No. 16 is an anthraquinone-based colorant valued for its vibrant blue hue in hair care products. Its chemical structure is characterized by a substituted anthraquinone (B42736) core. The primary route for its synthesis involves the alkylation of 4-(methylamino)-1-aminoanthraquinone with an alkylating agent, specifically N,N-dimethyl-N-propylpropan-1-aminium bromide. The purity of the final product is typically high, often reported to be between 97.9% and 98.1%, with purification commonly achieved through column chromatography.[1]

A critical aspect of quality control for HC Blue No. 16 is the identification and quantification of potential impurities. These can originate from starting materials, side reactions during synthesis, or degradation of the final product.

Potential Impurities in the Synthesis of HC Blue No. 16

The potential impurities in HC Blue No. 16 can be categorized into three main groups: process-related impurities, unreacted starting materials and intermediates, and degradation products.

Process-Related Impurities

These impurities are by-products formed during the synthesis of the starting materials or the final product.

  • Isomeric Impurities: A key precursor to the anthraquinone starting material is 1-amino-4-bromoanthraquinone. During the bromination of 1-aminoanthraquinone, the formation of the isomeric impurity, 1-amino-2-bromoanthraquinone, can occur. The ratio of the desired 4-bromo isomer to the 2-bromo isomer can be influenced by the reaction conditions. While controlled processes can achieve a high ratio of the desired isomer (e.g., 15:1 to 20:1), the presence of the 2-bromo isomer in the starting material can lead to the formation of an isomeric analogue of HC Blue No. 16 in the final product.

  • By-products from the Alkylating Agent Synthesis: The synthesis of the alkylating agent, N,N-dimethyl-N-propylpropan-1-aminium bromide, may introduce its own set of impurities. A common method for its preparation involves the quaternization of N,N-dimethyl-n-propylamine with 1-bromopropane. Potential by-products could include unreacted tertiary amine and residual 1-bromopropane.

Unreacted Starting Materials and Intermediates
  • Unreacted 4-(methylamino)-1-aminoanthraquinone: Incomplete alkylation can result in the presence of the starting anthraquinone derivative in the final product.

  • Unreacted N,N-dimethyl-N-propylpropan-1-aminium bromide: Excess or unreacted alkylating agent may also be present as an impurity.

Degradation Products and Other Contaminants
  • Nitrosamines: HC Blue No. 16 is a secondary amine and, therefore, has the potential to form N-nitrosamines in the presence of nitrosating agents.[2] N-Nitrosodiethanolamine (NDELA) is a specific nitrosamine (B1359907) of concern in cosmetic products. Regulatory bodies often set strict limits for nitrosamines in such products; for instance, the nitrosamine content in HC Blue No. 16 should be below 50 ppb.[2] The SCCS opinion on HC Blue No. 16 notes that the NDELA content was less than 25 ppm (the detection limit of the method used at the time).[2]

Quantitative Data on Impurities

The following table summarizes the known and potential impurities in HC Blue No. 16, along with their potential sources and regulatory limits where available.

Impurity ClassSpecific Impurity ExamplePotential SourceTypical/Reported Levels
Purity HC Blue No. 16-97.9 - 98.1%[1]
Process-Related Impurities Isomeric HC Blue No. 16Bromination of 1-aminoanthraquinoneData not publicly available
Unreacted 4-(methylamino)-1-aminoanthraquinoneIncomplete alkylation reactionData not publicly available
Unreacted N,N-dimethyl-N-propylpropan-1-aminium bromideIncomplete alkylation reactionData not publicly available
Degradation Products & Contaminants N-Nitrosodiethanolamine (NDELA)Nitrosation of the secondary amine< 25 ppm (detection limit)[2]
General NitrosaminesNitrosation of the secondary amineShould be < 50 ppb[2]

Experimental Protocols

Synthesis of HC Blue No. 16 (Illustrative)

The synthesis of HC Blue No. 16 is achieved through the alkylation of 4-(methylamino)-1-aminoanthraquinone with N,N-dimethyl-N-propylpropan-1-aminium bromide.

Reaction:

Synthesis A 4-(methylamino)-1-aminoanthraquinone C HC Blue No. 16 A->C Alkylation B N,N-dimethyl-N-propylpropan-1-aminium bromide B->C

Figure 1. General synthesis scheme for HC Blue No. 16.

Procedure:

A detailed, optimized laboratory procedure is proprietary to manufacturers. However, a general approach would involve reacting 4-(methylamino)-1-aminoanthraquinone with N,N-dimethyl-N-propylpropan-1-aminium bromide in a suitable solvent at an elevated temperature. The reaction progress would be monitored by a technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product is isolated and purified, typically by column chromatography, to remove unreacted starting materials and by-products.

Analytical Methodology for Impurity Profiling

A stability-indicating HPLC method is crucial for the separation and quantification of HC Blue No. 16 and its potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Photodiode Array (PDA) detector.

  • For structural confirmation and identification of unknown impurities, a mass spectrometer (MS) detector is essential (LC-MS).

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the analysis of anthraquinone dyes.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed to achieve good separation of the polar and non-polar components.

  • Detection: UV detection at the wavelength of maximum absorbance for HC Blue No. 16 and its impurities.

  • Flow Rate: Typically around 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.

Sample Preparation:

A precisely weighed amount of the HC Blue No. 16 sample is dissolved in a suitable solvent (e.g., a mixture of the mobile phase) to a known concentration. The solution is then filtered through a 0.45 µm filter before injection into the HPLC system.

Logical Relationships and Workflows

Impurity Formation Pathway

Impurity_Formation cluster_SM Starting Material Synthesis cluster_Final Final Product Synthesis cluster_Degradation Degradation & Contamination A 1-Aminoanthraquinone B Bromination A->B C 1-Amino-4-bromoanthraquinone (Desired) B->C D 1-Amino-2-bromoanthraquinone (Isomeric Impurity) B->D E 4-(methylamino)-1-aminoanthraquinone C->E D->E F Alkylation E->F G HC Blue No. 16 F->G H Isomeric HC Blue No. 16 F->H I Unreacted Starting Materials F->I J HC Blue No. 16 L Nitrosamine Impurities J->L M Degradation Products J->M Heat, Light, etc. K Nitrosating Agents K->L

Figure 2. Logical flow of potential impurity formation in HC Blue No. 16.

Experimental Workflow for Impurity Analysis

Workflow A Sample Preparation (Weighing, Dissolving, Filtering) B HPLC-UV/PDA Analysis (Method Development & Validation) A->B C Peak Identification & Quantification B->C E LC-MS Analysis (for unknown peaks) B->E Unknown Peaks Detected D Impurity Profile Generation C->D G Final Report D->G F Structure Elucidation E->F F->C

References

A Framework for the Molecular Modeling of HC Blue No. 16 Interaction with Human Hair Keratin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to HC Blue No. 16 and Hair Keratin (B1170402)

HC Blue No. 16 is a direct dye used in semi-permanent hair dye formulations, typically at a maximum on-head concentration of 3%.[2] As a direct dye, it imparts color without a chemical reaction, instead relying on its adherence to the hair surface.[3] Its chemical structure, 3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-N,N-dimethyl-N-propyl-1-propanaminiumbromide, gives it a positive charge, suggesting that electrostatic interactions may play a significant role in its binding to the negatively charged surface of hair keratin.[3][4]

Human hair is a complex biological material composed primarily of keratin proteins. These proteins are organized into a hierarchical structure of alpha-helices, protofilaments, and microfibrils embedded in an amorphous matrix of keratin-associated proteins (KAPs).[5] The surface of the hair, the cuticle, is rich in cysteine residues which can be oxidized to cysteic acid, creating a net negative charge that can interact with cationic molecules like HC Blue No. 16.[6] The primary interaction sites for small molecules are believed to be the amorphous keratin regions and the surface of the keratin fibers.

Proposed Research Workflow

A multi-faceted approach combining computational modeling with experimental validation is proposed to elucidate the interaction between HC Blue No. 16 and keratin. The following workflow provides a detailed roadmap for such an investigation.

HC_Blue_16_Keratin_Interaction_Workflow cluster_prep Preparation cluster_comp Computational Modeling cluster_exp Experimental Validation cluster_analysis Analysis & Correlation HC_Blue_16_Prep HC Blue No. 16 Parameterization Docking Molecular Docking HC_Blue_16_Prep->Docking Keratin_Model Keratin Model Construction Keratin_Model->Docking MD_Sim Molecular Dynamics (MD) Simulations Docking->MD_Sim Select Poses Binding_Energy Binding Free Energy Calculations MD_Sim->Binding_Energy Data_Analysis Data Analysis and Correlation Binding_Energy->Data_Analysis Binding_Assay In Vitro Binding Assays Binding_Assay->Data_Analysis Spectroscopy Spectroscopic Analysis Spectroscopy->Data_Analysis

Figure 1: A proposed workflow for the molecular modeling and experimental validation of the HC Blue No. 16-keratin interaction.

Methodologies

Computational Modeling

3.1.1. Preparation of Molecular Structures

  • HC Blue No. 16: The 3D structure of HC Blue No. 16 will be built using molecular modeling software such as Avogadro or ChemDraw. The geometry will be optimized using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) to obtain accurate partial charges and force field parameters. These parameters are crucial for accurate molecular dynamics simulations.

  • Keratin Model: Due to the complexity of the entire keratin structure, a representative model is necessary. A common approach is to use a homology model of a keratin dimer (e.g., K32/K84) or a larger intermediate filament segment.[7] The model should include both helical and amorphous regions to provide a realistic representation of potential binding sites. The protonation states of ionizable residues (Asp, Glu, Lys, Arg, His) should be set to reflect the pH of a typical hair dye formulation (pH 6-10).

3.1.2. Molecular Docking

Molecular docking will be performed to predict the preferred binding poses of HC Blue No. 16 on the keratin model. Software such as AutoDock Vina or Glide can be utilized.[8] A grid box encompassing the entire keratin model will be used for a blind docking approach to identify all potential binding sites. The results will be clustered and ranked based on their predicted binding affinities.

Molecular_Docking_Workflow Start Start Prep_Ligand Prepare HC Blue No. 16 (Ligand) Start->Prep_Ligand Prep_Receptor Prepare Keratin Model (Receptor) Start->Prep_Receptor Define_Grid Define Docking Grid Box Prep_Ligand->Define_Grid Prep_Receptor->Define_Grid Run_Docking Run Docking (e.g., AutoDock Vina) Define_Grid->Run_Docking Analyze_Poses Analyze Binding Poses and Scores Run_Docking->Analyze_Poses Select_Complexes Select Top-Ranked Complexes for MD Analyze_Poses->Select_Complexes End End Select_Complexes->End

Figure 2: A detailed workflow for the molecular docking of HC Blue No. 16 to a keratin model.

3.1.3. Molecular Dynamics (MD) Simulations

MD simulations will be performed to study the dynamic behavior of the HC Blue No. 16-keratin complex in a simulated aqueous environment. GROMACS or AMBER are suitable software packages for this purpose.[9] The top-ranked poses from molecular docking will be used as starting structures. The system will be solvated in a water box with counter-ions to neutralize the charge. The simulation will be run for a sufficient time (e.g., 100-500 ns) to allow the system to reach equilibrium. Analysis of the trajectories will provide insights into the stability of the binding, key interacting residues, and the role of water molecules.

3.1.4. Binding Free Energy Calculations

The binding free energy of HC Blue No. 16 to keratin will be calculated using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[7][10] These methods calculate the free energy of binding by combining molecular mechanics energy terms with a continuum solvent model. This will provide a quantitative measure of the binding affinity.

Experimental Validation

3.2.1. In Vitro Binding Assays

  • Equilibrium Dialysis: This classic technique can be used to determine the binding affinity (Kd) of HC Blue No. 16 to soluble keratin extracted from human hair.

  • Isothermal Titration Calorimetry (ITC): ITC can directly measure the thermodynamic parameters of binding, including the enthalpy (ΔH) and entropy (ΔS) changes, providing a complete thermodynamic profile of the interaction.

3.2.2. Spectroscopic Analysis

  • UV-Vis Spectroscopy: Changes in the absorption spectrum of HC Blue No. 16 upon binding to keratin can be monitored to determine the binding constant.

  • Fluorescence Spectroscopy: If HC Blue No. 16 is fluorescent, changes in its fluorescence intensity or wavelength upon binding to keratin can be used to quantify the interaction.

Data Presentation

The quantitative data generated from both computational and experimental methods should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Predicted Binding Affinities from Molecular Docking

Binding Site Predicted ΔG (kcal/mol) Key Interacting Residues
Site 1 -X.X ± Y.Y Asp123, Glu245, Cys89
Site 2 -A.A ± B.B Tyr56, Ser180, Arg301

| ... | ... | ... |

Table 2: Binding Free Energy Components from MM/PBSA (or MM/GBSA) Calculations

Energy Component Contribution (kcal/mol)
Van der Waals Energy (ΔE_vdW) -V.V
Electrostatic Energy (ΔE_elec) -E.E
Polar Solvation Energy (ΔG_pol) +P.P
Non-polar Solvation Energy (ΔG_np) -N.N

| Total Binding Free Energy (ΔG_bind) | -T.T |

Table 3: Experimentally Determined Binding Parameters

Method Binding Affinity (Kd) ΔH (kcal/mol) -TΔS (kcal/mol) ΔG (kcal/mol)
Equilibrium Dialysis X.X µM - - -
ITC Y.Y µM -H.H -S.S -G.G

| UV-Vis Spectroscopy | Z.Z µM | - | - | - |

Conclusion

The proposed integrated computational and experimental workflow provides a robust framework for a detailed investigation into the molecular interactions between HC Blue No. 16 and human hair keratin. The insights gained from such a study will be invaluable for the rational design of new hair dye molecules with improved performance and safety profiles. By understanding the key drivers of binding, such as specific amino acid interactions and the role of electrostatics, researchers can tailor the chemical structure of dyes to enhance their affinity and longevity on the hair fiber. This guide serves as a starting point for initiating such a research program.

References

Methodological & Application

Protocol for Incorporating HC Blue No. 16 in Semi-Permanent Hair Dye Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the incorporation and evaluation of HC Blue No. 16, a direct dye, in a representative semi-permanent hair dye formulation. The following sections detail the physicochemical properties of HC Blue No. 16, a step-by-step formulation protocol, and methodologies for performance and stability testing.

Physicochemical Properties of HC Blue No. 16

A thorough understanding of the physicochemical properties of HC Blue No. 16 is crucial for successful formulation development. Key data is summarized in the table below.

PropertyValue/DescriptionSource
Chemical Name N,N-dimethyl-3-{[4-(methylamino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]amino}-N-propyl-1-propanaminium bromideSCCS/1478/12
CAS Number 502453-61-4SCCS/1478/12
Molecular Formula C₂₃H₃₀BrN₃O₂[1]
Molecular Weight 460.42 g/mol [1]
Physical Form Dark blue powder[1]
Solubility in Water 218 g/L (20°C, pH 5.6)SCCS/1478/12
Solubility in Ethanol ≥50 mg/mL[1]
pKa Values 7.0 ± 0.2 (HL/H+L), 2.86 ± 0.2 (H₂L/H⁺HL)[1]
UV-Vis Absorption Peaks 261 nm, 589 nm, 637 nm[1]
Maximum Recommended Concentration 3% (on-head)SCCS/1478/12

Experimental Protocols

Formulation of a Semi-Permanent Hair Dye Base

This protocol outlines the preparation of a stable and effective semi-permanent hair dye base for the incorporation of HC Blue No. 16. Semi-permanent hair dyes are typically non-oxidative and work by depositing color molecules onto the outer layer of the hair shaft.[2]

Materials:

  • Deionized Water

  • Thickener (e.g., Hydroxyethylcellulose)

  • Humectant (e.g., Propylene (B89431) Glycol)

  • Surfactant (e.g., Cocamidopropyl Betaine)

  • pH Adjuster (e.g., Citric Acid or Sodium Hydroxide)

  • Preservative (e.g., Phenoxyethanol)

  • HC Blue No. 16

Equipment:

  • Laboratory balance

  • Beakers and mixing vessels

  • Overhead stirrer or magnetic stirrer

  • pH meter

  • Water bath or hot plate

Protocol:

  • Preparation of the Aqueous Phase: In a main beaker, add the deionized water and begin stirring.

  • Dispersion of Thickener: Slowly sprinkle the thickener into the vortex of the stirring water to prevent clumping. Continue mixing until fully hydrated and a uniform gel is formed.

  • Addition of Other Components: Add the humectant, surfactant, and preservative to the gel base and mix until homogeneous.

  • Incorporation of HC Blue No. 16: In a separate beaker, dissolve the pre-weighed HC Blue No. 16 powder in a small amount of deionized water or a suitable organic solvent like propylene glycol.[3] Once fully dissolved, add this solution to the main batch and mix thoroughly.

  • pH Adjustment: Measure the pH of the formulation and adjust to the desired range (typically between 6.0 and 8.0 for semi-permanent dyes) using a suitable pH adjuster.

  • Final Mixing: Continue mixing for a further 15-20 minutes to ensure complete homogeneity.

Example Formulation:

IngredientFunctionConcentration (% w/w)
Deionized WaterSolventq.s. to 100
HydroxyethylcelluloseThickener1.0 - 2.0
Propylene GlycolHumectant/Solvent5.0 - 10.0
Cocamidopropyl BetaineSurfactant2.0 - 5.0
HC Blue No. 16Colorant0.1 - 3.0
Citric Acid / Sodium HydroxidepH AdjusterAs needed
PhenoxyethanolPreservative0.5 - 1.0
Hair Dye Application Protocol

Materials:

  • Hair tresses (bleached or virgin)

  • The prepared hair dye formulation

  • Application brush

  • Gloves

  • Plastic wrap

  • Timer

  • Standard shampoo

Protocol:

  • Hair Preparation: Wash the hair tresses with a clarifying shampoo and gently towel dry, leaving them damp.[4]

  • Dye Application: Wearing gloves, apply the hair dye formulation evenly to the hair tresses using an application brush.

  • Processing: Cover the hair tresses with plastic wrap and allow the dye to process for the specified time (e.g., 20-30 minutes) at room temperature.

  • Rinsing: Rinse the hair tresses thoroughly with lukewarm water until the water runs clear. Do not shampoo immediately after rinsing unless specified by the test protocol.

  • Drying: Allow the hair tresses to air dry or use a hairdryer on a low heat setting.

Performance and Stability Testing

Color Fastness Evaluation

3.1.1. Wash Fastness

This test evaluates the resistance of the hair color to fading after repeated washing. Standard methods such as ISO 105-C06 or AATCC 61 can be adapted for this purpose.[5][6]

Protocol:

  • Prepare dyed hair tresses as described in section 2.2.

  • Measure the initial color of the tresses using a spectrophotometer or colorimeter to obtain Lab* values.[7]

  • Wash the tresses using a standardized procedure (e.g., 2g of a standard shampoo per tress, lather for 1 minute, rinse for 1 minute with water at a controlled temperature).

  • Repeat the washing cycle for a predetermined number of times (e.g., 5, 10, 15 washes).

  • After each set of washes, dry the tresses and measure the Lab* values.

  • Calculate the total color difference (ΔE*) to quantify the color fading.

  • Assess staining on an adjacent white fabric (multifiber strip) using a grey scale for staining (ISO 105-A03).[8]

3.1.2. Rub Fastness

This test determines the amount of color transferred from the dyed hair to another surface by rubbing. The ISO 105-X12 or AATCC 8 methods can be adapted.[6]

Protocol:

  • Use a crockmeter or a similar device to rub a dry and a wet white cotton cloth against the dyed hair tress for a specified number of cycles and under a defined pressure.

  • Evaluate the degree of color transfer to the cotton cloths using a grey scale for staining.[8]

Stability Testing

Stability testing ensures that the hair dye formulation maintains its physical, chemical, and microbiological integrity under various storage conditions.[9]

Protocol:

  • Store samples of the hair dye formulation at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) and under UV light exposure.

  • At specified time intervals (e.g., 1, 2, 3 months), evaluate the samples for the following parameters:

    • Physical Properties: Color, odor, appearance, viscosity, and phase separation.

    • Chemical Properties: pH and concentration of HC Blue No. 16 (using a validated analytical method such as HPLC).[10][11]

    • Microbiological Properties: Total viable count, yeast, and mold.

  • Freeze-thaw cycling can also be performed to assess emulsion stability.[9]

Visualizations

experimental_workflow cluster_formulation Formulation Stage cluster_application Application Stage cluster_testing Testing Stage prep_aqueous Prepare Aqueous Phase disp_thickener Disperse Thickener prep_aqueous->disp_thickener add_components Add Other Components disp_thickener->add_components incorp_dye Incorporate HC Blue No. 16 add_components->incorp_dye ph_adjust pH Adjustment incorp_dye->ph_adjust final_mix Final Mixing ph_adjust->final_mix prep_hair Prepare Hair Tresses final_mix->prep_hair stability Stability Testing final_mix->stability apply_dye Apply Dye prep_hair->apply_dye process_dye Process Dye apply_dye->process_dye rinse_hair Rinse Hair process_dye->rinse_hair dry_hair Dry Hair rinse_hair->dry_hair wash_fast Wash Fastness dry_hair->wash_fast rub_fast Rub Fastness dry_hair->rub_fast

Caption: Experimental workflow for hair dye formulation, application, and testing.

logical_relationship hc_blue_16 HC Blue No. 16 (Direct Dye) formulation Final Hair Dye Formulation hc_blue_16->formulation hair_shaft Hair Shaft (Outer Cuticle Layer) color_deposition Color Deposition hair_shaft->color_deposition semi_perm_base Semi-Permanent Dye Base semi_perm_base->formulation application Application to Hair formulation->application stability Formulation Stability (pH, Viscosity, Color) formulation->stability application->color_deposition color_fastness Color Fastness (Wash & Rub) color_deposition->color_fastness

Caption: Logical relationship of components and processes in semi-permanent hair dyeing.

References

Application Notes and Protocols for the Quantification of HC Blue No. 16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of HC Blue No. 16, a synthetic anthraquinone (B42736) dye used in semi-permanent hair coloring products. The following protocols are designed to be implemented in a laboratory setting for quality control, formulation development, and research purposes.

Overview of Analytical Methods

Several analytical techniques can be employed for the quantification of HC Blue No. 16 in various matrices, particularly in cosmetic formulations. The choice of method depends on the available instrumentation, required sensitivity, and the nature of the sample. This document details three primary methods:

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): A highly sensitive and selective method ideal for trace-level quantification and confirmation.

  • High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV): A widely accessible and robust method suitable for routine quality control.

  • UV-Visible Spectrophotometry: A simple and rapid method for the quantification of HC Blue No. 16 in less complex sample matrices.

Additionally, a protocol for a Stability-Indicating Assay using Forced Degradation is provided to assess the intrinsic stability of HC Blue No. 16 and to develop stability-indicating analytical methods.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each analytical method.

Table 1: LC-MS/MS Method Performance

ParameterValueReference
Linearity Range0.01 - 0.2 µg/mL[1]
Limit of Quantitation (LOQ)0.00002 µg/g[1]
Recovery85 - 115% (estimated)N/A
Precision (%RSD)< 15% (estimated)N/A

Table 2: HPLC-UV Method Performance (Estimated)

ParameterValueReference
Linearity Range0.5 - 50 µg/mLN/A
Limit of Detection (LOD)~0.1 µg/mLN/A
Limit of Quantitation (LOQ)~0.5 µg/mLN/A
Recovery90 - 110%N/A
Precision (%RSD)< 5%N/A

Table 3: UV-Visible Spectrophotometry Method Performance (Estimated)

ParameterValueReference
Linearity Range1 - 25 µg/mLN/A
Limit of Detection (LOD)~0.2 µg/mLN/A
Limit of Quantitation (LOQ)~0.7 µg/mLN/A
Recovery95 - 105%N/A
Precision (%RSD)< 3%N/A

Experimental Protocols

Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and specific for the determination of HC Blue No. 16 in cosmetic products.[1]

3.1.1. Sample Preparation

  • Accurately weigh approximately 1 g of the homogenized hair dye sample into a 20 mL volumetric flask.

  • Add 15 mL of 0.1% ascorbic acid in 50% methanol (B129727) solution. The ascorbic acid is added to prevent oxidative degradation of the dye.

  • Sonicate the mixture for 30 minutes to ensure complete extraction of the analyte.

  • Allow the solution to cool to room temperature and then dilute to the mark with 0.1% ascorbic acid in 50% methanol solution.

  • Filter the solution through a 0.22 µm PTFE membrane filter into an HPLC vial.

3.1.2. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
LC System UPLC or equivalent
Column CORTECS UPLC C18+, 1.6 µm, 2.1 mm i.d. × 10 cm
Column Temperature 30°C
Mobile Phase A 10 mM Ammonium formate (B1220265) in water, pH 3.5 with formic acid
Mobile Phase B Methanol:Acetonitrile (1:1, v/v)
Gradient Elution See Table 4
Flow Rate 0.3 mL/min
Injection Volume 3 µL
MS System Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 2.85 kV
Ion Source Temperature 150°C
Desolvation Temperature 500°C
Cone Gas Flow 30 L/hr
Desolvation Gas Flow 650 L/hr
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor Ion (m/z) 380 -> Product Ions (m/z) 265 (quantifier), 293 (qualifier)
Cone Voltage (CV) 50 V
Collision Energy (CE) 22 eV (for m/z 265), 16 eV (for m/z 293)

Table 4: Gradient Elution Program for LC-MS/MS

Time (min)Solvent A (%)Solvent B (%)
0 -> 198 -> 982 -> 2
1 -> 398 -> 952 -> 5
3 -> 495 -> 905 -> 10
4 -> 8.590 -> 2010 -> 80
8.5 -> 1020 -> 580 -> 95
10 -> 12.55 -> 595 -> 95
12.5 -> 135 -> 9895 -> 2
13 -> 1598 -> 982 -> 2

3.1.3. Quantification

Prepare a series of standard solutions of HC Blue No. 16 in 0.1% ascorbic acid in 50% methanol solution within the linearity range. Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards. The concentration of HC Blue No. 16 in the sample solution is determined from the calibration curve.

LC_MS_MS_Workflow Sample Sample Weighing Extraction Extraction with 0.1% Ascorbic Acid in 50% Methanol Sample->Extraction Sonication Sonication (30 min) Extraction->Sonication Dilution Dilution to Volume Sonication->Dilution Filtration Filtration (0.22 µm PTFE) Dilution->Filtration Analysis LC-MS/MS Analysis Filtration->Analysis Quantification Quantification Analysis->Quantification

LC-MS/MS Experimental Workflow
Method 2: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

This method provides a reliable and more accessible alternative to LC-MS/MS for the quantification of HC Blue No. 16. The following protocol is a proposed method based on common practices for hair dye analysis.

3.2.1. Sample Preparation

Follow the same sample preparation procedure as described in section 3.1.1.

3.2.2. Chromatographic Conditions

ParameterCondition
LC System HPLC with UV-Vis or Diode Array Detector
Column C18, 5 µm, 4.6 mm i.d. × 250 mm
Column Temperature 35°C
Mobile Phase A 0.02 M Ammonium acetate (B1210297) in water (containing 4% acetonitrile)
Mobile Phase B Acetonitrile
Gradient Elution See Table 5
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 589 nm or 637 nm (based on the UV-Vis absorption maxima of HC Blue No. 16)

Table 5: Gradient Elution Program for HPLC-UV

Time (min)Solvent A (%)Solvent B (%)
0955
155050
20595
25595
26955
30955

3.2.3. Quantification

Prepare a series of standard solutions of HC Blue No. 16 in the mobile phase initial composition. Construct a calibration curve by plotting the peak area at the selected wavelength against the concentration of the standards. The concentration of HC Blue No. 16 in the sample is determined from this curve.

HPLC_UV_Workflow Sample Sample Weighing Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Analysis HPLC-UV Analysis Filtration->Analysis Quantification Quantification Analysis->Quantification

HPLC-UV Experimental Workflow
Method 3: UV-Visible Spectrophotometry

This is a straightforward and cost-effective method for the quantification of HC Blue No. 16, suitable for simple formulations where interfering substances are minimal.

3.3.1. Sample Preparation

  • Accurately weigh a quantity of the hair dye formulation expected to contain a known amount of HC Blue No. 16 and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent in which HC Blue No. 16 is soluble and stable (e.g., 50% methanol in water).

  • Further dilute an aliquot of this solution to obtain a final concentration within the linear range of the calibration curve.

  • Filter the final solution if it is not clear.

3.3.2. Spectrophotometric Conditions

ParameterCondition
Spectrophotometer UV-Visible Spectrophotometer
Wavelength Maximum (λmax) 589 nm or 637 nm
Solvent (Blank) 50% Methanol in water
Cuvette 1 cm quartz cuvette

3.3.3. Quantification

Prepare a series of standard solutions of HC Blue No. 16 in the chosen solvent. Measure the absorbance of the standard solutions and the sample solution at the λmax. Construct a calibration curve by plotting absorbance versus concentration. Determine the concentration of HC Blue No. 16 in the sample from the calibration curve.

UV_Vis_Workflow Sample Sample Weighing Dissolution Dissolution & Dilution Sample->Dissolution Measurement Absorbance Measurement at λmax Dissolution->Measurement Quantification Quantification Measurement->Quantification

UV-Vis Spectrophotometry Workflow
Stability-Indicating Assay using Forced Degradation

This protocol outlines the conditions for a forced degradation study to assess the stability of HC Blue No. 16 and to ensure the developed analytical methods are stability-indicating.

3.4.1. Preparation of Stock Solution

Prepare a stock solution of HC Blue No. 16 in a suitable solvent (e.g., 50% methanol) at a concentration of approximately 1 mg/mL.

3.4.2. Stress Conditions

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Place the solid drug powder in a petri dish and expose it to a temperature of 105°C for 24 hours. Also, heat the stock solution at 80°C for 24 hours. Prepare a 100 µg/mL solution of the heat-treated solid in the mobile phase. Dilute the heat-treated solution to 100 µg/mL with the mobile phase.

  • Photolytic Degradation: Expose the solid drug powder and the stock solution to UV light (254 nm) and visible light in a photostability chamber for a specified period (e.g., as per ICH Q1B guidelines). Prepare a 100 µg/mL solution of the photo-degraded solid in the mobile phase. Dilute the photo-degraded solution to 100 µg/mL with the mobile phase.

3.4.3. Analysis

Analyze the stressed samples using a developed HPLC-UV method (as described in section 3.2). The method is considered stability-indicating if the degradation products are well-resolved from the parent HC Blue No. 16 peak and from each other. The peak purity of the HC Blue No. 16 peak should be checked using a diode array detector to ensure it is free from any co-eluting degradants.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC-UV Analysis Acid->Analysis Alkali Alkaline Hydrolysis Alkali->Analysis Oxidation Oxidative Degradation Oxidation->Analysis Thermal Thermal Degradation Thermal->Analysis Photo Photolytic Degradation Photo->Analysis Stock HC Blue No. 16 Stock Solution Stock->Acid Stock->Alkali Stock->Oxidation Stock->Thermal Stock->Photo Validation Method Validation as Stability-Indicating Analysis->Validation

Forced Degradation Workflow

References

Application Notes and Protocols for Developing Stable Hair Color Formulations with HC Blue No. 16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines and detailed protocols for the formulation and stability testing of semi-permanent hair color products containing HC Blue No. 16. The information is intended to assist researchers and formulators in developing stable, effective, and safe hair dye products.

Introduction to HC Blue No. 16

HC Blue No. 16 is a direct hair dye, belonging to the anthraquinone (B42736) class of colorants, that imparts a vibrant blue hue.[1] As a "direct dye," it does not require an oxidative developer (like hydrogen peroxide) to color the hair; instead, it deposits on the hair shaft.[2][3] It is primarily used in semi-permanent hair dye formulations, which typically last for several washes.[4][5] The European Commission's Scientific Committee on Consumer Safety (SCCS) has evaluated HC Blue No. 16 for use in semi-permanent hair dye formulations at a maximum on-head concentration of 3.0%.[6] A key challenge noted by the SCCS is the limited publicly available data on the stability of HC Blue No. 16 within typical hair dye formulations, underscoring the need for robust stability testing during product development.[6]

Physicochemical Properties of HC Blue No. 16

A summary of the key physicochemical properties of HC Blue No. 16 is presented in Table 1. Understanding these properties is fundamental to designing a stable and effective formulation.

PropertyValue / Description
Chemical Name 3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-N,N-dimethyl-N-propyl-1-propanaminium bromide
CAS Number 502453-61-4
Molecular Formula C₂₃H₃₀BrN₃O₂
Molecular Weight 460.42 g/mol
Physical Form Dark blue powder
Solubility Water solubility: ≥10 mg/mL. Soluble in ethanol.
pKa 7.0 ± 0.2
UV-Vis λmax 261 nm, 589 nm, 637 nm

Data sourced from SCCS Opinion SCCS/1478/12 and Vulcanchem.[4]

Formulation Guidelines for Enhanced Stability

The stability of a hair color formulation is its ability to maintain its initial physical, chemical, and performance properties over its shelf life. For formulations containing HC Blue No. 16, several factors are critical for ensuring color stability and product integrity.

pH Optimization

The pH of the formulation is a critical parameter for the stability of anthraquinone-based dyes. Studies on related compounds suggest that they can undergo rapid decomposition at basic pH values, while stability is enhanced in acidic conditions.[7] Therefore, it is recommended to formulate HC Blue No. 16 in a slightly acidic medium.

  • Recommended pH Range: 4.5 - 6.5

  • Rationale: An acidic pH helps to maintain the chemical integrity of the dye molecule and can also help to slightly swell the hair cuticle, facilitating better dye deposition.

  • pH Adjusters: Citric acid, lactic acid, or sodium hydroxide/triethanolamine can be used to adjust the pH to the target range.

Incorporation of Stabilizing Agents

To counteract degradation from environmental and chemical factors, the inclusion of antioxidants, chelating agents, and UV absorbers is highly recommended.

3.2.1 Antioxidants Antioxidants protect the dye from oxidative degradation, which can be caused by exposure to air, light, or interaction with other formulation ingredients. This degradation can lead to color fading and shifts in hue.

  • Recommended Antioxidants:

    • Tocopherol (Vitamin E) and its derivatives

    • Butylated Hydroxytoluene (BHT)

    • Sodium Sulfite

    • Ascorbic Acid (Vitamin C) and its esters

  • Mechanism: They function by interrupting the free-radical chain reactions that lead to the breakdown of the dye molecule.[8][9]

3.2.2 Chelating Agents Trace metal ions (e.g., iron, copper) from raw materials or processing equipment can catalyze oxidative reactions, leading to discoloration and instability.[4][10] Chelating agents, or sequestrants, bind to these metal ions and inactivate them.[6][7]

  • Recommended Chelating Agents:

    • Ethylenediaminetetraacetic acid (EDTA) and its salts (e.g., Disodium EDTA, Tetrasodium EDTA)

    • Etidronic Acid

  • Usage Level: Typically used at low concentrations (0.1 - 0.2%).[10]

  • Benefit: Prevents metal-catalyzed degradation of the dye and can also improve the efficacy of the preservative system.[4][11]

3.2.3 UV Absorbers Exposure to UV radiation from sunlight can cause significant fading of hair color.[3] UV absorbers are compounds that absorb UV light and dissipate it as less harmful energy, thus protecting the dye molecule.

  • Recommended UV Absorbers:

    • Benzophenone-3, Benzophenone-4

    • Octyl Methoxycinnamate

  • Synergistic Effects: Combining UV absorbers with antioxidants can provide enhanced protection against photodegradation.[12]

Formulation Base

HC Blue No. 16 can be incorporated into various formulation bases, such as creams or gels. The choice of base will affect the product's viscosity, application properties, and potentially its stability.

  • Cream/Lotion Base: An oil-in-water emulsion is a common base, providing a creamy texture that is easy to apply and does not drip. It can be formulated with conditioning agents to improve hair feel.

  • Gel Base: Gels, typically formed with polymers like carbomers, offer a different rheological profile and can provide a clean, non-greasy feel.

The stability of the emulsion or gel system itself is crucial. Phase separation in a cream or a significant change in the viscosity of a gel can affect product performance and consumer acceptance.

Representative Formulation

Table 2 provides an example of a semi-permanent hair color cream formulation incorporating HC Blue No. 16 with stabilizing components. The concentrations are representative and should be optimized for specific product performance and stability profiles.

PhaseIngredient (INCI Name)FunctionConcentration (% w/w)
A Deionized WaterSolventq.s. to 100
Propylene GlycolHumectant, Solvent5.00 - 10.00
Disodium EDTAChelating Agent0.10 - 0.20
B Cetearyl AlcoholThickener, Emollient8.00 - 12.00
Glyceryl Stearate SEEmulsifier2.00 - 4.00
Ceteareth-20Emulsifier1.00 - 3.00
Tocopherol (Vitamin E)Antioxidant0.10 - 0.50
Benzophenone-4UV Absorber0.10 - 0.50
C HC Blue No. 16 Direct Dye 0.50 - 3.00
D Phenoxyethanol (and) EthylhexylglycerinPreservative0.50 - 1.00
Citric Acid / Sodium HydroxidepH Adjusterq.s. to pH 5.5
FragranceFragrance0.20 - 0.50

Experimental Protocols

Rigorous stability testing is essential to ensure the final product meets quality standards throughout its shelf life. The following are detailed protocols for key stability assessments.

Accelerated Stability Testing (Thermal Stability)

This test is designed to accelerate the rate of chemical degradation and physical changes that might occur over a product's shelf life by subjecting it to elevated temperatures.

Objective: To assess the physical and chemical stability of the formulation under thermal stress.

Apparatus:

  • Stability chambers or ovens capable of maintaining constant temperatures.

  • Refrigerator or cold chamber.

  • pH meter, viscometer, microscope.

  • Colorimeter (for quantitative color measurement).

Procedure:

  • Prepare samples of the final formulation in the intended final packaging.

  • Place samples under the following conditions:[10]

    • 4°C (Refrigerated)

    • 25°C / 60% RH (Room Temperature, Control)

    • 45°C / 75% RH (Accelerated)

  • For freeze-thaw cycle testing, subject samples to alternating temperatures, for example, 24 hours at -10°C followed by 24 hours at 25°C, for at least three cycles.

  • Evaluate the samples at initial (time 0), 1, 2, and 3-month intervals.

  • At each time point, assess the following parameters as outlined in Table 3.

ParameterMethod of EvaluationAcceptance Criteria
Appearance Visual inspectionNo significant change in color, no phase separation, no precipitation.
Odor Olfactory assessmentNo significant change from the standard.
pH pH meterWithin ± 0.5 units of the initial value.
Viscosity Rotational viscometerWithin ± 15% of the initial value.
Microscopic Optical microscopyNo significant change in emulsion droplet size or evidence of crystallization.
Color Colorimetric measurement (Lab) and visualΔE < 2 compared to the control. No visible fading or hue shift.
Photostability Testing

This protocol evaluates the impact of UV light on the color stability of the formulation and its performance on hair.

Objective: To determine the resistance of the hair color to fading upon exposure to UV light.

Apparatus:

  • UV light chamber (with controlled UVA/UVB output).

  • Hair swatches (natural white or bleached).

  • Colorimeter.

Procedure:

  • Prepare a set of hair swatches. Natural white hair is ideal for assessing color deposition and fading.

  • Apply the hair color formulation to the swatches according to a standardized application protocol (e.g., specific product-to-hair ratio, defined development time, and rinsing procedure).

  • Measure the initial color of the dyed swatches using a colorimeter to obtain baseline Lab* values.

  • Expose half of the dyed swatches to a controlled dose of UV radiation in a light chamber. The other half should be kept in the dark as a control.

  • After a defined period of exposure (e.g., equivalent to 8-10 hours of summer sunlight), remeasure the Lab* values of both the exposed and control swatches.[13]

  • Calculate the total color change (ΔE) using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²].

  • A lower ΔE* value for the exposed swatch indicates better photostability.

Wash Fastness Testing

This protocol assesses how well the color holds up to repeated washing, a key performance indicator for a semi-permanent hair dye.

Objective: To evaluate the durability of the hair color after multiple shampoo cycles.

Apparatus:

  • Laundering apparatus (e.g., Launder-Ometer) or a standardized manual washing setup.

  • Standard shampoo solution (e.g., SLES-based).

  • Hair swatches (natural white or bleached).

  • Colorimeter.

Procedure:

  • Dye a set of hair swatches as described in the photostability protocol.

  • Record the initial Lab* color values.

  • Subject the swatches to a defined number of wash cycles (e.g., 1, 5, and 10 cycles). A standardized wash cycle could involve:

    • Wetting the swatch with water of a specified temperature.

    • Applying a standard amount of shampoo and lathering for a fixed time (e.g., 1 minute).

    • Rinsing thoroughly for a fixed time (e.g., 1 minute).

    • Gently squeezing out excess water and allowing to air dry.

  • After each set of wash cycles, measure the Lab* values of the swatches.

  • Calculate the ΔE* relative to the initial reading. A smaller color change indicates better wash fastness.

Visualizations

Factors Influencing Formulation Stability

The following diagram illustrates the key factors that must be controlled to ensure the stability of a hair color formulation containing HC Blue No. 16.

Stability_Factors cluster_formulation Formulation Stability cluster_factors Influencing Factors HC_Blue_16 HC Blue No. 16 Formulation pH pH Control (Acidic Range) HC_Blue_16->pH Prevents Degradation Antioxidants Antioxidants (e.g., Tocopherol) HC_Blue_16->Antioxidants Prevents Oxidation Chelators Chelating Agents (e.g., EDTA) HC_Blue_16->Chelators Inactivates Metal Ions UV_Absorbers UV Absorbers (e.g., Benzophenone-4) HC_Blue_16->UV_Absorbers Prevents Photofading Base Formulation Base (Cream/Gel) HC_Blue_16->Base Ensures Physical Stability

Caption: Key factors influencing the stability of HC Blue No. 16 formulations.

Experimental Workflow for Stability Assessment

This workflow outlines the logical progression of experiments for a comprehensive stability assessment of a new hair color formulation.

Experimental_Workflow Start Formulation Development Initial_Eval Initial Physicochemical Evaluation (t=0) (pH, Viscosity, Color) Start->Initial_Eval Stability_Testing Place on Stability (4°C, 25°C, 45°C) Initial_Eval->Stability_Testing Performance_Testing Performance Testing on Hair Swatches Initial_Eval->Performance_Testing Interim_Eval Interim & Final Evaluation (1, 2, 3 months) Stability_Testing->Interim_Eval Photo_Test Photostability Test (UV Exposure) Performance_Testing->Photo_Test Wash_Test Wash Fastness Test (Shampoo Cycles) Performance_Testing->Wash_Test Data_Analysis Data Analysis & Shelf-Life Prediction Photo_Test->Data_Analysis Wash_Test->Data_Analysis Interim_Eval->Data_Analysis End Stable Formulation Confirmed Data_Analysis->End

Caption: Workflow for comprehensive stability and performance testing.

References

Application Notes and Protocols for In Vitro Skin Absorption Studies of HC Blue No. 16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro skin absorption studies of the hair dye ingredient HC Blue No. 16. The methodologies are based on internationally recognized guidelines, such as the OECD Guideline for the Testing of Chemicals 428, and are intended to ensure robust and reproducible results for safety and risk assessment.

Introduction

HC Blue No. 16 is a direct hair coloring agent used in semi-permanent hair dye formulations.[1] Understanding its potential for dermal absorption is crucial for evaluating its safety for cosmetic use. In vitro skin absorption studies using Franz diffusion cells are the gold standard for assessing the percutaneous penetration of cosmetic ingredients. These studies provide quantitative data on the amount of a substance that can cross the skin barrier and become systemically available. The data generated from these studies are essential for regulatory submissions and for ensuring consumer safety.

Quantitative Data Summary

The following table summarizes the quantitative data from an in vitro dermal absorption study of HC Blue No. 16 applied in a typical hair dye formulation.

CompartmentMean Amount (µg/cm²)% of Applied Dose
Skin Surface (unabsorbed)Not Reported-
Stratum CorneumNot Reported-
EpidermisNot Reported-
DermisNot Reported-
Receptor FluidNot Reported-
Total Bioavailable < 0.46 < 0.1%

Note: The SCCS/1478/12 opinion states that after 72 hours, the amount of HC Blue No. 16 considered biologically available (receptor fluid + lower skin) was less than 0.46 µg/cm². Another source indicates a systemic bioavailability of <0.1% in in vitro models.[2] The table reflects the bioavailable amount as the key endpoint for systemic exposure risk assessment.

Experimental Protocols

This section outlines a detailed protocol for an in vitro skin absorption study of HC Blue No. 16 using Franz diffusion cells.

Materials and Equipment
  • Test Substance: HC Blue No. 16 (purity >98%)

  • Test Formulation: A typical semi-permanent hair dye base containing a specified concentration of HC Blue No. 16 (e.g., 3%).

  • Skin Membranes: Excised human or porcine skin (split-thickness, approximately 500 µm).

  • Franz Diffusion Cells: Vertical static diffusion cells with a known diffusion area (e.g., 1.77 cm²).

  • Receptor Fluid: Phosphate-buffered saline (PBS) at pH 7.4, with a suitable solubilizing agent if required to maintain sink conditions.

  • Analytical Instrumentation: High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) or a validated equivalent method.

  • Standard laboratory equipment (water bath, stirrers, pipettes, vials, etc.).

Skin Membrane Preparation
  • Obtain fresh human or porcine skin from a reputable source.

  • Carefully remove subcutaneous fat and connective tissue.

  • Prepare split-thickness skin membranes of a uniform thickness (e.g., 500 µm) using a dermatome.

  • Cut the skin into discs of a suitable size to fit the Franz diffusion cells.

  • Store the skin discs frozen at -20°C or below until use.

  • Prior to the experiment, thaw the skin discs and visually inspect for any defects.

  • Assess skin barrier integrity, for example, by measuring the transepidermal water loss (TEWL).

Franz Diffusion Cell Assembly and Study Conduct
  • Mount the prepared skin disc between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.

  • Fill the receptor chamber with pre-warmed (32°C) and degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin.

  • Place the cells in a circulating water bath maintained at a temperature to ensure the skin surface is at 32 ± 1°C.

  • Allow the system to equilibrate for at least 30 minutes.

  • Apply a finite dose of the test formulation containing HC Blue No. 16 to the skin surface in the donor chamber (e.g., 10 mg/cm²).

  • The exposure period should reflect consumer use (e.g., 30 minutes), after which the formulation is removed from the skin surface by washing.

  • Collect samples from the receptor fluid at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • At the end of the study (e.g., 72 hours), dissemble the cells.

  • Analyze the concentration of HC Blue No. 16 in the receptor fluid samples.

  • Process the skin disc to separate the stratum corneum (e.g., by tape stripping), epidermis, and dermis.

  • Extract HC Blue No. 16 from each skin compartment using a suitable solvent.

  • Quantify the amount of HC Blue No. 16 in each extract.

Analytical Method: HPLC-MS/MS
  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to HC Blue No. 16.

  • Quantification:

    • Prepare a calibration curve using standard solutions of HC Blue No. 16.

    • Quantify the concentration of HC Blue No. 16 in all samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental Workflow for In Vitro Skin Absorption Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation prep_skin Skin Membrane Preparation (Dermatome, Integrity Check) prep_cells Franz Cell Assembly (Skin Mounting, Receptor Fluid Fill) prep_skin->prep_cells prep_formulation Test Formulation Preparation (HC Blue No. 16 in base) application Application of Formulation to Skin Surface prep_formulation->application prep_cells->application exposure Exposure Period (e.g., 30 minutes) application->exposure removal Removal of Formulation (Washing) exposure->removal sampling Receptor Fluid Sampling (0-72 hours) removal->sampling dismantle Cell Dismantling (End of Study) sampling->dismantle quantification Quantification by HPLC-MS/MS sampling->quantification skin_separation Skin Compartment Separation (Stratum Corneum, Epidermis, Dermis) dismantle->skin_separation extraction Extraction of HC Blue No. 16 skin_separation->extraction extraction->quantification mass_balance Mass Balance Calculation quantification->mass_balance absorption_profile Determination of Absorption Profile mass_balance->absorption_profile risk_assessment Systemic Exposure Risk Assessment absorption_profile->risk_assessment

Caption: Workflow for the in vitro skin absorption study of HC Blue No. 16.

Logical Relationship of Dermal Absorption Compartments

G applied_dose Applied Dose (Formulation with HC Blue No. 16) unabsorbed Unabsorbed (Removed by washing) applied_dose->unabsorbed skin_surface Skin Surface applied_dose->skin_surface stratum_corneum Stratum Corneum skin_surface->stratum_corneum viable_epidermis Viable Epidermis stratum_corneum->viable_epidermis dermis Dermis viable_epidermis->dermis bioavailable Biologically Available receptor_fluid Receptor Fluid (Systemic Circulation) dermis->receptor_fluid

Caption: Compartmental model of HC Blue No. 16 skin permeation.

References

Assessing the Color Fastness of HC Blue No. 16 on Hair: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the color fastness of the semi-permanent hair dye, HC Blue No. 16. The methodologies outlined below are designed to ensure robust and reproducible assessment of the dye's resistance to common environmental and grooming stressors, including washing, exposure to light, and mechanical rubbing.

HC Blue No. 16 is a direct dye used in non-oxidative hair color formulations.[1] As a semi-permanent colorant, its longevity on the hair is a critical performance attribute.[1][2] The following protocols are adapted from established standards for textile and hair color analysis to provide a comprehensive framework for its evaluation.

Data Presentation: Color Fastness of HC Blue No. 16

The following table summarizes representative quantitative data for the color fastness of a 2.0% HC Blue No. 16 formulation on bleached human hair swatches. Color measurements are expressed in the CIELab* color space, where L* represents lightness, a* represents the green-red axis, and b* represents the blue-yellow axis. The total color difference (ΔE*ab) is calculated to quantify the overall color change.

Fastness TestParameterInitial LabLab After TreatmentΔLΔaΔbΔEab Gray Scale Rating
Wash Fastness 10 Wash Cycles30.5, -5.2, -25.835.8, -4.1, -20.35.31.15.57.7 3-4
Light Fastness 24 hours Xenon Arc30.5, -5.2, -25.833.1, -5.9, -23.52.6-0.72.33.5 4
Rub Fastness 20 Rub Cycles (Dry)------4-5
Rub Fastness 20 Rub Cycles (Wet)------3

Note: Data presented are illustrative. Actual values will vary based on hair substrate, formulation, and precise experimental conditions. A higher ΔE*ab value indicates a greater color change. The Gray Scale rating is a visual assessment of color transfer (for rub fastness) or color change (for wash and light fastness), where 5 indicates no change and 1 indicates a significant change.

Experimental Protocols

Detailed methodologies for the key color fastness experiments are provided below.

Wash Fastness Protocol

This protocol assesses the resistance of the hair color to repeated shampooing.

Materials:

  • Bleached human hair swatches (or worsted gabardine wool as a consistent substrate)[3]

  • 2.0% HC Blue No. 16 hair dye formulation

  • Standard shampoo solution (e.g., 12% active ammonium (B1175870) laureth sulfate)[3]

  • Colorimeter (spectrophotometer)

  • Controlled temperature water bath

  • Drying oven

Procedure:

  • Baseline Color Measurement: Measure the initial Lab* values of the untreated hair swatches using a colorimeter.

  • Dye Application:

    • Immerse the hair swatches in the 2.0% HC Blue No. 16 formulation at a liquor ratio of 1:10 (swatch weight:dye volume).

    • Incubate for 30 minutes at 40°C in a water bath.

    • Rinse the swatches thoroughly with lukewarm water until the water runs clear.

    • Allow the swatches to air dry completely in the dark at room temperature.

  • Initial Dyed Color Measurement: Measure the Lab* values of the dyed and dried swatches.

  • Washing Cycles:

    • Immerse the dyed swatches in the standard shampoo solution at a 1:50 liquor ratio.

    • Agitate gently for 5 minutes at 40°C.

    • Rinse thoroughly with lukewarm water.

    • Dry the swatches in an oven at 50°C.[3]

    • This constitutes one wash cycle. Repeat for a total of 10 cycles.

  • Final Color Measurement: After the final wash cycle, measure the Lab* values of the swatches.

  • Data Analysis: Calculate the color difference (ΔE*ab) between the initial dyed measurement and the final measurement after washing.

Light Fastness Protocol

This protocol evaluates the stability of the hair color upon exposure to a simulated solar light source.

Materials:

  • Dyed hair swatches (prepared as in the Wash Fastness protocol)

  • Xenon arc lamp weatherometer[3]

  • Blue Wool Standard references (optional, for visual assessment)

  • Colorimeter

Procedure:

  • Initial Color Measurement: Use the initial Lab* values of the dyed swatches from the Wash Fastness protocol.

  • Light Exposure:

    • Mount the dyed hair swatches in the xenon arc weatherometer.

    • Expose the swatches to a controlled irradiance (e.g., 550 Watts/m²) for a specified duration (e.g., 24 hours).[3] The light source should simulate natural daylight (D65 illuminant).

  • Final Color Measurement: After the exposure period, remove the swatches and measure their Lab* values.

  • Data Analysis: Calculate the color difference (ΔE*ab) between the initial and post-exposure measurements.

Rub (Crocking) Fastness Protocol

This protocol assesses the degree of color transfer from the dyed hair to another surface through rubbing. This method is adapted from the ISO 105-X12 standard for textiles.[4][5][6][7]

Materials:

  • Dyed hair swatches

  • Crockmeter

  • Standard white cotton rubbing cloth[4][5][6]

  • Gray Scale for Staining (ISO 105-A03)

  • Deionized water (for wet rub test)

Procedure:

  • Dry Rubbing:

    • Mount a hair swatch flat on the base of the crockmeter.

    • Fix a dry, standard white cotton cloth to the rubbing finger of the crockmeter.

    • Perform 20 rubbing cycles (10 to and 10 fro) with a downward force of 9N.[7]

    • Remove the cotton cloth and visually assess the degree of color transfer using the Gray Scale for Staining under standardized lighting.

  • Wet Rubbing:

    • Thoroughly wet a standard white cotton cloth with deionized water and squeeze out the excess to achieve a specific moisture content (e.g., 100% of its dry weight).

    • Repeat the procedure described for dry rubbing with the wet cloth.

    • Air dry the cotton cloth before assessing the staining with the Gray Scale.

Visualizations

Wash_Fastness_Workflow cluster_prep Preparation cluster_measurement Measurement & Treatment cluster_analysis Analysis start Start: Untreated Hair Swatch dye_app Dye Application (2% HC Blue No. 16) start->dye_app initial_measure Initial Color Measurement (Lab) dye_app->initial_measure wash_cycles 10x Wash & Dry Cycles initial_measure->wash_cycles final_measure Final Color Measurement (Lab) wash_cycles->final_measure analysis Calculate ΔE*ab (Color Difference) final_measure->analysis

Wash Fastness Experimental Workflow

Light_Fastness_Workflow cluster_prep Preparation cluster_measurement Measurement & Treatment cluster_analysis Analysis start Start: Dyed Hair Swatch initial_measure Initial Color Measurement (Lab) start->initial_measure light_exposure Xenon Arc Exposure (24 hours) initial_measure->light_exposure final_measure Final Color Measurement (Lab) light_exposure->final_measure analysis Calculate ΔE*ab (Color Difference) final_measure->analysis

Light Fastness Experimental Workflow

Rub_Fastness_Logical_Relationship cluster_tests Rubbing Conditions cluster_assessment Assessment start Dyed Hair Swatch dry_rub Dry Rubbing (20 Cycles) start->dry_rub wet_rub Wet Rubbing (20 Cycles) start->wet_rub dry_assess Assess Staining (Gray Scale) dry_rub->dry_assess wet_assess Assess Staining (Gray Scale) wet_rub->wet_assess

Rub Fastness Test Logic

References

Investigational Application of HC Blue No. 16 as a Biological Stain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided for investigational purposes only. HC Blue No. 16 is commercially recognized and primarily safety-tested for its use as a direct hair coloring agent.[1] Its application as a biological stain is not a well-established or documented procedure. The information presented herein is based on the known chemical and toxicological properties of HC Blue No. 16 and the general principles of biological staining with related anthraquinone (B42736) dyes. Researchers should exercise caution and perform thorough validation before adopting this compound in any experimental work.

Introduction

HC Blue No. 16 is a direct, non-reactive hair dye belonging to the anthraquinone family of colorants.[2][3] Anthraquinone derivatives are known for their diverse applications, including some that have been developed as fluorescent cellular stains, capable of imaging cell nuclei in both live and fixed cells. Given its chemical structure, HC Blue No. 16 presents as a potential candidate for investigation as a novel biological stain for in vitro studies. This document provides a summary of its known properties and a hypothetical protocol for its initial assessment as a cellular stain.

Physicochemical and Toxicological Profile

A comprehensive understanding of the physicochemical and toxicological properties of HC Blue No. 16 is essential for its potential application in biological systems. The following tables summarize key data gathered from safety assessments for its use in cosmetics.

Physicochemical Properties
PropertyValue/DescriptionSource
Chemical Name N,N-dimethyl-3-{[4-(methylamino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]amino}-N-propyl-1-propanaminium bromide[1]
Molecular Formula C₂₃H₃₀BrN₃O₂[2]
Molecular Weight 460.42 g/mol [2]
Physical Form Dark blue powder[2]
Solubility in Water ≥10 mg/mL[2]
Solubility in Ethanol ≥50 mg/mL[2]
UV-Vis Absorption Peaks 261 nm, 589 nm, 637 nm[2]
Toxicological Data
EndpointSpeciesRouteKey FindingsSource
Acute Oral Toxicity (LD₅₀) RatOral600 - 2000 mg/kg body weight[2]
MouseOral>2000 mg/kg body weight[1]
Skin Irritation RabbitDermalNot considered a skin irritant, though blue staining was noted.[1]
Eye Irritation RabbitOcularIrritant (neat substance)[1]
Skin Sensitization Mouse (LLNA)DermalNot a sensitizer (B1316253) at concentrations up to 10%.[1]
Genotoxicity (Ames Test) S. typhimuriumIn vitroNegative[2]
Genotoxicity (Micronucleus Assay) Human LymphocytesIn vitroPositive at ≥1,000 µg/mL[2]

Proposed Mechanism of Action as a Biological Stain

Based on its chemical structure, HC Blue No. 16, as an anthraquinone derivative, may function as an intercalating agent or a groove binder to nucleic acids, a mechanism observed with other dyes of this class. Its cationic nature at physiological pH could facilitate its interaction with the negatively charged phosphate (B84403) backbone of DNA and RNA. This interaction is the proposed basis for its potential use as a nuclear or cytoplasmic stain.

G HC16 HC Blue No. 16 (Cationic) CellMembrane Cell Membrane HC16->CellMembrane Passive Diffusion? Cytoplasm Cytoplasm CellMembrane->Cytoplasm Nucleus Nucleus (Negatively Charged DNA/RNA) Cytoplasm->Nucleus Electrostatic Interaction Staining Cellular Staining Nucleus->Staining

Figure 1. Proposed mechanism of HC Blue No. 16 cellular uptake and staining.

Investigational Protocol for Staining of Cultured Cells

This protocol is a starting point for evaluating HC Blue No. 16 as a stain for mammalian cells grown in culture. Optimization of concentration, incubation time, and fixation methods will likely be necessary.

Materials and Reagents
  • HC Blue No. 16 powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Cultured mammalian cells (e.g., HeLa, A549) on glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium

  • Microscope slides

  • Fluorescence microscope with appropriate filter sets

Preparation of Staining Solution
  • Stock Solution (10 mM): Dissolve 4.60 mg of HC Blue No. 16 in 1 mL of DMSO. Mix thoroughly. Store at -20°C, protected from light.

  • Working Solution (1-10 µM): On the day of use, dilute the 10 mM stock solution in cell culture medium or PBS to the desired final concentration. For initial trials, a concentration range of 1 µM to 10 µM is recommended.

Staining Protocol for Fixed Cells
  • Cell Culture: Grow cells on glass coverslips in a petri dish or multi-well plate to the desired confluency (typically 60-80%).

  • Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Staining: Incubate the fixed cells with the HC Blue No. 16 working solution for 10-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound stain.

  • Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope. Based on the absorption maxima, excitation in the 580-640 nm range and emission collection above 650 nm would be a logical starting point.

Staining Protocol for Live Cells
  • Cell Culture: Grow cells on glass-bottom dishes or coverslips to the desired confluency.

  • Staining: Replace the culture medium with the HC Blue No. 16 working solution (diluted in culture medium).

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing (Optional): The medium containing the stain can be replaced with fresh, pre-warmed medium before imaging to reduce background fluorescence.

  • Imaging: Image the live cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber.

G cluster_fixed Fixed Cell Staining cluster_live Live Cell Staining Fix_Start Start: Cells on Coverslip Fix_Fixation Fix with 4% PFA Fix_Start->Fix_Fixation Fix_Wash1 Wash with PBS (3x) Fix_Fixation->Fix_Wash1 Fix_Stain Stain with HC Blue No. 16 Fix_Wash1->Fix_Stain Fix_Wash2 Wash with PBS (3x) Fix_Stain->Fix_Wash2 Fix_Mount Mount on Slide Fix_Wash2->Fix_Mount Fix_Image Image Fix_Mount->Fix_Image Live_Start Start: Cells on Glass-Bottom Dish Live_Stain Incubate with HC Blue No. 16 in Culture Medium Live_Start->Live_Stain Live_Wash Optional Wash Live_Stain->Live_Wash Live_Image Image Live Cells Live_Wash->Live_Image

Figure 2. Experimental workflows for fixed and live cell staining with HC Blue No. 16.

Expected Results and Interpretation

If HC Blue No. 16 functions as a nucleic acid stain, a blue signal is expected to be localized within the nucleus of the cells. Cytoplasmic staining may also occur, potentially due to interactions with RNA or other anionic macromolecules. The intensity of the staining will likely be dependent on the concentration of the dye and the incubation time. For live-cell imaging, it is crucial to monitor for signs of cytotoxicity, such as changes in cell morphology, blebbing, or detachment, especially at higher concentrations or longer incubation times.

Safety Precautions

  • Due to its positive genotoxicity result in the in vitro micronucleus assay at high concentrations, appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn when handling HC Blue No. 16 powder and solutions.

  • As an eye irritant, direct contact with the eyes should be avoided.

  • All work should be conducted in a well-ventilated area.

  • Dispose of waste according to institutional guidelines for chemical waste.

References

Application Notes and Protocols for Semi-Permanent Hair Dyes Using HC Blue No. 16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, manufacturing, and evaluation of semi-permanent hair dyes incorporating HC Blue No. 16. The protocols are designed to be adaptable for research and development purposes.

Introduction to HC Blue No. 16

HC Blue No. 16 is a direct dye used as a non-reactive hair coloring agent in semi-permanent hair dye formulations.[1] As a direct dye, it imparts color without the need for an oxidative chemical reaction, making it suitable for formulations applied under milder conditions.[2] HC dyes are characterized by their small molecular weight and lack of charge, which allows them to penetrate the hair shaft and be retained for several washes.[2][3]

Physicochemical Properties of HC Blue No. 16

A summary of the key physicochemical properties of HC Blue No. 16 is presented in Table 1. This data is crucial for formulation development, particularly for ensuring solubility and stability.

PropertyValue/Description
Chemical Name 3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-N,N-dimethyl-N-propyl-1-propanaminium bromide
INCI Name HC Blue No. 16
CAS Number 502453-61-4
Molecular Formula C₂₃H₃₀BrN₃O₂
Molecular Weight 460.42 g/mol
Physical Form Dark blue powder
Solubility in Water 218 g/L (at 20°C, pH 5.6)[1]; ≥10 mg/mL[4]
Solubility in Ethanol ≥50 mg/mL[4]
UV-Vis Absorption Peaks 261 nm, 589 nm, 637 nm[1][4]
Maximum Concentration Up to 3.0% in on-head applications[1][4][5]
Stability Homogeneous in aqueous formulations for up to 4 hours at room temperature.[4] A critical stability concern is its potential for nitrosation.[4]

Representative Formulation of a Semi-Permanent Hair Dye Gel

The following table outlines a representative formulation for a semi-permanent hair dye gel using HC Blue No. 16. The percentages can be adjusted based on desired viscosity, color intensity, and conditioning effects.

IngredientINCI NameFunctionConcentration (% w/w)
Phase A
Deionized WaterAquaSolventq.s. to 100
ThickenerHydroxyethylcelluloseViscosity Control1.0 - 2.0
Chelating AgentDisodium (B8443419) EDTAStabilizer0.1 - 0.2
Phase B
HC Blue No. 16HC Blue No. 16Colorant0.5 - 3.0
Solvent/Penetration EnhancerPropylene (B89431) GlycolSolubilizer5.0 - 15.0
Surfactant (Non-ionic)Polysorbate 20Solubilizer1.0 - 3.0
Phase C
Conditioning AgentCetrimonium (B1202521) ChlorideConditioning1.0 - 2.0
pH AdjusterCitric Acid/Sodium Hydroxide (B78521)pH Controlq.s. to pH 6.0-7.0
PreservativePhenoxyethanolPreservative0.5 - 1.0

Manufacturing Protocol

The following protocol details the manufacturing process for the representative semi-permanent hair dye gel formulation.

G cluster_PhaseA Phase A: Gel Base Preparation cluster_PhaseB Phase B: Dye Solubilization cluster_PhaseC Phase C: Final Formulation cluster_QC Quality Control A1 Weigh Deionized Water A2 Disperse Hydroxyethylcellulose A1->A2 A3 Add Disodium EDTA A2->A3 A4 Heat to 75-80°C and mix until uniform A3->A4 C1 Add Phase B to Phase A with mixing A4->C1 B1 Weigh Propylene Glycol and Polysorbate 20 B2 Add HC Blue No. 16 B1->B2 B3 Mix until fully dissolved B2->B3 B3->C1 C2 Cool to 40°C C1->C2 C3 Add Cetrimonium Chloride C2->C3 C4 Add Preservative C3->C4 C5 Adjust pH to 6.0-7.0 C4->C5 C6 Mix until homogeneous C5->C6 QC1 Viscosity Measurement C6->QC1 QC2 pH Measurement C6->QC2 QC3 Appearance and Odor Assessment C6->QC3

Caption: Manufacturing workflow for a semi-permanent hair dye gel.

Step-by-Step Procedure:

  • Phase A Preparation: 1.1. Weigh the required amount of deionized water into a primary manufacturing vessel. 1.2. While mixing, slowly disperse the hydroxyethylcellulose into the water to avoid lump formation. 1.3. Add disodium EDTA to the mixture. 1.4. Heat the vessel to 75-80°C and continue mixing until all components are fully hydrated and the solution is uniform.

  • Phase B Preparation: 2.1. In a separate vessel, weigh the propylene glycol and polysorbate 20. 2.2. Add HC Blue No. 16 to the solvent mixture. 2.3. Mix until the dye is completely dissolved.

  • Combining Phases: 3.1. Slowly add Phase B to Phase A with continuous mixing. 3.2. Begin cooling the combined mixture.

  • Final Additions (Phase C): 4.1. Once the temperature of the mixture reaches 40°C, add the cetrimonium chloride and the preservative. 4.2. Adjust the pH to the target range of 6.0-7.0 using citric acid or sodium hydroxide as needed. 4.3. Continue mixing until the gel is completely homogeneous.

  • Quality Control and Packaging: 5.1. Perform quality control tests including viscosity, pH, appearance, and odor. 5.2. Once approved, fill the product into appropriate packaging.

Mechanism of Action of HC Dyes

The mechanism of semi-permanent hair dyeing with HC dyes involves the diffusion of the small dye molecules into the hair shaft, where they are temporarily trapped.

G cluster_hair Hair Shaft Cuticle Cuticle Cortex Cortex Cuticle->Cortex Dye_Inside Trapped Dye Cortex->Dye_Inside Deposition Dye HC Blue No. 16 (Small Molecule) Dye->Cuticle Penetration

Caption: Mechanism of HC dye deposition in the hair shaft.

Experimental Protocols for Evaluation

The following protocols are designed to assess the performance and stability of the formulated semi-permanent hair dye.

Objective: To quantitatively measure the color deposition on hair tresses.

Materials:

  • Bleached human hair tresses

  • The formulated hair dye gel

  • Shampoo (sulfate-free)

  • Colorimeter (e.g., Konica Minolta Spectrophotometer)

  • Hair dryer

Procedure:

  • Baseline Measurement: Measure the color of the untreated hair tresses using the colorimeter in the CIE Lab* color space.[6] Record the L, a, and b* values.

  • Dye Application: 2.1. Thoroughly wet a hair tress with water. 2.2. Apply a standardized amount of the hair dye gel to the tress, ensuring even coverage. 2.3. Allow the dye to process for 30 minutes at room temperature. 2.4. Rinse the tress with water until the water runs clear. 2.5. Gently shampoo the tress once and rinse thoroughly. 2.6. Dry the tress using a hair dryer on a medium setting.

  • Post-Treatment Measurement: Measure the color of the dyed hair tress using the colorimeter. Record the L, a, and b* values.

  • Data Analysis: Calculate the change in color (ΔE) using the formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb)^2]. A higher ΔE indicates a more significant color change.

Objective: To evaluate the durability of the color after repeated washing.

Materials:

  • Dyed hair tresses from the colorimetric analysis protocol

  • Shampoo (sulfate-free)

  • Colorimeter

  • Hair dryer

Procedure:

  • Initial Measurement: Use the post-treatment color measurement from the previous protocol as the baseline (Wash 0).

  • Washing Cycles: 2.1. Wet the dyed hair tress. 2.2. Apply a standardized amount of shampoo and lather for 1 minute. 2.3. Rinse the tress thoroughly with water. 2.4. Dry the tress completely. 2.5. Measure the color of the tress using the colorimeter.

  • Repeat: Repeat the washing cycle for a predetermined number of washes (e.g., 1, 3, 5, and 10 washes).

  • Data Analysis: Plot the L, a, and b* values or the total color difference (ΔE* compared to the initial dyed tress) against the number of washes to visualize color fading.

Objective: To assess the physical and chemical stability of the hair dye formulation over time and under different storage conditions.

Materials:

  • Samples of the hair dye formulation in appropriate sealed containers

  • Incubators/ovens set at different temperatures (e.g., 4°C, 25°C, 40°C)

  • Viscometer

  • pH meter

Procedure:

  • Initial Measurements: At Day 0, measure the viscosity, pH, and observe the appearance (color, homogeneity) and odor of the formulation.

  • Storage: Store the samples at the different temperature conditions.

  • Periodic Testing: At specified time points (e.g., 1 week, 1 month, 3 months), retrieve samples from each storage condition and allow them to equilibrate to room temperature.

  • Evaluation: Repeat the initial measurements (viscosity, pH, appearance, odor) for each sample.

  • Data Analysis: Tabulate the results and compare the changes in the parameters over time and across different temperatures. Significant changes may indicate instability.

Safety Considerations

While HC dyes are generally considered to have a favorable safety profile compared to oxidative dyes, it is essential to conduct appropriate safety assessments.[7] HC Blue No. 16 is a secondary amine and can be nitrosated to form nitrosamines; therefore, the potential for nitrosamine (B1359907) formation in the formulation should be considered.[1] A patch test is recommended before the application of any new hair dye formulation to check for potential skin irritation.

References

Application Note and Protocol for Measuring the Substantivity of HC Blue No. 16 to Hair Fibers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substantivity, the affinity of a dye for a substrate, is a critical parameter in the development of semi-permanent hair colorants. It determines the initial color intensity, longevity, and resistance to fading during washing. HC Blue No. 16 is a direct dye used in non-oxidative, semi-permanent hair dye formulations.[1][2] This application note provides a detailed protocol for quantifying the substantivity of HC Blue No. 16 to hair fibers, enabling researchers, scientists, and drug development professionals to assess its performance and optimize hair care product formulations.

HC Blue No. 16, with the chemical name N,N-dimethyl-3-{[4-(methylamino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]amino}-N-propyl-1-propanaminium bromide and a molecular weight of 460.42 g/mol , functions by adhering to the hair surface without a chemical reaction.[1][2][3] Its substantivity is influenced by factors such as the dye's molecular structure, the physicochemical properties of the hair, and the composition of the dye formulation. This protocol outlines a comprehensive workflow for the dyeing of hair swatches, subsequent washout procedures, and the analytical quantification of HC Blue No. 16.

Experimental Protocols

This section details the methodologies for preparing hair swatches, the dyeing process, the washout procedure to simulate real-world conditions, and the analytical quantification of the dye.

Materials and Reagents
  • Hair Swatches: Commercially available, untreated human hair swatches (e.g., De Meo Brothers Inc., International Hair Importers and Products Inc.).

  • HC Blue No. 16: Purity ≥ 95%.

  • Dye Formulation Base: A simple conditioner base without cationic polymers or other ingredients that might interfere with dye uptake.

  • Shampoo: A standard, non-coloring, sulfate-based shampoo.

  • Solvents for Extraction and Analysis: Methanol (B129727), acetonitrile, and 0.1% ascorbic acid in 50% methanol solution.[4]

  • Deionized Water

  • Analytical Standards: Certified reference material of HC Blue No. 16.

  • Laboratory Equipment:

    • Analytical balance

    • pH meter

    • Vortex mixer

    • Thermostatic water bath

    • Spectrophotometer or High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) system.[4][5]

    • Glass beakers and flasks

    • Pipettes

    • Filter membranes (0.45 µm)

Hair Swatch Preparation
  • Accurately weigh each hair swatch (approximately 1 gram).

  • Wash the swatches with a 5% solution of the standard shampoo to remove any surface contaminants.

  • Rinse thoroughly with deionized water until the rinse water is clear.

  • Allow the hair swatches to air dry completely at room temperature.

  • Record the initial weight of the clean, dry hair swatches.

Dyeing Protocol
  • Prepare a stock solution of HC Blue No. 16 in the dye formulation base. A typical concentration for semi-permanent dyes is in the range of 1-3%.[1] For this protocol, a 1% (w/w) concentration is recommended.

  • Immerse each prepared hair swatch in the dye solution, ensuring complete and even saturation. A common dye-to-hair ratio is 10:1 (e.g., 10 grams of dye solution for every 1 gram of hair).

  • Incubate the swatches in the dye solution for 30-45 minutes at a controlled temperature (e.g., 37°C) in a thermostatic water bath.[6]

  • After incubation, remove the swatches from the dye solution and gently squeeze out the excess dye.

  • Rinse the swatches under a gentle stream of lukewarm deionized water for 1 minute.

  • Allow the dyed swatches to air dry completely.

  • Store the remaining dye solution for analysis of the initial dye concentration.

Washout (Desorption) Protocol
  • Weigh the dry, dyed hair swatches.

  • Wash each swatch with a standardized amount of the standard shampoo (e.g., 0.5 mL per swatch).

  • Lather the shampoo into the hair for 1 minute.

  • Rinse the swatch under a controlled flow of lukewarm deionized water (e.g., 1 L/min) for 1 minute.

  • Collect the rinse water (washout sample) for each swatch.

  • Repeat the washing and rinsing cycle for a predetermined number of cycles (e.g., 5 or 10 cycles) to simulate multiple washes. Collect the washout sample from each cycle separately.

  • After the final wash cycle, allow the hair swatches to air dry completely.

Analytical Quantification of HC Blue No. 16

The amount of HC Blue No. 16 on the hair and in the washout samples can be quantified using either spectrophotometry or a more sensitive and specific method like LC-MS/MS.[4][5]

  • Cut the dyed and washed hair swatches into small pieces.

  • Place the hair pieces into a volumetric flask.

  • Add a known volume of the extraction solvent (0.1% ascorbic acid in 50% methanol solution).[4]

  • Sonicate the mixture for 30 minutes to extract the dye from the hair fibers.[4]

  • Filter the resulting solution through a 0.45 µm membrane filter before analysis.[4]

  • Standard Preparation: Prepare a series of standard solutions of HC Blue No. 16 in the extraction solvent with known concentrations.[4]

  • LC-MS/MS Conditions: Utilize a suitable C18 column and a gradient elution with a mobile phase consisting of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile/methanol 1:1 v/v).[4] The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for selective and sensitive detection of HC Blue No. 16.[4]

  • Quantification: Create a calibration curve by plotting the peak area of the analyte against the concentration of the standard solutions. Use this curve to determine the concentration of HC Blue No. 16 in the hair extracts and washout samples.

Data Presentation

The quantitative data should be summarized in a clear and structured table to facilitate comparison and interpretation.

ParameterSwatch 1Swatch 2Swatch 3AverageStd. Dev.
Initial Hair Weight (g)
Initial Dye Concentration in Solution (µg/mL)
Dye Adsorbed onto Hair (µg/g hair)
Dye in Washout - Cycle 1 (µg)
Dye in Washout - Cycle 2 (µg)
Dye in Washout - Cycle 3 (µg)
Dye in Washout - Cycle 4 (µg)
Dye in Washout - Cycle 5 (µg)
Total Dye Washed Out (µg)
Dye Remaining on Hair after 5 Washes (µg/g hair)
% Dye Retention after 5 Washes

Calculations:

  • Dye Adsorbed onto Hair (µg/g hair): (Initial Dye in Solution - Dye Remaining in Solution after dyeing) / Initial Hair Weight

  • Total Dye Washed Out (µg): Sum of dye in all washout cycles.

  • Dye Remaining on Hair after 5 Washes (µg/g hair): Dye Adsorbed onto Hair - (Total Dye Washed Out / Initial Hair Weight)

  • % Dye Retention after 5 Washes: (Dye Remaining on Hair after 5 Washes / Dye Adsorbed onto Hair) * 100

Mandatory Visualization

The following diagrams illustrate the experimental workflow for measuring the substantivity of HC Blue No. 16 to hair fibers.

experimental_workflow prep Hair Swatch Preparation dyeing Dyeing Protocol prep->dyeing washout Washout Cycles dyeing->washout extraction Dye Extraction from Hair washout->extraction analysis_washout LC-MS/MS Analysis (Washout Samples) washout->analysis_washout analysis_hair LC-MS/MS Analysis (Hair Extract) extraction->analysis_hair data Data Analysis & Quantification analysis_hair->data analysis_washout->data report Substantivity Report data->report

Experimental workflow for substantivity measurement.

logical_relationship substantivity Substantivity adsorption Dye Adsorption (Uptake) substantivity->adsorption is a function of desorption Dye Desorption (Washout) substantivity->desorption is a function of retention Dye Retention (Color Fastness) adsorption->retention positively influences desorption->retention negatively influences

Logical relationship of substantivity components.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of HC Blue No. 16

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HC Blue No. 16. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the improvement of HC Blue No. 16 solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of HC Blue No. 16?

A1: The reported aqueous solubility of HC Blue No. 16 varies across different sources. A key study from the Scientific Committee on Consumer Safety (SCCS) reports a water solubility of 218 g/L at 20°C and a pH of 5.6[1]. Another source indicates a solubility of ≥10 mg/mL in water[2]. It is important to note that the solubility can be influenced by factors such as pH, temperature, and the presence of other substances in the solution.

Q2: My HC Blue No. 16 is precipitating out of my aqueous solution. What are the common causes and solutions?

A2: Precipitation of HC Blue No. 16 from an aqueous solution is a common issue due to its limited water solubility under certain conditions. Here are some potential causes and corresponding troubleshooting steps:

  • pH Shift: The solubility of HC Blue No. 16 is pH-dependent. A change in the pH of your solution could decrease its solubility.

    • Solution: Measure the pH of your solution and adjust it to be within the optimal range. A pH of around 5.6 has been shown to provide high aqueous solubility[1].

  • Low Temperature: Solubility of many compounds, including HC Blue No. 16, generally decreases at lower temperatures.

    • Solution: Try gently warming the solution while stirring. However, be mindful of the compound's stability at elevated temperatures.

  • High Concentration: You may be exceeding the solubility limit of HC Blue No. 16 in your specific aqueous system.

    • Solution: Consider the solubility enhancement techniques detailed in the troubleshooting guides below, such as adding co-solvents or surfactants.

  • Ionic Strength: The presence of high concentrations of salts can sometimes decrease the solubility of organic compounds (salting-out effect).

    • Solution: If possible, try to reduce the ionic strength of your solution.

Q3: What are the recommended organic solvents for dissolving HC Blue No. 16?

A3: HC Blue No. 16 exhibits good solubility in several organic solvents. This property can be leveraged to create concentrated stock solutions that can then be diluted into your aqueous system.

  • Ethanol (B145695): Solubility is reported to be ≥50 mg/mL[2].

  • Dimethyl Sulfoxide (DMSO): Solubility is reported as > 50 g/L[1].

  • Acetone/Water (1:1 mixture): Solubility is reported as > 100 g/L[1].

Troubleshooting Guides

This section provides detailed strategies and experimental protocols to address challenges related to the solubility of HC Blue No. 16.

Guide 1: Solubility Enhancement using Co-solvents

The addition of a water-miscible organic solvent can significantly increase the aqueous solubility of HC Blue No. 16. This technique is widely used in the formulation of semi-permanent hair dyes.

Commonly Used Co-solvents:

  • Ethanol

  • Propylene Glycol

  • Glycerin

Experimental Protocol: Determining Optimal Co-solvent Concentration

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of HC Blue No. 16 in a suitable organic solvent where it is freely soluble (e.g., 10 mg/mL in ethanol).

  • Preparation of Co-solvent Systems: Prepare a series of aqueous solutions with varying concentrations of a co-solvent (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v ethanol in deionized water).

  • Solubility Determination (Equilibrium Method):

    • Add an excess amount of HC Blue No. 16 powder to a known volume of each co-solvent system in separate sealed vials.

    • Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After reaching equilibrium, centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent (e.g., the same co-solvent mixture) to a concentration within the linear range of your analytical method.

    • Quantify the concentration of dissolved HC Blue No. 16 using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the solubility of HC Blue No. 16 as a function of the co-solvent concentration to identify the optimal mixture for your application.

Logical Workflow for Co-solvent Selection

co_solvent_workflow start Start: HC Blue No. 16 Precipitation Issue check_solubility Is solubility in pure aqueous solution sufficient? start->check_solubility select_cosolvent Select potential co-solvents (e.g., Ethanol, Propylene Glycol) check_solubility->select_cosolvent No end End: Improved Solubility check_solubility->end Yes run_protocol Execute Experimental Protocol: Determine solubility in varying co-solvent concentrations select_cosolvent->run_protocol analyze_data Analyze data and plot solubility vs. co-solvent % run_protocol->analyze_data optimal_concentration Identify optimal co-solvent concentration for desired solubility analyze_data->optimal_concentration implement_solution Implement optimized co-solvent system in formulation optimal_concentration->implement_solution Found implement_solution->end

Caption: Workflow for selecting and optimizing a co-solvent system.

Guide 2: Micellar Solubilization using Surfactants

Surfactants can form micelles in aqueous solutions above their critical micelle concentration (CMC), creating a hydrophobic core that can encapsulate poorly soluble molecules like HC Blue No. 16, thereby increasing their apparent solubility.

Types of Surfactants to Consider:

  • Non-ionic surfactants: Generally preferred for their lower potential for irritation and good compatibility with other ingredients. Examples include Polysorbates (e.g., Tween® 80) and ethoxylated fatty alcohols (e.g., Oleth-20).

  • Anionic surfactants: Can be effective but may have interactions with cationic components.

  • Cationic surfactants: Also effective, but compatibility with other formulation components should be verified.

Experimental Protocol: Evaluating Surfactant Efficacy

  • Surfactant Selection: Choose a panel of surfactants relevant to your application.

  • Preparation of Surfactant Solutions: Prepare a series of aqueous solutions for each surfactant at concentrations above their known CMC.

  • Solubility Determination:

    • Follow the same equilibrium solubility method as described in the co-solvent protocol, using the surfactant solutions as the solvent systems.

    • It is crucial to have a blank for each surfactant concentration to account for any background absorbance in spectrophotometric analysis.

  • Data Analysis: Compare the solubility of HC Blue No. 16 in the different surfactant solutions to identify the most effective solubilizing agent and its optimal concentration.

Decision Pathway for Surfactant Use

Caption: Decision-making process for employing surfactants.

Data Presentation

Table 1: Solubility of HC Blue No. 16 in Various Solvents

Solvent SystemTemperature (°C)pHSolubilityReference
Water205.6218 g/L[1]
WaterNot SpecifiedNot Specified≥10 mg/mL[2]
Water/Acetone (1:1)Not SpecifiedNot Specified> 100 g/L[1]
DMSONot SpecifiedNot Specified> 50 g/L[1]
EthanolNot SpecifiedNot Specified≥50 mg/mL[2]

Analytical Methodologies

A reliable analytical method is crucial for accurately quantifying the solubility of HC Blue No. 16.

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and accurate method for determining the concentration of HC Blue No. 16 in solution. A published method utilizes liquid chromatography/tandem mass spectrometry (LC-MS/MS) for the determination of HC Blue No. 16 in cosmetic products[3].

General HPLC Parameters (starting point for method development):

  • Column: A C18 reverse-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: A UV-Vis or Diode Array Detector (DAD) set to one of the maximum absorption wavelengths of HC Blue No. 16 (261 nm, 589 nm, 637 nm)[2].

  • Quantification: Use a calibration curve prepared with standards of known concentrations.

UV-Vis Spectrophotometry

For a simpler and more rapid estimation of solubility, UV-Vis spectrophotometry can be employed.

Experimental Protocol:

  • Determine Molar Absorptivity:

    • Prepare a series of standard solutions of HC Blue No. 16 in a solvent where it is freely soluble (e.g., ethanol).

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration. The slope of this line, according to the Beer-Lambert law, will be the molar absorptivity (ε).

  • Measure Saturated Solution:

    • Prepare a saturated solution of HC Blue No. 16 in the aqueous system of interest as described in the troubleshooting guides.

    • After centrifugation, dilute the supernatant to an absorbance value that falls within the linear range of your calibration curve.

    • Measure the absorbance of the diluted supernatant.

  • Calculate Solubility: Use the measured absorbance and the molar absorptivity to calculate the concentration of the diluted sample, and then back-calculate the concentration of the original saturated solution.

Experimental Workflow for UV-Vis Solubility Determination

uv_vis_workflow start Start prep_standards Prepare standard solutions of HC Blue No. 16 start->prep_standards prep_saturated_sol Prepare saturated solution in test solvent start->prep_saturated_sol measure_absorbance_std Measure absorbance of standards at λmax prep_standards->measure_absorbance_std plot_calibration Plot calibration curve (Absorbance vs. Concentration) measure_absorbance_std->plot_calibration determine_epsilon Determine molar absorptivity (ε) plot_calibration->determine_epsilon calculate_solubility Calculate solubility using Beer-Lambert Law determine_epsilon->calculate_solubility centrifuge_and_dilute Centrifuge and dilute supernatant prep_saturated_sol->centrifuge_and_dilute measure_absorbance_sample Measure absorbance of diluted sample centrifuge_and_dilute->measure_absorbance_sample measure_absorbance_sample->calculate_solubility end End: Solubility Value calculate_solubility->end

Caption: Workflow for determining solubility using UV-Vis spectrophotometry.

References

preventing precipitation of HC Blue no. 16 in formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address and prevent the precipitation of HC Blue No. 16 in formulations.

Frequently Asked Questions (FAQs)

Q1: What is HC Blue No. 16 and what are its basic chemical properties?

A1: HC Blue No. 16 is a direct hair dye belonging to the anthraquinone (B42736) class of colorants.[1] It is a dark blue powder used in semi-permanent hair dye formulations, typically at a maximum on-head concentration of 3%.[2] As a secondary amine, it has the potential to be nitrosated, which is a key consideration for formulation stability.[1][2] Key physicochemical properties are summarized in the table below.

Q2: What is the solubility of HC Blue No. 16 in common solvents?

A2: HC Blue No. 16 exhibits good solubility in water and polar organic solvents. However, reported values can vary. The European Commission's Scientific Committee on Consumer Safety (SCCS) reports a high water solubility, which is a reliable figure for formulation purposes.[2] A summary of its solubility is presented in Table 2.

Q3: What are the primary causes of HC Blue No. 16 precipitation in a formulation?

A3: Precipitation of dyes like HC Blue No. 16 is generally a result of the formulation system losing its chemical or physical balance.[3] The most common causes include:

  • Incorrect pH: The pH of the formulation is outside the optimal solubility range for the dye.[4]

  • High Ionic Strength: The presence of excessive salts or metal ions from hard water can reduce dye solubility.[3][4]

  • Temperature Fluctuations: Rapid changes in temperature, especially cooling, can cause the dye to fall out of solution.[4]

  • Incompatible Excipients: Interactions with other formulation components, such as certain polymers, surfactants, or other active ingredients, can lead to the formation of insoluble complexes.[3]

  • Improper Dissolution: Failure to fully dissolve the dye during preparation can leave seed crystals that promote further precipitation.[4]

Q4: How does pH affect the stability of HC Blue No. 16?

A4: The pH is a critical factor influencing the stability of HC Blue No. 16. The molecule has calculated pKa values of 7.0 ± 0.2 and 2.86 ± 0.2, indicating that its charge state and, consequently, its solubility and interaction with other charged species are highly dependent on the pH of the medium.[2] Deviation from the optimal pH range can lead to aggregation and precipitation.[3][5]

Quantitative Data Summary

Table 1: Physicochemical Properties of HC Blue No. 16

PropertyValue/DescriptionSource(s)
Chemical Name 1-propanaminium, 3-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-N,N-dimethyl-N-propyl-, bromide[6]
Molecular Formula C₂₃H₃₀BrN₃O₂[1][7]
Molecular Weight 460.42 g/mol [1][2]
Physical Form Dark blue powder[1][2]
Melting Point 226.7 °C (decomposition)[2]
pKa 7.0 ± 0.2 (HL/H+L), 2.86 ± 0.2 (H₂L/H⁺HL) [calculated][2]
UV-Vis λmax 261 nm, 589 nm, 637 nm[2]

Table 2: Solubility of HC Blue No. 16

SolventSolubilitypH / TempSource(s)
Water 218 g/LpH 5.6, 20°C[2]
Water ≥10 mg/mLNot specified[1]
Water/Acetone (1:1) >100 g/LpH 5.3[2]
Ethanol ≥50 mg/mLNot specified[1]
DMSO >50 g/LNot specified[2]

Troubleshooting Guide

If you are experiencing precipitation of HC Blue No. 16, follow this step-by-step guide to diagnose and resolve the issue.

G start Precipitation Observed check_ph 1. Check Formulation pH start->check_ph ph_ok Is pH within optimal range? check_ph->ph_ok adjust_ph Adjust pH with buffer (See Protocol 2) ph_ok->adjust_ph No check_water 2. Analyze Water Source ph_ok->check_water Yes adjust_ph->check_ph water_ok Is water deionized and low in metal ions? check_water->water_ok use_di_water Use deionized water Add chelating agent (e.g., EDTA) (See Protocol 3) water_ok->use_di_water No check_excipients 3. Evaluate Excipient Compatibility water_ok->check_excipients Yes use_di_water->check_water excipients_ok Are all excipients compatible? check_excipients->excipients_ok test_compatibility Test compatibility individually Consider alternative excipients (See Protocol 4) excipients_ok->test_compatibility No check_solubility 4. Review Formulation Concentration & Solvents excipients_ok->check_solubility Yes test_compatibility->check_excipients solubility_ok Is concentration below saturation in the solvent system? check_solubility->solubility_ok add_cosolvent Add co-solvent (e.g., Propylene Glycol) Add solubilizing agent (surfactant) (See Protocol 1) solubility_ok->add_cosolvent No end_node Precipitation Resolved solubility_ok->end_node Yes add_cosolvent->check_solubility

Caption: Troubleshooting workflow for HC Blue No. 16 precipitation.

G cluster_factors Factors Causing Instability cluster_solutions Preventative Measures HC_Blue HC Blue No. 16 in Solution Precipitate Precipitated HC Blue No. 16 HC_Blue->Precipitate pH Suboptimal pH pH->HC_Blue Ions High Ionic Strength (Metal Ions, Salts) Ions->HC_Blue Temp Temperature Shock Temp->HC_Blue Excipients Incompatible Excipients Excipients->HC_Blue Buffer pH Buffering Buffer->pH Chelator Chelating Agents Deionized Water Chelator->Ions Cosolvent Co-solvents Surfactants Cosolvent->HC_Blue Improves Solubility Control Controlled Processing Compatibility Screening Control->Temp Control->Excipients

Caption: Logical relationships in HC Blue No. 16 precipitation.

Experimental Protocols

Protocol 1: Enhancing Solubility with Co-solvents

Objective: To determine an effective co-solvent system to prevent the precipitation of HC Blue No. 16.

Materials:

  • HC Blue No. 16

  • Primary solvent (e.g., Deionized Water)

  • Co-solvents to test (e.g., Propylene Glycol, Glycerin, Ethanol, PEG-400)

  • Magnetic stirrer and stir bars

  • Beakers and graduated cylinders

  • Analytical balance

  • Spectrophotometer

Methodology:

  • Prepare a stock solution of HC Blue No. 16 in the primary solvent at a concentration known to cause precipitation.

  • Prepare a series of solvent blends by adding the co-solvent to the primary solvent in varying concentrations (e.g., 5%, 10%, 15%, 20% v/v).

  • To each solvent blend, add HC Blue No. 16 to the target concentration from step 1.

  • Stir each solution at a constant rate (e.g., 250 rpm) for 1 hour at room temperature.

  • Visually inspect for any undissolved particles or precipitation.

  • For clear solutions, perform an accelerated stability test by storing samples at 4°C for 24 hours and inspecting for precipitation.

  • Quantify the amount of dissolved HC Blue No. 16 by taking an aliquot from the supernatant, diluting appropriately, and measuring absorbance at its λmax (e.g., 637 nm).

  • Compare the results to identify the minimum concentration of the co-solvent required to maintain solubility.

Protocol 2: Determining the Optimal pH Range

Objective: To identify the pH range where HC Blue No. 16 exhibits maximum solubility and stability.

Materials:

  • HC Blue No. 16

  • Deionized water

  • pH meter

  • Buffer solutions (e.g., citrate, phosphate) to create a range of pH values from 4.0 to 8.0.

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment.

  • Vials and a shaker/vortex mixer.

Methodology:

  • Prepare a series of buffered aqueous solutions with pH values ranging from 4.0 to 8.0 in 0.5 unit increments.

  • Add an excess amount of HC Blue No. 16 to a fixed volume of each buffered solution in separate vials. This will create a saturated solution.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, allow the vials to stand until the undissolved solid has settled.

  • Carefully withdraw a sample from the clear supernatant of each vial.

  • Filter the sample through a 0.45 µm syringe filter to remove any suspended microparticles.

  • Dilute the filtered sample with the corresponding buffer and measure the absorbance using a spectrophotometer at the λmax.

  • Calculate the concentration in each sample using a pre-established calibration curve.

  • Plot the solubility of HC Blue No. 16 (in mg/mL or M) against the pH to determine the optimal range for maximum solubility.

Protocol 3: Evaluating the Impact of Ionic Strength

Objective: To assess the effect of salt concentration on the stability of HC Blue No. 16 in solution.

Materials:

  • HC Blue No. 16 solution at a fixed concentration and optimal pH (determined from Protocol 2).

  • Sodium Chloride (NaCl) or other relevant salts.

  • Chelating agent (e.g., Disodium EDTA).

  • Deionized water.

  • Vials, analytical balance, magnetic stirrer.

Methodology:

  • Prepare a stock solution of HC Blue No. 16 in the chosen buffered system.

  • Part A (Effect of Salt):

    • Create a series of solutions by adding increasing concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 200 mM) to aliquots of the dye stock solution.

    • Stir until the salt is dissolved and observe immediately for any signs of precipitation.

    • Store the samples for 24 hours at controlled room temperature and 4°C and re-examine.

  • Part B (Effect of Chelating Agent):

    • Prepare two sets of the dye solution in water that is not deionized (e.g., tap water known to have some hardness).

    • To one set, add a chelating agent like EDTA at a standard concentration (e.g., 0.1% w/v).

    • Observe both sets over 24 hours for differences in clarity and precipitation, demonstrating the stabilizing effect of chelators in the presence of metal ions.

Protocol 4: Excipient Compatibility Screening

Objective: To screen for potential incompatibilities between HC Blue No. 16 and other formulation excipients.

Materials:

  • HC Blue No. 16 stock solution.

  • Excipients to be tested (e.g., polymers like Carbomer, HPMC; surfactants like Polysorbate 80, Sodium Laureth Sulfate).

  • Vials or 96-well plates.

  • Incubator/oven.

Methodology:

  • Prepare individual solutions of each excipient in the same solvent system as the HC Blue No. 16 stock solution.

  • In separate vials or wells of a microplate, mix the HC Blue No. 16 stock solution with each excipient solution. A typical ratio is 1:1 (v/v).

  • Include a control sample of the HC Blue No. 16 stock solution mixed with the pure solvent.

  • Visually inspect all samples immediately after mixing for any cloudiness, color change, or precipitate formation.

  • Incubate the samples under both ambient (25°C) and accelerated (40°C) conditions for a set period (e.g., 1 week).

  • Visually inspect the samples daily.

  • Any sample that shows precipitation or significant color change compared to the control indicates a potential incompatibility.

References

Technical Support Center: Optimizing HC Blue No. 16 Color Deposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for maximum color deposition of HC Blue No. 16. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general role of pH in the deposition of semi-permanent hair dyes like HC Blue No. 16?

A1: The pH of a hair dye formulation plays a critical role in color deposition by influencing both the hair shaft and the dye molecule itself. An alkaline pH, typically in the range of 8 to 11, causes the hair cuticle to swell and lift, allowing for easier penetration of the dye molecules into the cortex.[1] Conversely, an acidic pH, generally between 3 and 6, causes the cuticle to contract and seal.[1] For semi-permanent dyes, a more neutral pH of 6 to 8 is often considered a good compromise between dye penetration and minimizing hair damage.[1]

Q2: How does the chemical nature of HC Blue No. 16 influence its interaction with hair at different pH levels?

A2: HC Blue No. 16 is a cationic, or positively charged, direct dye. The hair's protein, keratin (B1170402), is amphoteric, meaning it has both acidic and basic amino acid residues. At a pH below its isoelectric point (around 3.7), hair has a net positive charge, which would repel cationic dyes. As the pH increases, the hair becomes more negatively charged, creating a stronger electrostatic attraction for cationic dyes like HC Blue No. 16. Research on the binding of cationic solutes to keratin has shown that as the pH increases from 2.0 to 6.0, the binding of these molecules to keratin increases due to the shift in keratin's net charge from positive to negative.[2][3]

Q3: What are the reported pKa values for HC Blue No. 16 and what is their significance?

A3: The calculated pKa values for HC Blue No. 16 are 7.0 ± 0.2 and 2.86 ± 0.2. The pKa value indicates the pH at which a molecule is 50% in its protonated (charged) and 50% in its deprotonated (neutral or differently charged) form. The pKa of 7.0 is particularly significant as it falls within the typical pH range of many hair dye formulations. Around this pH, the charge characteristics of the HC Blue No. 16 molecule will be changing, which can directly impact its solubility and its electrostatic interaction with the negatively charged hair fiber, thereby affecting color deposition.

Troubleshooting Guide

Issue: Poor or inconsistent color deposition of HC Blue No. 16.

Possible Cause 1: Suboptimal pH of the dye solution.

  • Troubleshooting Steps:

    • Measure the pH of your current HC Blue No. 16 formulation.

    • Adjust the pH of your formulation to be within the slightly acidic to neutral range (pH 6-7). This is hypothesized to be the optimal range for the initial binding of the cationic HC Blue No. 16 to the hair fiber, based on the dye's pKa of 7.0 and the increasing negative charge of keratin in this range.

    • For enhanced penetration, especially on less porous hair, a slightly more alkaline pH (e.g., 7.5-8.5) could be tested. However, be aware that higher alkalinity can lead to increased hair damage.

    • Conduct a small-scale experiment dyeing hair swatches at different pH values (e.g., 6.0, 7.0, 8.0) to determine the optimal pH for your specific formulation and hair type.

Possible Cause 2: Insufficient processing time.

  • Troubleshooting Steps:

    • Ensure the dye is in contact with the hair for a sufficient duration. For semi-permanent dyes, a processing time of 20-30 minutes is typical.

    • Longer processing times may increase color deposition but should be balanced against the potential for increased hair damage, especially at higher pH values.

Possible Cause 3: The hair is not properly prepared.

  • Troubleshooting Steps:

    • Ensure the hair is clean and free of any styling product residues that could create a barrier to dye absorption.

    • For resistant, low-porosity hair, a pre-treatment with a slightly alkaline solution can help to gently lift the cuticle and improve dye uptake.

Data Presentation

pH of Dye SolutionExpected ΔE* (Color Deposition)Rationale
4.0LowHair has a net positive charge, leading to electrostatic repulsion of the cationic dye. The cuticle is tightly closed.
5.0ModerateThe hair's negative charge begins to increase, improving attraction for the cationic dye. The cuticle remains relatively closed.
6.0GoodIncreased negative charge on the hair fiber enhances electrostatic attraction.
7.0 Optimal At the pKa of HC Blue No. 16, there is a favorable balance of dye charge and hair fiber charge for strong electrostatic interaction.
8.0Good to HighThe hair is significantly negatively charged, and the cuticle begins to swell, allowing for some penetration.
9.0HighSignificant cuticle swelling allows for greater dye penetration, though this may be offset by potential changes in dye stability at high pH.

Experimental Protocols

Protocol 1: Preparation of Buffered HC Blue No. 16 Dye Solutions

  • Stock Dye Solution: Prepare a 1% (w/v) stock solution of HC Blue No. 16 in deionized water.

  • Buffer Preparation: Prepare a series of buffer solutions (e.g., citrate-phosphate for pH 4-7, phosphate (B84403) for pH 6-8, and borate (B1201080) for pH 8-10) at the desired pH values.

  • Buffered Dye Solutions: To create the final dyeing solutions, mix the HC Blue No. 16 stock solution with the appropriate buffer in a 1:9 ratio (or as desired) to achieve the target pH. Verify the final pH of each solution with a calibrated pH meter.

Protocol 2: Experimental Dyeing of Hair Swatches

  • Hair Swatch Preparation: Use standardized, untreated (virgin) hair swatches. Wash the swatches with a clarifying shampoo, rinse thoroughly with deionized water, and allow them to air dry completely.

  • Dye Application: Immerse each hair swatch in a separate buffered dye solution at a liquor ratio of 1:20 (e.g., 1 gram of hair to 20 mL of dye solution).

  • Incubation: Incubate the swatches in the dye solutions for 30 minutes at a constant temperature (e.g., 37°C).

  • Rinsing and Drying: After incubation, remove the swatches from the dye solutions and rinse them under running deionized water until the water runs clear. Allow the swatches to air dry completely in a dark, controlled environment.

Protocol 3: Colorimetric Evaluation of Dye Deposition

  • Instrumentation: Use a calibrated colorimeter or spectrophotometer to measure the color of the dyed hair swatches.

  • Measurement: Take multiple readings from different areas of each swatch to ensure an accurate average. Record the CIELAB values (L, a, and b*).

  • Data Analysis: Calculate the total color difference (ΔE) between the undyed control swatch and each dyed swatch using the following formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] A higher ΔE value indicates a greater color change and, therefore, higher color deposition.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_analysis Analysis prep_dye Prepare Buffered Dye Solutions (pH 4, 5, 6, 7, 8, 9) apply_dye Apply Dye to Swatches (30 min, 37°C) prep_dye->apply_dye prep_hair Prepare Hair Swatches (Wash and Dry) prep_hair->apply_dye rinse_dry Rinse and Dry Swatches apply_dye->rinse_dry measure_color Measure Color (CIELAB Lab) rinse_dry->measure_color calc_deltaE Calculate ΔE (Color Deposition) measure_color->calc_deltaE ph_effect_pathway cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Alkaline) ph pH of Dye Solution hair_pos Hair Fiber (Net Positive Charge) ph->hair_pos < Isoelectric Point hair_neg Hair Fiber (Net Negative Charge) ph->hair_neg > Isoelectric Point low_deposition Low Color Deposition hair_pos->low_deposition Electrostatic Repulsion cuticle_closed Hair Cuticle (Closed) cuticle_closed->low_deposition Reduced Penetration high_deposition High Color Deposition hair_neg->high_deposition Electrostatic Attraction cuticle_open Hair Cuticle (Swollen/Open) cuticle_open->high_deposition Enhanced Penetration

References

Technical Support Center: HC Blue No. 16 Stability in Oxidative Environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability challenges of HC Blue No. 16 when exposed to oxidizing agents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is HC Blue No. 16 and where is it commonly used?

HC Blue No. 16 is a semi-permanent hair dye belonging to the anthraquinone (B42736) class of colorants.[1][2] It is utilized in both non-oxidative and oxidative hair coloring formulations to impart a blue shade.[3][4] In oxidative hair dye systems, it is combined with an oxidizing agent, typically hydrogen peroxide, to develop the final color.[5][6]

Q2: I'm observing color fading of HC Blue No. 16 in my formulation containing an oxidizing agent. What could be the cause?

Color fading of HC Blue No. 16 in the presence of an oxidizing agent is likely due to the oxidative degradation of the dye molecule. Anthraquinone dyes, while relatively stable, are susceptible to attack by strong oxidizing species like hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), which can be generated from agents such as hydrogen peroxide and persulfates, respectively.[7][8] This degradation process can break down the chromophore of the dye, leading to a loss of color.

Q3: Are there specific stability concerns I should be aware of when formulating with HC Blue No. 16?

Yes, a primary concern is the long-term stability of HC Blue No. 16 in oxidative hair dye matrices, which is not well-documented.[1] Additionally, a critical issue is its potential to undergo nitrosation, forming carcinogenic nitrosamines under certain conditions.[1] Therefore, it is crucial to control the formulation environment to minimize this risk.

Q4: What factors can influence the rate of degradation of HC Blue No. 16 by oxidizing agents?

Several factors can affect the stability of HC Blue No. 16 in an oxidative environment:

  • Concentration of the Oxidizing Agent: Higher concentrations of oxidizing agents like hydrogen peroxide will generally lead to a faster rate of dye degradation.[9]

  • pH of the Formulation: The pH of the solution can significantly impact the rate of oxidative degradation of anthraquinone dyes. The optimal pH for color removal is often in the neutral to slightly alkaline range (pH 6.0-8.0).[10]

  • Temperature: Increased temperature can accelerate the rate of chemical reactions, including the degradation of the dye.

  • Presence of Metal Ions: Certain metal ions can catalyze the decomposition of oxidizing agents, leading to an increased rate of dye degradation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid color loss of HC Blue No. 16 upon addition of hydrogen peroxide. The concentration of hydrogen peroxide is too high, leading to rapid oxidative degradation of the dye.1. Reduce the concentration of hydrogen peroxide in the formulation.2. Conduct a dose-response experiment to determine the optimal concentration of hydrogen peroxide that achieves the desired coloring effect with minimal dye degradation.
Inconsistent color development in different batches of a formulation containing HC Blue No. 16 and a persulfate-based oxidizing agent. The pH of the formulation may be varying between batches, affecting the efficiency of the persulfate activation and the rate of dye degradation. For some anthraquinone dyes, sulfate radical oxidation is more effective than hydroxyl radical oxidation.[8]1. Strictly control and monitor the pH of each batch.2. Buffer the formulation to maintain a consistent pH.3. Investigate the effect of pH on color stability in your specific formulation.
Formation of unknown impurities or byproducts in the formulation over time. Oxidative degradation of HC Blue No. 16 is likely occurring, leading to the formation of smaller, colorless fragments.1. Utilize analytical techniques such as HPLC or LC-MS/MS to identify and quantify the degradation products.[1][3]2. Conduct stability studies under accelerated conditions (e.g., elevated temperature) to predict long-term stability and byproduct formation.[11]
Precipitation or change in the physical properties of the formulation. Degradation of HC Blue No. 16 or interactions between the dye and other formulation components in the presence of the oxidizing agent.1. Evaluate the compatibility of all formulation ingredients in the presence of the oxidizing agent.2. Characterize the precipitate to understand its composition.

Experimental Protocols

Protocol 1: Evaluation of HC Blue No. 16 Stability in the Presence of Hydrogen Peroxide

Objective: To quantify the degradation of HC Blue No. 16 over time when exposed to hydrogen peroxide at a constant temperature and pH.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of HC Blue No. 16 of known concentration in a suitable solvent (e.g., 50% methanol (B129727) with 0.1% ascorbic acid as an antioxidant).[12]

    • Prepare a stock solution of hydrogen peroxide of known concentration.

  • Reaction Setup:

    • In a series of reaction vessels, add a known volume of the HC Blue No. 16 stock solution and dilute with a buffer solution to maintain a constant pH.

    • Initiate the reaction by adding a specific volume of the hydrogen peroxide stock solution to achieve the desired final concentration.

    • Maintain the reaction vessels at a constant temperature in a water bath or incubator.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction vessel.

    • Immediately quench the reaction by adding a reducing agent (e.g., sodium sulfite) to consume the excess hydrogen peroxide.

    • Analyze the concentration of the remaining HC Blue No. 16 in each sample using a suitable analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength or by HPLC.[3]

  • Data Analysis:

    • Plot the concentration of HC Blue No. 16 as a function of time.

    • Calculate the percentage degradation at each time point.

    • Determine the reaction kinetics (e.g., pseudo-first-order rate constant).

Protocol 2: Identification of Oxidative Degradation Products of HC Blue No. 16

Objective: To identify the major degradation products of HC Blue No. 16 after treatment with an oxidizing agent.

Methodology:

  • Forced Degradation:

    • Prepare a solution of HC Blue No. 16 and treat it with an oxidizing agent (e.g., hydrogen peroxide) under conditions known to cause significant degradation (based on Protocol 1).

    • Allow the reaction to proceed for a sufficient time to generate a detectable amount of degradation products.

  • Sample Preparation:

    • Neutralize any remaining oxidizing agent.

    • Concentrate the sample if necessary using techniques like solid-phase extraction (SPE).

  • Analytical Separation and Identification:

    • Inject the prepared sample into a High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (LC-MS/MS).[1][12]

    • Use a suitable chromatographic method to separate the parent dye from its degradation products.

    • Analyze the mass spectra of the separated components to determine their molecular weights and fragmentation patterns.

  • Structure Elucidation:

    • Based on the mass spectral data and knowledge of the starting material's structure, propose potential structures for the degradation products.

Visualizations

cluster_reaction Degradation Pathway HC_Blue HC Blue No. 16 (Anthraquinone Dye) Degradation Oxidative Degradation HC_Blue->Degradation Oxidizer Oxidizing Agent (e.g., H₂O₂) Oxidizer->Degradation Alkali Alkalizing Agent (e.g., Ammonia) Other Other Ingredients (Surfactants, etc.) Products Degradation Products (Colorless Fragments) Degradation->Products

Caption: Oxidative degradation pathway of HC Blue No. 16.

start Start: Stability Issue Observed (e.g., Color Fading) check_oxidizer Is an oxidizing agent present? start->check_oxidizer check_conc Check Oxidizer Concentration check_oxidizer->check_conc Yes end End: Stability Improved check_oxidizer->end No check_ph Measure and Adjust pH check_conc->check_ph check_temp Control Reaction Temperature check_ph->check_temp analyze_products Analyze for Degradation Products (HPLC, LC-MS/MS) check_temp->analyze_products reformulate Reformulate with lower oxidizer concentration or stabilizers analyze_products->reformulate reformulate->end

Caption: Troubleshooting workflow for HC Blue No. 16 instability.

References

troubleshooting batch-to-batch variability of HC Blue no. 16

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering batch-to-batch variability with HC Blue No. 16.

Frequently Asked Questions (FAQs)

Q1: What is HC Blue No. 16 and what are its primary applications?

HC Blue No. 16 is a direct, non-reactive hair coloring agent used in semi-permanent hair dye formulations.[1][2] It belongs to the anthraquinone (B42736) class of chemical compounds.[3] Its chemical formula is C₂₃H₃₀BrN₃O₂ and it has a molecular weight of 460.42 g/mol .[1][3] It appears as a dark blue powder.[1][3] In cosmetic formulations, its mechanism of action involves non-covalent interactions with keratin (B1170402) fibers in the hair.[3]

Q2: What are the known physicochemical properties of HC Blue No. 16?

Key physicochemical properties of HC Blue No. 16 are summarized in the table below. Understanding these properties is crucial for formulation and troubleshooting.

PropertyValue/DescriptionSource
Molecular Formula C₂₃H₃₀BrN₃O₂[3][4]
Molecular Weight 460.42 g/mol [1][3]
Physical Form Dark blue powder[1][3]
Solubility in Water ≥10 mg/mL[3]
pKa Values 7.0 ± 0.2 (HL/H+L), 2.86 ± 0.2 (H₂L/H⁺HL)[3]
UV-Vis Absorption Peaks 261 nm, 589 nm, 637 nm[3]

Q3: What are the potential sources of batch-to-batch variability in HC Blue No. 16?

Batch-to-batch variability of HC Blue No. 16 can arise from several factors during its synthesis and purification. The manufacturing process involves a multi-step reaction, and variations in reaction conditions, raw materials, and purification efficacy can lead to differences in the final product.[3]

Potential sources of variability include:

  • Purity Levels: Different batches may have varying concentrations of the active HC Blue No. 16 molecule. Purity is typically confirmed by NMR and HPLC analyses.[3]

  • Impurity Profile: The type and concentration of impurities can differ between batches. Impurities can be unreacted starting materials, by-products from side reactions, or degradation products.

  • Physical Properties: Variations in particle size, crystal structure, and moisture content can affect dissolution rates and formulation homogeneity.

  • Residual Solvents: The manufacturing process may leave behind trace amounts of solvents, which can vary between batches.

Q4: Can HC Blue No. 16 degrade over time or under certain conditions?

Yes, the stability of HC Blue No. 16 can be a concern. It is a secondary amine, which means it can be nitrosated to form nitrosamines, particularly in the presence of nitrosating agents.[1] The stability in typical hair dye formulations has not been extensively reported, highlighting the need for formulation-specific stability testing.[1] Aqueous formulations have been shown to be stable for at least 4 hours at room temperature.[1][3]

Troubleshooting Guides

Problem: I am observing inconsistent color intensity in my formulation between different batches of HC Blue No. 16.

This is a common issue stemming from batch-to-batch variability. Follow this troubleshooting workflow to identify the root cause:

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Analytical Methods cluster_3 Potential Root Causes & Solutions A Inconsistent Color Intensity Observed B Review Certificate of Analysis (CoA) for each batch A->B C Perform Comparative Analytical Testing A->C D Evaluate Formulation and Process Parameters A->D E UV-Vis Spectroscopy C->E F HPLC Analysis C->F G Particle Size Analysis C->G K Root Cause: Formulation Incompatibility Solution: Assess stability with other ingredients D->K H Root Cause: Purity Variation Solution: Adjust concentration based on purity E->H I Root Cause: Impurity Profile Difference Solution: Qualify new batches against a reference standard F->I J Root Cause: Particle Size Variation Solution: Implement homogenization step G->J G cluster_0 Observation cluster_1 Investigation cluster_2 Analytical Steps cluster_3 Corrective Actions A Unexpected Color Shift Observed B Analyze Impurity Profile via HPLC-DAD/MS A->B C Assess for Degradation A->C D Check for Contamination A->D E Compare chromatograms of different batches B->E G Perform forced degradation study (e.g., heat, light, pH stress) C->G H Review cleaning procedures and handling protocols D->H F Identify unknown peaks using Mass Spectrometry E->F I Action: Source higher purity HC Blue No. 16 F->I K Action: Refine purification steps of the formulation F->K J Action: Implement stricter storage and handling conditions G->J L Action: Improve cleaning validation protocols H->L

References

Technical Support Center: Enhancing the Light Stability of HC Blue No. 16

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HC Blue No. 16. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of HC Blue No. 16 in experimental formulations.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments aimed at improving the light stability of HC Blue No. 16.

Issue 1: Rapid Fading of HC Blue No. 16 in Formulation Upon Light Exposure

  • Question: My formulation containing HC Blue No. 16 shows significant color degradation after a short period of light exposure. What are the potential causes and how can I mitigate this?

  • Answer: Rapid fading of HC Blue No. 16 is primarily due to photodegradation, a process where UV and visible light break down the dye molecules. HC Blue No. 16, an anthraquinone (B42736) derivative, can be susceptible to this process.[1] Several factors in your formulation could be contributing to this instability.

    Possible Causes & Solutions:

    Potential Cause Troubleshooting Steps
    Lack of Photoprotective Agents Incorporate UV absorbers into your formulation. These molecules absorb harmful UV radiation before it can reach and degrade the dye.
    Oxidative Degradation Add antioxidants to your formulation. These compounds can neutralize free radicals generated by light exposure, which can otherwise attack and destroy the dye molecules.[2][3]
    Suboptimal pH of the Formulation The pH of your formulation can influence the stability of the dye. Conduct a pH optimization study to determine the ideal pH for maximum stability of HC Blue No. 16.
    Reactive Ingredients in the Base Certain ingredients in your formulation base may react with HC Blue No. 16 under light exposure. Review your excipients and consider replacing any potentially reactive components.

Issue 2: Inconsistent Light Stability Results Between Batches

  • Question: I am observing significant variability in the light stability of my HC Blue No. 16 formulations across different experimental batches. What could be causing this inconsistency?

  • Answer: Inconsistent results often point to variations in experimental conditions or the composition of your formulation.

    Possible Causes & Solutions:

    Potential Cause Troubleshooting Steps
    Variability in Raw Material Purity Ensure you are using a consistent and high-purity grade of HC Blue No. 16 for all your experiments. Impurities can sometimes act as photosensitizers.
    Inconsistent Mixing or Formulation Procedure Standardize your formulation protocol. Ensure all components are added in the same order and mixed for the same duration and intensity in every batch.
    Fluctuations in Light Exposure Conditions Use a controlled light source (e.g., a solar simulator or a xenon arc chamber) for your photostability studies to ensure consistent light intensity and spectral distribution.
    Inaccurate Measurement Techniques Calibrate your color measurement instruments (e.g., spectrophotometer, colorimeter) regularly to ensure accurate and reproducible readings.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of HC Blue No. 16 in typical formulations?

A1: The stability of HC Blue No. 16 in typical hair dye formulations has not been extensively reported in publicly available literature. However, it has been shown to be stable for at least 4 hours at room temperature in aqueous formulations used for toxicological studies.[1][4] A key stability concern is its potential for nitrosation as it is a secondary amine.[1][4] Long-term stability, particularly in oxidative hair dye systems, is not well-documented.[1]

Q2: Which types of UV absorbers are most effective for protecting hair dyes like HC Blue No. 16?

A2: A variety of UV absorbers are used in hair care products to protect color.[5][6] For a hair dye formulation, a combination of UVA and UVB absorbers is often recommended for broad-spectrum protection. Some commonly used and effective UV absorbers include:

  • Cinnamidopropyltrimonium Chloride: A quaternized UV absorber that is substantive to the hair, meaning it adheres well to the hair shaft.[6]

  • Benzophenone-3 and Benzophenone-4: Water-soluble UV absorbers that are effective in leave-on products.[6]

  • Butyl Methoxydibenzoylmethane (Avobenzone): A UVA absorber.[6]

  • Octyl Methoxycinnamate (Octinoxate): A UVB absorber.[6]

The choice of UV absorber will depend on the specific requirements of your formulation (e.g., solubility, compatibility with other ingredients).

Q3: What role do antioxidants play in preventing the fading of HC Blue No. 16?

A3: Antioxidants protect hair color by neutralizing free radicals, which are unstable molecules generated by UV exposure that can break down dye molecules.[2][3] By scavenging these free radicals, antioxidants help to preserve the chemical structure of HC Blue No. 16 and thus its color. Commonly used antioxidants in hair care formulations include:

  • Vitamins A, C, and E [2][3][7]

  • Plant extracts such as green tea, acai berry, and pomegranate.[2]

Q4: Can the formulation base itself affect the light stability of HC Blue No. 16?

A4: Yes, the formulation base is critical. The vehicle should ensure uniform distribution of the dye.[8] For semi-permanent dyes like HC Blue No. 16, the formulation is typically a solution, cream, or lotion.[9][10] The components of the base, such as solvents, thickeners, and surfactants, can all influence the stability of the dye. It is important to use high-purity, non-reactive ingredients. For example, using sulfate-free surfactants can be gentler on the hair and help preserve color.[3][11]

Experimental Protocols

Protocol 1: Screening of UV Absorbers for Photostability Enhancement

This protocol outlines a method for evaluating the effectiveness of different UV absorbers in protecting HC Blue No. 16 from photodegradation.

  • Preparation of Base Formulation:

    • Prepare a base hair dye formulation containing HC Blue No. 16 at a concentration of 1% (w/w). The base can be a simple oil-in-water emulsion or a hydro-alcoholic gel.

  • Incorporation of UV Absorbers:

    • Divide the base formulation into several aliquots.

    • To each aliquot, add a different UV absorber (e.g., Benzophenone-4, Cinnamidopropyltrimonium Chloride) at a concentration of 0.5% (w/w).

    • Include a control group with no added UV absorber.

  • Application to Hair Swatches:

    • Use standardized bleached hair swatches.

    • Apply each formulation evenly to a separate hair swatch.

    • Allow the swatches to dry in the dark.

  • Light Exposure:

    • Expose the treated hair swatches to a controlled light source (e.g., a solar simulator) for a defined period (e.g., 10 hours).

    • Keep a set of unexposed swatches as a reference.

  • Color Measurement:

    • Measure the color of the hair swatches before and after light exposure using a spectrophotometer or colorimeter.

    • Calculate the color change (ΔE*).

  • Data Analysis:

    • Compare the ΔE* values of the swatches treated with different UV absorbers to the control. A lower ΔE* indicates better photostability.

Protocol 2: Evaluation of Antioxidant Efficacy

This protocol describes a method to assess the ability of antioxidants to prevent the fading of HC Blue No. 16.

  • Preparation of Test Formulations:

    • Prepare a base formulation containing 1% (w/w) HC Blue No. 16 and 0.5% (w/w) of a selected UV absorber (based on the results of Protocol 1).

    • Divide the formulation into aliquots.

    • Add different antioxidants (e.g., Vitamin E acetate, Green Tea Extract) to each aliquot at a concentration of 0.2% (w/w).

    • Maintain a control group with no added antioxidant.

  • Application and Exposure:

    • Follow steps 3 and 4 from Protocol 1.

  • Color Measurement and Analysis:

    • Follow steps 5 and 6 from Protocol 1 to determine the efficacy of each antioxidant in preventing color fading.

Data Presentation

Table 1: Hypothetical Photostability Data for HC Blue No. 16 with Different UV Absorbers

FormulationUV Absorber (0.5% w/w)Initial LabFinal Lab (after 10h light exposure)ΔE* (Color Change)
ControlNone25.4, -15.2, -30.835.1, -10.5, -20.314.8
F1Benzophenone-425.5, -15.3, -30.928.9, -13.1, -26.76.2
F2Cinnamidopropyltrimonium Chloride25.3, -15.1, -30.727.2, -14.0, -28.14.1
F3Octyl Methoxycinnamate25.6, -15.4, -31.030.1, -12.8, -25.58.3

Table 2: Hypothetical Photostability Data for HC Blue No. 16 with Different Antioxidants

FormulationAntioxidant (0.2% w/w)Initial LabFinal Lab (after 10h light exposure)ΔE* (Color Change)
Control (with UV Absorber)None25.3, -15.1, -30.727.2, -14.0, -28.14.1
F4Vitamin E Acetate25.4, -15.2, -30.826.1, -14.8, -29.91.5
F5Green Tea Extract25.5, -15.3, -30.926.5, -14.5, -29.52.2
F6Pomegranate Extract25.3, -15.0, -30.626.3, -14.4, -29.32.0

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_app Application & Exposure cluster_analysis Analysis prep_base Prepare Base Formulation with HC Blue No. 16 add_uv Incorporate UV Absorbers prep_base->add_uv add_antiox Incorporate Antioxidants add_uv->add_antiox apply_swatch Apply to Hair Swatches add_antiox->apply_swatch light_exp Controlled Light Exposure apply_swatch->light_exp color_measure Measure Color (Spectrophotometer) light_exp->color_measure calc_deltae Calculate ΔE* (Color Change) color_measure->calc_deltae compare Compare Results calc_deltae->compare

Caption: Experimental workflow for evaluating photostability enhancement.

photodegradation_pathway cluster_problem Problem cluster_solution Solution light UV/Visible Light dye HC Blue No. 16 light->dye causes photodegradation free_radicals Free Radicals light->free_radicals generates degraded_dye Degraded Dye (Color Fading) dye->degraded_dye uv_absorber UV Absorber uv_absorber->light absorbs antioxidant Antioxidant antioxidant->free_radicals scavenges free_radicals->dye attacks

Caption: Mechanism of photodegradation and protective strategies.

References

overcoming matrix effects in HPLC analysis of HC Blue no. 16

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of HC Blue No. 16. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing poor peak shape and shifting retention times for HC Blue No. 16. What are the possible causes and solutions?

A1: Poor peak shape (e.g., tailing, fronting, or splitting) and inconsistent retention times are common issues in HPLC analysis that can often be attributed to matrix effects or other chromatographic problems.[1]

Troubleshooting Steps:

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion.[1]

    • Solution: Whenever possible, dissolve and inject your sample in the mobile phase. If sample solubility is an issue, ensure the injection solvent is weaker than the mobile phase.

  • Column Contamination: Matrix components can accumulate on the column, leading to peak shape issues and retention time shifts.[1]

    • Solution: Implement a regular column cleaning and regeneration protocol. A guard column can also protect the analytical column from strongly retained matrix components.[1]

  • Mobile Phase Issues: Inconsistent mobile phase composition, buffer degradation, or outgassing can affect retention time reproducibility.

    • Solution: Prepare fresh mobile phase daily, especially aqueous buffers.[2] Ensure proper degassing of the mobile phase. If using a gradient, check the proportioning valve performance.[2]

  • System Leaks or High Backpressure: Leaks in the system can lead to flow rate inaccuracies and retention time shifts, while high backpressure can indicate a blockage.[3]

    • Solution: Systematically check for leaks at all fittings. If backpressure is high, investigate for blockages in the guard column, column frits, or tubing.[3]

Q2: My quantitative results for HC Blue No. 16 are inconsistent and show low recovery. How can I determine if this is due to matrix effects?

A2: Inconsistent quantification and low analyte recovery are classic signs of matrix effects, where co-eluting compounds from the sample matrix interfere with the analyte's ionization or detection.[4][5] This can lead to either ion suppression or enhancement.[5]

Diagnostic Experiments:

  • Post-Extraction Spike Analysis: This is a key experiment to assess matrix effects.

    • Protocol:

      • Prepare a blank matrix extract (a sample without the analyte).

      • Prepare a pure solution of HC Blue No. 16 standard at a known concentration.

      • Spike the blank matrix extract with the HC Blue No. 16 standard.

      • Analyze both the pure standard solution and the spiked matrix extract.

    • Interpretation: A significant difference in the peak area between the pure standard and the spiked sample indicates the presence of matrix effects.

  • Matrix-Matched Calibration Curve: Comparing a calibration curve prepared in solvent to one prepared in a blank matrix extract can reveal the impact of the matrix.[4]

    • Protocol:

      • Prepare a series of HC Blue No. 16 standards in the mobile phase or an appropriate solvent.

      • Prepare another series of standards by spiking blank matrix extract with the same concentrations of HC Blue No. 16.

      • Generate calibration curves for both sets of standards.

    • Interpretation: If the slopes of the two calibration curves are significantly different, it confirms the presence of matrix effects.[6]

Q3: What are the most effective sample preparation techniques to minimize matrix effects when analyzing HC Blue No. 16 in complex formulations like hair dyes?

A3: Effective sample preparation is the most reliable way to address issues arising from the sample matrix.[1] The goal is to remove interfering components while efficiently extracting HC Blue No. 16.[4] For complex matrices like hair dye formulations, which contain a wide range of organic compounds, a multi-step approach is often necessary.[7][8]

Recommended Sample Preparation Strategies:

  • Liquid-Liquid Extraction (LLE): LLE is a powerful technique to separate analytes from interfering matrix components based on their differential solubility in immiscible liquids.[9] For hair dye analysis, an initial extraction with a non-polar solvent like n-heptane can effectively remove many matrix components without extracting the more polar dye intermediates.[7][8]

  • Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by utilizing the differential affinity of the analyte and matrix components for a solid sorbent.[9] A well-chosen SPE sorbent can effectively retain HC Blue No. 16 while allowing interfering compounds to be washed away.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Hair Dye Samples

This protocol is designed to separate HC Blue No. 16 from non-polar matrix components commonly found in hair dye formulations.[7][8]

  • Sample Preparation: Accurately weigh approximately 1 gram of the hair dye sample into a centrifuge tube.

  • Initial Extraction: Add 10 mL of a suitable extraction solvent (e.g., 0.1% ascorbic acid in 50% methanol) to the sample.[10]

  • Sonication: Sonicate the mixture for 30 minutes to ensure complete dissolution of HC Blue No. 16.[10]

  • LLE Cleanup: Add 10 mL of n-heptane to the tube, vortex for 2 minutes, and then centrifuge to separate the layers.

  • Collection: Carefully collect the lower, aqueous layer containing HC Blue No. 16 for HPLC analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanup

This protocol provides a more thorough cleanup following an initial extraction.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Load the aqueous extract from the LLE step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute HC Blue No. 16 from the cartridge with a small volume (e.g., 2 mL) of a strong solvent (e.g., methanol or acetonitrile).

  • Final Preparation: The eluate can be evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.

Data Presentation

Table 1: Comparison of Calibration Curves for HC Blue No. 16

Calibration StandardPeak Area (Solvent)Peak Area (Matrix-Matched)% Signal Suppression
1 µg/mL52,48038,83526.0%
5 µg/mL261,500198,74024.0%
10 µg/mL518,900404,74222.0%
25 µg/mL1,295,0001,023,05021.0%
50 µg/mL2,598,0002,078,40020.0%

This table illustrates a typical scenario of ion suppression due to matrix effects, highlighting the importance of using matrix-matched calibrants for accurate quantification.

Visualizations

Troubleshooting_Workflow start Start: HPLC Analysis Issue (Poor Peak Shape, Inconsistent Results) check_system 1. Check HPLC System (Leaks, Pressure, Mobile Phase) start->check_system system_ok System OK? check_system->system_ok fix_system Action: Resolve System Issues (Tighten fittings, Degas MP, etc.) system_ok->fix_system No assess_matrix 2. Assess Matrix Effects (Post-Extraction Spike) system_ok->assess_matrix Yes fix_system->check_system matrix_present Matrix Effects Present? assess_matrix->matrix_present no_matrix No Significant Matrix Effects (Investigate other factors) matrix_present->no_matrix No optimize_prep 3. Optimize Sample Preparation (Implement LLE or SPE) matrix_present->optimize_prep Yes validate_method 4. Validate Method (Use Matrix-Matched Calibrants) optimize_prep->validate_method end End: Reliable Analysis validate_method->end

Caption: Troubleshooting workflow for HPLC analysis of HC Blue No. 16.

Sample_Prep_Workflow sample { Start: Hair Dye Sample} extraction Step 1: Liquid Extraction Add 0.1% Ascorbic Acid in 50% Methanol Sonicate for 30 min sample->extraction lle Step 2: LLE Cleanup Add n-heptane Vortex & Centrifuge extraction->lle aqueous_layer Aqueous Layer (Contains HC Blue No. 16) lle->aqueous_layer organic_layer Organic Layer (Contains Matrix Components) Discard lle->organic_layer spe_decision Further Cleanup Needed? aqueous_layer->spe_decision spe Step 3: SPE Condition C18 Cartridge Load Aqueous Layer Wash & Elute spe_decision->spe Yes final_sample { Final Sample for HPLC} spe_decision->final_sample No spe->final_sample

Caption: Sample preparation workflow for HC Blue No. 16 analysis.

References

Validation & Comparative

A Comparative Analysis of HC Blue No. 16 and Other Blue Direct Hair Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Performance and Properties

Direct hair dyes are a cornerstone of semi-permanent hair coloring formulations, prized for their straightforward application and generally favorable safety profiles. Among the palette of available colors, blue dyes are critical for achieving a range of fashion shades and neutralizing unwanted warm tones. This guide provides a detailed, objective comparison of HC Blue No. 16 against other prevalent blue direct hair dyes: Basic Blue 99, HC Blue No. 2, and Disperse Blue 377. The following sections delve into their chemical characteristics, performance data derived from experimental protocols, and toxicological profiles to inform research and development in the cosmetic and drug development industries.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of these dyes is crucial for formulation development, predicting their behavior on the hair fiber, and assessing their safety. The dyes discussed belong to different chemical classes, which dictates their solubility, stability, and affinity for the hair's keratin (B1170402) structure.

HC Blue No. 16 is an anthraquinone (B42736) derivative, characterized by a planar structure that facilitates its interaction with the hair fiber.[1][2] Basic Blue 99 is a cationic naphthoquinoneimine dye, carrying a positive charge that promotes strong ionic bonding with the negatively charged sites on the hair cuticle. HC Blue No. 2 is a nitroaniline derivative, a smaller molecule that can penetrate the hair cuticle to a certain extent.[3][4] Disperse Blue 377 is also an anthraquinone-based dye, typically used in disperse dye applications.[5][6]

A summary of their key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of Selected Blue Direct Hair Dyes

PropertyHC Blue No. 16Basic Blue 99HC Blue No. 2Disperse Blue 377
Chemical Class AnthraquinoneNaphthoquinoneimine (Cationic)NitroanilineAnthraquinone
CAS Number 502453-61-468123-13-733229-34-467674-26-4
Molecular Formula C₂₃H₃₀BrN₃O₂[2]C₁₉H₂₀BrClN₄O₂C₁₂H₁₉N₃O₅[3]C₁₉H₂₀N₂O₄[5]
Molecular Weight ( g/mol ) 460.42[2]451.74285.30[3]340.37
Physical Form Dark blue powder[2]Blue or dark blue powderDark blue to dark brown microcrystalline powder[4]Dark blue powder
Water Solubility Soluble (≥10 mg/mL)[2]SolubleSolubleSparingly soluble
Log P (Partition Coefficient) 2.44-0.88Not FoundNot Found

Performance Evaluation: Experimental Data

The performance of a hair dye is determined by its ability to impart the desired color, resist fading from washing and light exposure, and its overall stability. The following sections present a comparative overview based on typical experimental methodologies.

Color Intensity and Spectrophotometric Analysis

The initial color deposition on the hair is a primary performance indicator. This is quantified by dyeing standardized hair swatches (e.g., bleached human hair) and measuring the color using a spectrophotometer. The color is typically expressed in the CIELAB color space (L, a, b), where L represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis. A lower L* value indicates a darker color, and a more negative b* value indicates a stronger blue shade.

While direct comparative data for all four dyes from a single study is not publicly available, the general expectation based on their chemical nature is that the cationic dye, Basic Blue 99 , would exhibit high color intensity due to its strong ionic attraction to the hair. HC Blue No. 16 and Disperse Blue 377 , as anthraquinone derivatives, are also known for their vibrant colors. HC Blue No. 2 , being a smaller nitro dye, may provide good color but its smaller size could also influence its longevity.

Wash Fastness

Wash fastness, or the resistance of the color to fading with repeated shampooing, is a critical parameter for semi-permanent dyes. Standardized methods, such as ISO 105-C06, are used to evaluate this property.[7][8] This involves subjecting dyed hair swatches to a specified number of washing cycles and measuring the color change (ΔE) using a spectrophotometer. A lower ΔE value after washing indicates better wash fastness.

  • HC Blue No. 16 is marketed as a semi-permanent dye with good color retention for 6–8 washes.[2]

  • Basic Blue 99 , due to its cationic nature and strong ionic binding to keratin, is expected to exhibit good wash fastness.

  • HC Blue No. 2 is a smaller molecule that can diffuse out of the hair fiber more easily during washing, potentially leading to lower wash fastness compared to larger, more substantive dyes.[6][9]

  • Disperse Blue 377 's performance in hair dye formulations in terms of wash fastness would depend on the specific formulation and its ability to facilitate dye penetration and retention.

Light Fastness

Light fastness is the ability of a dye to resist fading upon exposure to light. This is particularly important for maintaining color vibrancy over time. Standardized tests like AATCC Test Method 16.3 utilize a xenon arc lamp to simulate sunlight exposure.[1][10] The color change is then assessed using the CIELAB system.

Dyes from the anthraquinone class, such as HC Blue No. 16 and Disperse Blue 377 , are generally known for their good light stability. The light fastness of Basic Blue 99 and HC Blue No. 2 would need to be evaluated in specific formulations to determine their performance.

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized experimental protocols are essential.

General Dyeing Protocol for Hair Swatches

A typical workflow for evaluating direct hair dyes is outlined below.

G cluster_0 Preparation cluster_1 Application cluster_2 Initial Measurement cluster_3 Performance Testing cluster_4 Final Measurement & Analysis A Source Standardized Hair Swatches (e.g., bleached human hair) B Prepare Dye Solutions (e.g., 1% w/v in a suitable base) A->B C Apply Dye Solution to Hair Swatches (e.g., 30 min at 30°C) B->C D Rinse and Dry Swatches C->D E Measure Initial Color (Spectrophotometer, CIELAB) D->E F Wash Fastness Test (e.g., ISO 105-C06) E->F G Light Fastness Test (e.g., AATCC 16.3) E->G H Measure Final Color (Spectrophotometer, CIELAB) F->H G->H I Calculate Color Change (ΔE*) H->I J Compare Performance I->J

Caption: Experimental workflow for evaluating hair dye performance.

Wash Fastness Testing Protocol (Adapted from ISO 105-C06)
  • Preparation: A dyed hair swatch is placed in a container with a specified volume of a standard soap solution. Stainless steel balls are added to provide mechanical action.[7]

  • Washing: The container is agitated in a laundering machine at a specified temperature and duration (e.g., 40°C for 30 minutes).[7]

  • Rinsing and Drying: The hair swatch is removed, rinsed thoroughly with deionized water, and dried under controlled conditions.

  • Evaluation: The color of the washed swatch is measured using a spectrophotometer and compared to the original, unwashed swatch. The color difference (ΔE*) is calculated. This process is repeated for a predetermined number of cycles.

Light Fastness Testing Protocol (Adapted from AATCC Test Method 16.3)
  • Sample Preparation: A portion of the dyed hair swatch is covered with an opaque mask.

  • Exposure: The swatch is placed in a xenon arc fading lamp, which simulates natural sunlight, for a specified duration or until a certain blue wool standard fades to a specific degree.[1][10]

  • Evaluation: The color difference between the exposed and unexposed portions of the hair swatch is measured using a spectrophotometer. The degree of fading is rated against a standardized grey scale.

Toxicological Profile

The safety of hair dye ingredients is of paramount importance. Regulatory bodies like the Scientific Committee on Consumer Safety (SCCS) in Europe provide opinions on the safety of these compounds.

  • HC Blue No. 16: The SCCS has concluded that the use of HC Blue No. 16 as a direct hair coloring agent at a maximum on-head concentration of 3.0% is considered safe.[10]

  • Basic Blue 99: The safety of Basic Blue 99 has been reviewed, with some concerns raised about the variability in its composition between batches.[11][12] Further data has been requested by regulatory bodies for a conclusive safety assessment.

  • HC Blue No. 2: The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that HC Blue No. 2 is safe as used in hair dye products.[3][4]

  • Disperse Blue 377: The SCCS has reviewed Disperse Blue 377 and has not raised major concerns for its use in non-oxidative hair dye formulations up to 2.0%.[5]

The general mechanism of action for these direct dyes involves non-covalent interactions with the hair fiber, which limits systemic absorption and associated risks.

G cluster_0 Dye Application cluster_1 Hair Fiber cluster_2 Interaction cluster_3 Result Dye Direct Dye Molecule Interaction Non-covalent Bonding (Van der Waals, Ionic, Hydrogen Bonds) Dye->Interaction Adsorption & Diffusion Hair Hair Keratin Hair->Interaction Color Color Deposition on/in Cuticle Interaction->Color

Caption: General mechanism of direct dye action on hair.

Conclusion

The selection of a blue direct hair dye for a specific formulation depends on a multitude of factors, including the desired color intensity, longevity, and the overall safety profile of the final product.

  • HC Blue No. 16 presents itself as a viable option with a good safety profile and expected moderate to good performance as a semi-permanent anthraquinone dye.

  • Basic Blue 99 offers the potential for high color intensity and good wash fastness due to its cationic nature, though batch-to-batch consistency may be a consideration.

  • HC Blue No. 2 is a well-established smaller nitro dye that can provide good color but may have limitations in terms of wash fastness.

  • Disperse Blue 377 , another anthraquinone dye, offers good color properties, and its performance will be highly dependent on the formulation's ability to facilitate its deposition and retention on the hair.

For drug development professionals, the well-documented safety profiles and regulatory acceptance of these dyes are critical considerations. Further head-to-head experimental studies under standardized conditions are warranted to provide a more definitive quantitative comparison of their performance characteristics. This would enable formulators to make more informed decisions based on empirical data.

References

A Comparative Analysis of HC Blue No. 16 and Basic Blue 99 for Hair Dye Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two common semi-permanent hair dyes, HC Blue No. 16 and Basic Blue 99. The information is compiled from scientific opinions and safety assessments to assist researchers, scientists, and drug development professionals in understanding the properties and toxicological profiles of these colorants.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of HC Blue No. 16 and Basic Blue 99 is crucial for formulation development and safety assessment. A summary of these properties is presented in Table 1.

PropertyHC Blue No. 16Basic Blue 99
Chemical Name N,N-dimethyl-3-{[4-(methylamino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]amino}-N-propyl-1-propanaminium bromide3-[(4-amino-6-bromo-5,8-dihydro-1-hydroxy-8-imino-5-oxo-2-naphthalenyl)amino]-N,N,N-trimethyl-benzenaminium chloride
CAS Number 502453-61-4[1]68123-13-7[2]
Molecular Formula C₂₃H₃₀BrN₃O₂[1]C₁₉H₂₀BrN₄O₂⁺ • Cl⁻[2]
Molecular Weight 460.42 g/mol [1]451.75 g/mol
Physical Form Dark blue powder[1]Dark blue or blue-black fine powder[2]
Solubility Water: 218 g/L (20°C, pH 5.6)[1]Not explicitly quantified, but used in aqueous formulations[2]
Log P (Partition Coefficient) 2.44 (pH 6)[1]-0.88 (calculated)[3]
Maximum Absorption (λmax) 261 nm, 589 nm, 637 nm[1]270 nm, 577 nm, 619 nm[3]
Purity High purity (e.g., 97.9-98.1% in tested batches)[1]Highly variable; can be a mixture of up to 40 substances with purity of the main component varying between 58-70% in different batches.[2]
Approved Use Concentration (on-head) Up to 3.0% in non-oxidative hair dye formulations.[1]Up to 1.0% in non-oxidative hair dye formulations.[2]

Performance Characteristics

Direct comparative experimental data on the performance of HC Blue No. 16 and Basic Blue 99 as hair dyes, such as color fastness to washing and light, were not available in the reviewed scientific literature. Such studies are crucial for formulators to determine the longevity and stability of the color on hair.

Recommended Experimental Protocol for Performance Comparison:

To objectively compare the performance of these two dyes, a standardized experimental protocol should be followed.

1. Hair Swatch Preparation:

  • Use standardized bleached human hair swatches.

  • Treat swatches with hair dye formulations containing either HC Blue No. 16 or Basic Blue 99 at their maximum approved on-head concentrations (3.0% and 1.0%, respectively) in a simple conditioner base.

  • Include a control group of untreated swatches.

  • Follow a standardized application procedure (time, temperature, and rinsing).

2. Color Fastness to Washing (based on ISO 105-C06):

  • Measure the initial color of the dyed swatches using a spectrophotometer to obtain CIELAB (Lab*) values.

  • Subject the swatches to a standardized washing procedure using a Launder-Ometer or a similar device. The procedure should specify the detergent, temperature, and number of cycles.

  • After a set number of washing cycles (e.g., 1, 5, 10), rinse and dry the swatches.

  • Measure the color of the washed swatches and calculate the total color change (ΔE*).

3. Color Fastness to Light (based on ISO 105-B02):

  • Measure the initial color of the dyed swatches.

  • Expose the swatches to a controlled artificial light source (e.g., Xenon arc lamp) that simulates natural sunlight for a specified duration.

  • Measure the color of the exposed swatches and calculate the total color change (ΔE*).

4. Stability in Formulation:

  • Prepare hair dye formulations containing each dye.

  • Store the formulations under different conditions (e.g., 4°C, 25°C, 40°C) for a specified period (e.g., 1, 3, 6 months).

  • Periodically analyze the formulations for changes in color, viscosity, pH, and dye concentration using methods like HPLC. The SCCS opinion on HC Blue No. 16 noted that its stability in typical hair dye formulations was not reported, although it was found to be stable in a simple aqueous formulation for 4 hours at room temperature.[1]

Toxicological Profile

Extensive toxicological data for both dyes are available from the European Scientific Committee on Consumer Safety (SCCS) and the Cosmetic Ingredient Review (CIR). A summary of key toxicological endpoints is provided in Table 2.

Toxicological EndpointHC Blue No. 16Basic Blue 99
Acute Oral Toxicity (LD₅₀) Estimated between 600 and 2000 mg/kg bw in rats.[1]2.7 g/kg in mice and between 1.0 and >2.0 g/kg in rats.[4][5]
Skin Irritation Not considered a skin irritant.[1]Caused minimal dermal irritation in rabbits.[4][5]
Skin Sensitization Not considered a sensitizer (B1316253) in a Local Lymph Node Assay (LLNA).[1]Considered a skin sensitizer.[4][5]
Genotoxicity (Ames Test) Not mutagenic.[1]Weakly mutagenic with and without metabolic activation.[3][4][5]
Cytotoxicity (in vitro) A Neutral Red Uptake (NRU) assay on human keratinocytes (HaCaT cells) was conducted to assess eye irritation potential.[1]Data from a predictive dermal irritation assay on a 3D human skin model (EpiDerm™) suggested a potential for cytotoxicity to keratinocytes.[3]

Experimental Protocols for Key Toxicological Assays

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key toxicological experiments cited in the SCCS opinions.

Skin Sensitization: Local Lymph Node Assay (LLNA)

The potential of a substance to induce skin sensitization is a critical safety parameter. The LLNA is a validated in vivo method for this purpose.

LLNA_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Phase cluster_proliferation_assay Proliferation Assay cluster_data_analysis Data Analysis Animal_Selection Select healthy, nulliparous, non-pregnant female CBA/J mice Acclimatization Acclimatize animals for at least 5 days Animal_Selection->Acclimatization Dose_Prep Prepare different concentrations of the test substance (e.g., HC Blue No. 16) in a suitable vehicle Acclimatization->Dose_Prep Application Apply 25 µL of the test substance or vehicle control to the dorsal surface of each ear for 3 consecutive days Dose_Prep->Application BrdU_Injection On day 5, inject mice intravenously with 5-bromo-2'-deoxyuridine (B1667946) (BrdU) Application->BrdU_Injection Node_Excision Excise the draining auricular lymph nodes BrdU_Injection->Node_Excision Cell_Suspension Prepare single-cell suspensions from the lymph nodes Node_Excision->Cell_Suspension Flow_Cytometry Analyze cell proliferation by measuring BrdU incorporation using flow cytometry Cell_Suspension->Flow_Cytometry Stimulation_Index Calculate the Stimulation Index (SI) for each group Flow_Cytometry->Stimulation_Index Classification Classify the substance as a sensitizer if SI ≥ 3 Stimulation_Index->Classification

Figure 1. Experimental workflow for the Local Lymph Node Assay (LLNA).
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_incubation_scoring Incubation and Scoring cluster_analysis Data Analysis Strain_Selection Select Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) Plate_Incorporation Mix test substance, bacterial strain, and S9 mix (or buffer) with molten top agar (B569324) Strain_Selection->Plate_Incorporation Metabolic_Activation Prepare S9 fraction from rat liver for metabolic activation Metabolic_Activation->Plate_Incorporation Test_Substance_Prep Prepare various concentrations of the test substance Test_Substance_Prep->Plate_Incorporation Pouring Pour the mixture onto minimal glucose agar plates Plate_Incorporation->Pouring Incubation Incubate plates at 37°C for 48-72 hours Pouring->Incubation Colony_Counting Count the number of revertant colonies on each plate Incubation->Colony_Counting Compare_Controls Compare the number of revertant colonies in treated plates to negative controls Colony_Counting->Compare_Controls Positive_Result A significant, dose-dependent increase in revertant colonies indicates mutagenicity Compare_Controls->Positive_Result

Figure 2. Experimental workflow for the Ames Test.
Cytotoxicity: Neutral Red Uptake (NRU) Assay

The NRU assay is a cell viability test used to assess the cytotoxicity of a substance on cultured cells.

NRU_Assay_Workflow cluster_cell_culture Cell Culture and Seeding cluster_treatment Treatment cluster_nru Neutral Red Uptake cluster_measurement Measurement and Analysis Cell_Line Culture human keratinocytes (e.g., HaCaT) Seeding Seed cells into 96-well microtiter plates and incubate to form a monolayer Cell_Line->Seeding Dose_Preparation Prepare a range of concentrations of the test substance Seeding->Dose_Preparation Exposure Remove culture medium and expose cells to the test substance for a defined period (e.g., 24 hours) Dose_Preparation->Exposure NR_Staining Remove treatment medium and incubate cells with medium containing Neutral Red dye Exposure->NR_Staining Extraction Wash cells and extract the dye from viable cells using a destain solution NR_Staining->Extraction Absorbance_Reading Measure the absorbance of the extracted dye using a spectrophotometer Extraction->Absorbance_Reading IC50_Calculation Calculate the IC50 value (concentration that reduces cell viability by 50%) Absorbance_Reading->IC50_Calculation

Figure 3. Experimental workflow for the Neutral Red Uptake (NRU) Assay.

Conclusion

Both HC Blue No. 16 and Basic Blue 99 are effective semi-permanent hair colorants with distinct chemical and toxicological profiles. HC Blue No. 16 is a high-purity substance that is not considered a skin sensitizer or mutagenic in the Ames test.[1] In contrast, Basic Blue 99 is a complex mixture with significant batch-to-batch variability, is considered a skin sensitizer, and shows weak mutagenic potential in the Ames test.[2][4][5]

The selection of one dye over the other for formulation purposes will depend on the desired toxicological profile and, importantly, on performance characteristics such as color fastness and stability, for which direct comparative data is currently lacking in the public domain. The experimental protocols provided in this guide can be used to generate this crucial performance data to enable an evidence-based selection process. No information regarding the signaling pathways of these dyes was identified in the reviewed literature.

References

Validating the Purity of HC Blue No. 16: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of high-performance liquid chromatography (HPLC) for the purity assessment of HC Blue No. 16, a common ingredient in semi-permanent hair dye formulations.[1] We will delve into a detailed HPLC protocol, compare its performance with alternative analytical techniques, and present supporting data for a thorough understanding of purity validation for this compound.

Introduction to HC Blue No. 16 and the Importance of Purity

HC Blue No. 16, chemically known as N,N-dimethyl-3-{[4-(methylamino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]amino}-N-propyl-1-propanaminium bromide, is an anthraquinone-based colorant.[2][][4][5] Its molecular formula is C23H30BrN3O2 and it has a molecular weight of 460.42 g/mol .[4] The purity of HC Blue No. 16 is a critical quality attribute, as impurities can affect its color intensity, stability, and, most importantly, its safety profile. Given that HC Blue No. 16 is a secondary amine, it has the potential to form nitrosamines, which are a class of compounds with known carcinogenic properties.[1][4] Therefore, robust analytical methods are essential to ensure the quality and safety of products containing this dye.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and validated method for assessing the purity of HC Blue No. 16 and other similar dyes.[1][6][7][8] This technique separates the main component from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol for HPLC Analysis of HC Blue No. 16

The following protocol is based on a validated method reported for the analysis of HC Blue No. 16.[1]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a diode-array detector (DAD) or a multi-wavelength UV-Vis detector.

Chromatographic Conditions:

  • Column: Purosphere RP-C18e, 250 mm x 4.6 mm, 5 µm particle size[1]

  • Mobile Phase: A mixture of acetonitrile (B52724) (CH3CN) and 0.005M potassium dihydrogen phosphate (B84403) (KH2PO4) buffer adjusted to pH 3.0, in a 40:60 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 40 °C[1]

  • Detection Wavelengths: 210 nm, 254 nm, and 635 nm[1]

  • Injection Volume: 10 µL (typical, can be optimized)

  • Sample Preparation: Dissolve a precisely weighed amount of the HC Blue No. 16 sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: Purity and Impurity Profile of HC Blue No. 16

The following table summarizes the purity and impurity data from the analysis of two different batches of HC Blue No. 16 using the HPLC method described above.[1]

ParameterBatch 1Batch 2
HPLC Purity (area %)
at 210 nm99.3%99.6%
at 254 nm99.4%99.5%
at 635 nm99.9%99.8%
Identified Impurities (ppm)
N-Methyl-2-pyrrolidinone176305
1-Bromo-4-(methylamino)-9,10-anthraquinoneNot Detectable (LOD 3 ppm)~5 ppm (near LOD)
1-((3-(dimethylamino)propyl)amino)-4-(methylamino)-9,10-anthraquinone147119
Other Parameters
NMR Content (%, w/w)97.9%98.1%

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard, other techniques can provide complementary information for the characterization and purity assessment of HC Blue No. 16.

Analytical TechniquePrincipleAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR).Provides structural confirmation of the main component and impurities. qNMR can provide a direct measure of purity without the need for a reference standard of the analyte.Lower sensitivity compared to HPLC for trace impurities. Complex spectra can be difficult to interpret.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry.Provides molecular weight information for each separated peak, aiding in the identification of unknown impurities. High sensitivity and selectivity.Higher instrumentation cost and complexity compared to HPLC-UV.
Thin-Layer Chromatography (TLC) A simple and rapid separation technique.Cost-effective, requires minimal sample preparation, and can be used for rapid screening of impurities.Lower resolution and sensitivity compared to HPLC. Not suitable for quantitative analysis.
Capillary Electrophoresis (CE) Separates compounds based on their electrophoretic mobility in a capillary.High separation efficiency, requires very small sample volumes.Can be less robust than HPLC for routine analysis.

Visualizing the Workflow and Logical Relationships

To better illustrate the processes involved in validating the purity of HC Blue No. 16, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh HC Blue No. 16 start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV-Vis Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (Area %) integrate->calculate report Final Report calculate->report

Caption: Workflow for HPLC Purity Validation of HC Blue No. 16.

Purity_Validation_Logic cluster_methods Analytical Methods cluster_assessment Purity Assessment cluster_outcome Outcome hc_blue HC Blue No. 16 Sample hplc Primary Method: Reversed-Phase HPLC hc_blue->hplc nmr Confirmatory Method: NMR Spectroscopy hc_blue->nmr lcms Impurity Identification: LC-MS hc_blue->lcms purity_assay Purity Assay (%) hplc->purity_assay impurity_profile Impurity Profile (ppm) hplc->impurity_profile structural_confirmation Structural Confirmation nmr->structural_confirmation lcms->impurity_profile pass Meets Specification purity_assay->pass fail Fails Specification purity_assay->fail impurity_profile->pass impurity_profile->fail structural_confirmation->pass

Caption: Logical Relationship of Methods in Purity Validation.

Conclusion

The purity of HC Blue No. 16 is a critical factor in ensuring the quality and safety of cosmetic products. Reversed-phase HPLC with UV-Vis detection stands out as the primary method for its reliable and accurate purity assessment. The detailed protocol and comparative data presented in this guide offer a solid foundation for researchers and professionals in the field to implement robust quality control measures. Complementary techniques such as NMR and LC-MS can be invaluable for comprehensive structural elucidation and impurity identification, ensuring a complete and scientifically sound validation process.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for HC Blue No. 16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantitative determination of HC Blue No. 16, a common colorant in semi-permanent hair dye formulations. In the absence of a publicly available, direct cross-validation study for HC Blue No. 16, this document synthesizes information from validated methods for multiple hair dyes, including HC Blue No. 16, and general principles of analytical method comparison. The focus is on providing a framework for researchers to understand the relative performance of different techniques and to outline the critical parameters for a comprehensive cross-validation study.

Introduction to Cross-Validation

Cross-validation of an analytical method is a critical process to ensure that a validated method yields consistent, reliable, and accurate results across different laboratories, with different analysts, or using different equipment.[1] This is particularly important in regulated environments to guarantee data integrity and comparability. The process typically involves comparing a primary analytical method with one or more alternative methods.

Comparative Analysis of Analytical Methods

Table 1: Comparison of HPLC-DAD and LC-MS/MS Methods for HC Blue No. 16 Analysis

ParameterHPLC with Diode Array Detection (HPLC-DAD)Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation by chromatography, detection by UV-Vis absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Selectivity Moderate; may be susceptible to interference from matrix components with similar retention times and UV-Vis spectra.High; provides structural information, minimizing the risk of interferences.
Sensitivity (LOD/LOQ) Generally in the low ppm (µg/mL) range.High, typically in the low ppb (ng/mL) range.[2]
Linearity Good over a defined concentration range.Excellent over a wide dynamic range.
Precision Good, with RSDs typically <5%.Excellent, with RSDs typically <2%.
Accuracy Good, with recoveries typically between 95-105%.Excellent, with recoveries typically between 98-102%.
Cost Lower initial instrument cost and maintenance.Higher initial instrument cost and maintenance.
Throughput Moderate to high.High, especially with modern UHPLC systems.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of results. Below is a detailed protocol for the analysis of HC Blue No. 16 using a validated LC-MS/MS method.

Protocol 1: Quantitative Determination of HC Blue No. 16 by LC-MS/MS[2]

This method is applicable for the determination of HC Blue No. 16 in cosmetic products.

1. Sample Preparation:

  • Accurately weigh approximately 1 g of the homogenized sample into a 20 mL volumetric flask.

  • Add 15 mL of 0.1% ascorbic acid in 50% methanol (B129727) solution.

  • Sonicate for 30 minutes.

  • Bring the volume to 20 mL with 0.1% ascorbic acid in 50% methanol solution.

  • Filter the solution through a 0.22 µm membrane filter to obtain the sample solution.

2. Standard Solution Preparation:

  • Accurately weigh about 10 mg of HC Blue No. 16 reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with 0.1% ascorbic acid in 50% methanol solution to prepare a standard stock solution.

  • Prepare working standard solutions by appropriate dilution of the stock solution with 0.1% ascorbic acid in 50% methanol solution.

3. LC-MS/MS Conditions:

  • LC System: UPLC system

  • Column: CORTECS UPLC C18+, 1.6 µm, 2.1 mm i.d. × 10 cm

  • Column Temperature: 30°C

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: Methanol/acetonitrile (1:1, v/v)

  • Gradient Program:

    Time (min) Solvent A (%) Solvent B (%)
    0 → 1 98 2
    1 → 3 98 → 95 2 → 5
    3 → 8.5 95 → 20 5 → 80
    8.5 → 10 20 → 5 80 → 95
    10 → 12.5 5 95
    12.5 → 13 5 → 98 95 → 2

    | 13 → 15 | 98 | 2 |

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 3 µL

  • MS System: Tandem mass spectrometer

  • Ion Source: Electrospray ionization (ESI), positive mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions for HC Blue No. 16:

    • Quantitative: 380 > 265

    • Qualitative: 380 > 293

  • Cone Voltage: 50 V

  • Collision Energy: 22 eV (for 380 > 265) and 16 eV (for 380 > 293)

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition & Processing cluster_comparison Comparison & Evaluation cluster_conclusion Conclusion Sample Homogenized Sample PrepA Prepare Samples (Method A Protocol) Sample->PrepA PrepB Prepare Samples (Method B Protocol) Sample->PrepB MethodA Method A (e.g., LC-MS/MS) PrepA->MethodA MethodB Method B (e.g., HPLC-DAD) PrepB->MethodB DataA Acquire & Process Data A MethodA->DataA DataB Acquire & Process Data B MethodB->DataB Compare Compare Results (Accuracy, Precision, Linearity, etc.) DataA->Compare DataB->Compare Conclusion Determine Method Comparability Compare->Conclusion

Caption: Workflow for cross-validation of two analytical methods.

Signaling Pathway of Analytical Method Selection

The decision-making process for selecting an appropriate analytical method can be visualized as follows.

MethodSelection Start Define Analytical Need Req High Sensitivity & Selectivity Required? Start->Req LCMS LC-MS/MS Req->LCMS Yes Cost Cost & Complexity a Major Constraint? Req->Cost No Final Method Selected LCMS->Final HPLCDAD HPLC-DAD HPLCDAD->Final Cost->LCMS No Cost->HPLCDAD Yes

References

A Comparative Toxicological Guide to HC Hair Dyes for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative analysis of the toxicological profiles of various HC (hair color) dyes, designed for researchers, scientists, and professionals in drug development. It provides a consolidated resource of quantitative toxicological data, detailed experimental methodologies, and visual representations of assessment workflows to support informed decision-making and future research in the safety evaluation of cosmetic ingredients.

Comparative Toxicological Data of Selected HC Dyes

The following tables summarize key toxicological endpoints for a selection of HC dyes. Data has been compiled from various scientific sources and regulatory assessments. It is important to note that toxicological profiles can be influenced by the purity of the substance and the experimental conditions.

Table 1: Acute and Systemic Toxicity of Selected HC Dyes

HC DyeCAS NumberAcute Oral LD50 (Rat, mg/kg)90-Day Oral NOAEL (Rat, mg/kg/day)Developmental Toxicity NOAEL (Rat, mg/kg/day)
HC Red No. 1 2784-89-6>200050100 (Maternal), 300 (Developmental)
HC Red No. 7 24905-87-1>300 (Maximum non-lethal dose)[1]50[1]50 (Maternal), 200 (Developmental)[1]
HC Red No. 10/11 (Mixture) 95576-89-9 / 95576-92-41250-5000 (Rot Y mixture)[2]20 (Mixture)[2]100 (Maternal), 300 (Embryotoxicity/Teratogenicity)[2][3]
HC Orange No. 1 54381-08-7>5000501000
HC Orange No. 2 85766-33-6>5000[4]100100 (Maternal and Foetal)[4]
HC Yellow No. 2 4926-55-0600-1200 (female), 1200-2500 (male)[5]1.25% in diet (effects observed)[5]Not teratogenic[5]
HC Yellow No. 13 10442-83-8Low acute toxicity[6]30[6]-
HC Blue No. 2 33229-34-41250-5000[7]Relatively nontoxic in feeding bioassays[7]-

Table 2: Skin Sensitization, Irritation, and Cytotoxicity of Selected HC Dyes

HC DyeSkin Sensitization (LLNA, EC3 Value)Skin Irritation (Rabbit)Ocular Irritation (Rabbit)Cytotoxicity (IC50)
HC Red No. 1 Contact sensitizer[8]Not an irritant[8]Mild irritant[8]-
HC Red No. 7 Moderate sensitizer (B1316253) (EC3 = 1.2%)[9]Not an irritant[1]Not an irritant[1]-
HC Red No. 10/11 (Mixture) Not sensitizing up to 10%[2]---
HC Orange No. 1 Not a sensitizer[10]Not an irritant[10]Mild irritant[10]-
HC Orange No. 2 ----
HC Yellow No. 2 Not a sensitizer at 10% (guinea pig)[5]Not a primary irritant[5]Minor irritant at 10%[5]-
HC Yellow No. 13 Negative[6]No signs of irritation[6]No signs of irritation[6]-
HC Blue No. 2 No evidence of sensitization[7]No evidence of irritation[7]No ocular irritation[7]-
HC Violet No. 1 -Non-irritant[11]Minimal to moderate conjunctival irritation[11]-
HC Blue No. 15 Mild signs of irritation[12]Mild signs of irritation[12]Irritant (neat), slight irritation (2%)[12]-

Table 3: Genotoxicity of Selected HC Dyes

HC DyeAmes Test (Bacterial Reverse Mutation)In Vitro Mammalian Cell GenotoxicityIn Vivo Genotoxicity
HC Red No. 1 No evidence of mutagenic potential (most assays)[8]--
HC Red No. 7 Mutagenic in several S. typhimurium strains[1]Mutagenic (TK locus), Non-mutagenic (hprt locus), Unclear (Micronucleus)[1]-
HC Red No. 10/11 (Mixture) Negative[2]Negative (Micronucleus and Chromosome Aberration)[2]Negative (Micronucleus)[2]
HC Orange No. 1 Not genotoxic (preponderance of data)[10]--
HC Orange No. 2 ---
HC Yellow No. 2 Not mutagenic[5]-Negative (Dominant lethal assay)[5]
HC Yellow No. 13 ---
HC Blue No. 2 Mutagenic[7][13]-Not carcinogenic in rats and mice[7][13]

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the replication and validation of findings. The following are summaries of standard protocols.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

  • Preparation: Tester strains are cultured overnight. The test chemical is prepared at several concentrations. A metabolic activation system (S9 mix) is prepared from the liver of induced rodents to simulate mammalian metabolism.

  • Exposure: The tester strains, the test chemical, and either the S9 mix or a buffer are combined. In the plate incorporation method, this mixture is combined with molten top agar (B569324) and poured onto minimal glucose agar plates. In the pre-incubation method, the mixture is incubated before being mixed with the top agar and plated.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have mutated and can now grow in the absence of the required amino acid) is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants.[4][12][14][15]

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test - OECD 431

This test method uses a three-dimensional reconstructed human epidermis model to assess the potential of a chemical to cause skin corrosion.

  • Preparation: The RhE tissues are pre-incubated in a defined medium.

  • Application: The test chemical is applied topically to the surface of the RhE tissue.

  • Exposure: Tissues are exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour).

  • Viability Assessment: After exposure, the tissues are rinsed and transferred to a solution containing a viability dye, typically MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Quantification: The formazan is extracted, and the optical density is measured. A chemical is identified as corrosive if the tissue viability falls below a defined threshold.[1][3][16]

Local Lymph Node Assay (LLNA) - OECD 429

The LLNA is an in vivo method to assess the skin sensitization potential of a substance by measuring lymphocyte proliferation in the draining auricular lymph nodes.

  • Application: The test substance is applied to the dorsum of each ear of mice for three consecutive days.

  • Proliferation Measurement: On day 5, a solution of ³H-methyl thymidine (B127349) is injected intravenously.

  • Sample Collection: After a set time, the draining auricular lymph nodes are excised.

  • Analysis: The lymph nodes are processed to a single-cell suspension, and the incorporation of ³H-methyl thymidine (a measure of cell proliferation) is determined by scintillation counting.

  • Calculation: The stimulation index (SI) is calculated for each dose group. An SI of 3 or greater is considered a positive response. The EC3 value, the concentration that induces an SI of 3, is calculated to determine the sensitizing potency.[8][17][18]

MTT Assay for Cytotoxicity

This colorimetric assay is a common method to assess cell viability and the cytotoxic potential of a chemical.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Exposure: The cells are treated with various concentrations of the test chemical and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the conversion of MTT to formazan by mitochondrial dehydrogenases in viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration of the chemical that inhibits cell viability by 50%, can then be calculated.[2][5][9][11][19]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.

  • Cell Preparation: A suspension of single cells is prepared from the tissue or cell culture of interest.

  • Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and are then subjected to electrophoresis. Damaged DNA (containing strand breaks) will migrate away from the nucleus, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye, and the comets are visualized and scored using a fluorescence microscope and image analysis software. The extent of DNA damage is typically quantified by the length of the comet tail and the percentage of DNA in the tail.[7][20][21][22][23]

Visualizing Toxicological Assessment

Experimental Workflow for HC Dye Toxicology

The following diagram illustrates a typical workflow for the toxicological evaluation of a new HC dye, starting from in silico and in vitro methods to in vivo confirmation.

experimental_workflow cluster_0 In Silico & In Vitro Screening cluster_1 In Vivo Testing cluster_2 Risk Assessment in_silico In Silico Prediction (e.g., QSAR) phys_chem Physicochemical Characterization in_silico->phys_chem Initial Screening cytotoxicity Cytotoxicity Assays (e.g., MTT) phys_chem->cytotoxicity genotoxicity_in_vitro In Vitro Genotoxicity (e.g., Ames, Micronucleus) cytotoxicity->genotoxicity_in_vitro skin_sensitization_in_vitro In Vitro Skin Sensitization (e.g., DPRA, KeratinoSens™) genotoxicity_in_vitro->skin_sensitization_in_vitro acute_toxicity Acute Toxicity (e.g., LD50) skin_sensitization_in_vitro->acute_toxicity Proceed if necessary skin_sensitization_in_vivo Skin Sensitization (e.g., LLNA) acute_toxicity->skin_sensitization_in_vivo irritation Skin/Eye Irritation skin_sensitization_in_vivo->irritation repeated_dose Repeated Dose Toxicity (Sub-chronic) irritation->repeated_dose genotoxicity_in_vivo In Vivo Genotoxicity (e.g., Comet Assay) repeated_dose->genotoxicity_in_vivo risk_assessment Risk Assessment & Safety Evaluation genotoxicity_in_vivo->risk_assessment Data Integration risk_assessment_logic cluster_data Data Collection per Dye cluster_evaluation Hazard Characterization start Select HC Dyes for Comparison acute_tox_data Acute Toxicity Data (LD50) start->acute_tox_data skin_sens_data Skin Sensitization Data (EC3) start->skin_sens_data cyto_data Cytotoxicity Data (IC50) start->cyto_data geno_data Genotoxicity Data (Ames, etc.) start->geno_data systemic_tox_data Systemic Toxicity Data (NOAEL) start->systemic_tox_data eval_acute Evaluate Acute Toxicity Hazard acute_tox_data->eval_acute eval_skin Evaluate Skin Sensitization Hazard skin_sens_data->eval_skin eval_cyto Evaluate Cytotoxicity Hazard cyto_data->eval_cyto eval_geno Evaluate Genotoxicity Hazard geno_data->eval_geno eval_systemic Evaluate Systemic Toxicity Hazard systemic_tox_data->eval_systemic risk_characterization Comparative Risk Characterization eval_acute->risk_characterization eval_skin->risk_characterization eval_cyto->risk_characterization eval_geno->risk_characterization eval_systemic->risk_characterization conclusion Safety Conclusion & Recommendations risk_characterization->conclusion

References

Performance Evaluation of HC Blue No. 16 in Diverse Hair Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of HC Blue No. 16, an anthraquinone-based semi-permanent hair dye, against other commercially available direct dyes. The evaluation focuses on performance across different hair types, a critical consideration for product development and safety assessment in the cosmetic and pharmaceutical industries. Due to the limited availability of direct comparative studies in published literature, this guide synthesizes established testing protocols and known chemical principles to project performance characteristics.

Executive Summary

HC Blue No. 16 is a direct hair dye valued for its vibrant blue hue and use in semi-permanent hair coloring formulations.[1][2] Its performance, including color intensity, longevity (wash fastness), and impact on hair integrity, is intrinsically linked to the initial condition and ethnic origin of the hair. Hair porosity is a key determinant of dye uptake and fading, with bleached or damaged hair exhibiting different characteristics compared to virgin hair.[3] This guide outlines standardized methodologies for quantifying these performance metrics and presents a comparative framework against other common direct dyes such as Basic Blue 99, Acid Violet 43, and Basic Brown 17.

Data Presentation: Comparative Performance of Direct Hair Dyes

The following tables summarize the expected performance of HC Blue No. 16 and its alternatives across various hair types and conditions. The data is presented to facilitate a comparative analysis for research and development purposes.

Table 1: Colorimetric Performance on Different Hair Types (Hypothetical Data)

DyeHair TypeInitial LInitial aInitial bΔE after 10 Washes
HC Blue No. 16 Virgin Caucasian30-5-3515
Bleached Caucasian45-10-5025
Virgin Asian25-3-3012
Bleached Asian40-8-4522
Virgin African20-2-2510
Bleached African35-7-4020
Basic Blue 99 (CI 56059) Virgin Caucasian32-4-3818
Bleached Caucasian48-9-5528
Virgin Asian27-2-3315
Bleached Asian43-7-5025
Virgin African22-1-2813
Bleached African38-6-4523
Acid Violet 43 (CI 60730) Virgin Caucasian3515-2520
Bleached Caucasian5020-4030
Virgin Asian3012-2017
Bleached Asian4518-3527
Virgin African2510-1514
Bleached African4015-3024

Note: Lab values are based on the CIELAB color space, where L* represents lightness, a* represents the green-red component, and b* represents the blue-yellow component. ΔE* represents the total color difference, with a higher value indicating more significant fading.*

Table 2: Impact on Hair Integrity (Hypothetical Data)

DyeHair TypeTensile Strength Reduction (%)Cuticle Damage (SEM Rating 1-5)
HC Blue No. 16 Virgin51.5
Bleached82.5
Basic Blue 99 (CI 56059) Virgin61.8
Bleached92.8
Acid Violet 43 (CI 60730) Virgin72.0
Bleached103.0

Note: Tensile strength reduction is a measure of hair weakening. Cuticle damage is rated on a scale of 1 (no damage) to 5 (severe damage) based on Scanning Electron Microscopy (SEM) imaging.

Experimental Protocols

Color Performance and Wash Fastness Evaluation

Objective: To quantitatively measure the initial color deposition and subsequent fading of hair dyes on different hair tresses.

Methodology:

  • Hair Tress Preparation:

    • Source standardized hair tresses of different ethnic origins (e.g., Caucasian, Asian, African) in both virgin and bleached states.

    • Wash all tresses with a clarifying shampoo and air dry completely.

    • Measure baseline colorimetric data for each tress using a spectrophotometer to obtain Lab* values.

  • Dye Application:

    • Prepare dye solutions according to typical formulation concentrations (e.g., 1-3% in a conditioner base).[4]

    • Apply the dye mixture evenly to the hair tresses, ensuring complete saturation.

    • Allow the dye to process for the recommended time (e.g., 30 minutes) at a controlled temperature.

    • Rinse the tresses with lukewarm water until the water runs clear.

    • Air dry the dyed tresses completely.

  • Colorimetric Measurement:

    • Measure the Lab* values of the dyed tresses using a spectrophotometer.[5]

    • Calculate the initial color deposition (ΔE₀) by comparing the Lab values of the dyed tresses to the baseline measurements.

  • Wash Fastness Test:

    • Subject the dyed tresses to a standardized washing procedure. This typically involves a set number of wash and rinse cycles using a standard shampoo.

    • After a predetermined number of washes (e.g., 5, 10, 15 cycles), air dry the tresses.

    • Measure the Lab* values after each washing interval.

    • Calculate the color change (ΔE*) at each interval to determine the rate of fading.

Hair Integrity Assessment

Objective: To evaluate the impact of the hair dyeing process on the mechanical strength and surface morphology of the hair.

Methodology:

  • Tensile Strength Testing:

    • Take single hair fibers from untreated (control) and dyed hair tresses.

    • Measure the diameter of each fiber using a laser micrometer.

    • Using a tensile tester, stretch each fiber at a constant rate until it breaks.[6]

    • Record the force required to break the fiber (breaking strength) and the elongation at break.

    • Calculate the tensile strength and compare the results between the control and dyed fibers to determine any reduction in strength.[3][7]

  • Scanning Electron Microscopy (SEM):

    • Mount small sections of untreated and dyed hair fibers on SEM stubs.

    • Sputter-coat the samples with a conductive material (e.g., gold-palladium).

    • Examine the hair surface under high magnification using an SEM.

    • Assess the condition of the cuticle layer, looking for signs of lifting, cracking, or erosion.

    • Use a standardized rating scale to quantify the degree of cuticle damage.

Mandatory Visualization

Experimental_Workflow_Color_Performance cluster_prep Preparation cluster_dyeing Dyeing Process cluster_eval Evaluation start Source Hair Tresses (Virgin & Bleached) wash Wash with Clarifying Shampoo start->wash baseline Baseline Colorimetric Measurement (Lab*) wash->baseline apply Apply Dye Formulation baseline->apply process Process for 30 min apply->process rinse Rinse and Dry process->rinse initial_color Initial Colorimetric Measurement (Lab) rinse->initial_color wash_cycle Standardized Wash Cycles (1-15x) initial_color->wash_cycle fade_color Fading Colorimetric Measurement (Lab) wash_cycle->fade_color end Data Analysis (ΔE*) fade_color->end

Caption: Workflow for evaluating the color performance and wash fastness of hair dyes.

Hair_Integrity_Assessment_Workflow cluster_tensile Tensile Strength Testing cluster_sem Scanning Electron Microscopy (SEM) start Untreated & Dyed Hair Tresses single_fiber Isolate Single Hair Fibers start->single_fiber mount_sample Mount Hair Fiber Sections start->mount_sample measure_dia Measure Fiber Diameter single_fiber->measure_dia stretch Stretch to Break (Tensile Tester) measure_dia->stretch tensile_data Record Breaking Strength & Elongation stretch->tensile_data analysis Comparative Data Analysis tensile_data->analysis coat_sample Sputter-Coat with Gold mount_sample->coat_sample examine Examine Cuticle Surface coat_sample->examine sem_data Rate Cuticle Damage examine->sem_data sem_data->analysis

Caption: Workflow for assessing the impact of hair dyes on hair integrity.

Direct_Dye_Mechanism cluster_hair Hair Fiber cortex Cortex (Keratin) cuticle Cuticle dye_molecule HC Blue No. 16 (Direct Dye) adsorption Adsorption onto Cuticle Surface dye_molecule->adsorption electrostatic & van der Waals forces formulation Semi-Permanent Formulation formulation->dye_molecule releases adsorption->cuticle penetration Penetration into Cortex (minor) adsorption->penetration diffusion through porous regions penetration->cortex lodges within keratin matrix

Caption: Simplified signaling pathway of HC Blue No. 16 action on hair fibers.

References

Navigating the Regulatory Landscape: HC Blue No. 16 in the EU vs. the US

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with cosmetic ingredients, a thorough understanding of the evolving regulatory environment is paramount. This guide provides a comparative overview of the regulatory status of the hair dye HC Blue No. 16 in the European Union and the United States, offering clarity on its permitted use and any associated restrictions.

Comparative Regulatory Status

The regulatory frameworks for cosmetic ingredients differ significantly between the European Union and the United States. While the EU maintains a positive list of approved substances, the US employs a system of pre-market approval for color additives. This fundamental difference is reflected in the status of HC Blue No. 16.

FeatureEuropean Union (EU)United States (US)
Regulatory Body European Commission (based on opinions from the Scientific Committee on Consumer Safety - SCCS)Food and Drug Administration (FDA)
Status Permitted with restrictions Not an approved color additive
Permitted Use Semi-permanent hair dye formulations[1]Not listed as a permitted color additive for cosmetic use in the Code of Federal Regulations (21 CFR Parts 73 and 74)[2][3].
Maximum Concentration 3.0% in on-head applications[1]Not applicable
Key Scientific Opinion SCCS/1478/12 (2012) concluded that the use of HC Blue No. 16 in semi-permanent hair dye formulations at a maximum concentration of 3% is safe[1].No public safety assessment by the Cosmetic Ingredient Review (CIR) Expert Panel was found. The FDA has not approved it as a color additive for use in cosmetics[2][3].
Additional Notes The SCCS opinion noted that HC Blue No. 16 is a secondary amine and has the potential for nitrosamine (B1359907) formation. The stability of the substance in typical hair dye formulations was also highlighted as a point of interest[1].In the US, all color additives used in cosmetics must be approved by the FDA and listed in the regulations. Unapproved color additives may not be used in cosmetic products.

Hypothetical Experimental Workflow: Purity Analysis of HC Blue No. 16

To ensure the quality and safety of cosmetic ingredients, rigorous analytical testing is essential. The following diagram illustrates a hypothetical experimental workflow for determining the purity of a sample of HC Blue No. 16.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Quantification cluster_3 Results Sample HC Blue No. 16 Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC High-Performance Liquid Chromatography (HPLC) Dissolution->HPLC Injection UV_Vis UV-Vis Detector HPLC->UV_Vis MS Mass Spectrometry (MS) HPLC->MS Data_Analysis Data Analysis and Purity Calculation UV_Vis->Data_Analysis MS->Data_Analysis Purity_Report Purity Report (%) Data_Analysis->Purity_Report Impurity_Profile Impurity Profile Data_Analysis->Impurity_Profile

Purity Analysis Workflow for HC Blue No. 16

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample of HC Blue No. 16 is dissolved in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water, to a known concentration. The solution is then filtered to remove any particulate matter.

  • Chromatographic Separation: An aliquot of the prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) system. The HPLC column, typically a C18 reversed-phase column, separates the components of the sample based on their polarity. A gradient elution method, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of HC Blue No. 16 from its potential impurities.

  • Detection and Quantification: As the separated components elute from the HPLC column, they pass through a UV-Vis detector, which measures the absorbance of light at a specific wavelength. This allows for the quantification of HC Blue No. 16 and any detected impurities. The eluent can also be directed to a Mass Spectrometry (MS) detector for the identification of unknown impurities based on their mass-to-charge ratio.

  • Data Analysis: The data from the detectors is processed using chromatography software. The purity of the HC Blue No. 16 sample is calculated by comparing the peak area of the main component to the total peak area of all components. The impurity profile, which details the identity and relative abundance of each impurity, is also determined.

References

A Comparative Guide to the Binding Affinity of HC Blue No. 16 on Damaged Hair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for a comparative study on the binding affinity of the semi-permanent hair dye, HC Blue No. 16, to damaged hair. It outlines detailed experimental protocols to evaluate its performance against other classes of hair dyes, specifically a cationic dye (Basic Yellow 57) and a nitro dye (HC Red No. 3). The methodologies described herein are designed to yield quantitative data for a thorough comparison of dye uptake, penetration, and the impact on hair morphology.

Introduction to Hair Dyes and Damaged Hair Interaction

Hair damage, induced by chemical treatments such as bleaching, significantly alters the hair's protein structure, leading to an increase in negatively charged sites. This alteration enhances the binding affinity for certain types of hair dyes. HC Blue No. 16 is a cationic dye belonging to the anthraquinone (B42736) class, which is known to form non-covalent interactions with the keratin (B1170402) fibers of the hair.[1] Cationic dyes, in general, exhibit a strong affinity for damaged hair due to the electrostatic attraction between the positively charged dye molecules and the newly exposed negative sites on the hair fiber.[2] This guide proposes a comparative analysis of HC Blue No. 16 with Basic Yellow 57, another cationic dye, and HC Red No. 3, a small nitro dye that binds through weaker van der Waals forces.[3]

Quantitative Data Presentation

To facilitate a clear comparison of the binding affinities, all quantitative data from the proposed experiments should be summarized in the following tables.

Table 1: Dye Uptake by Damaged Hair Measured by UV-Vis Spectrophotometry

DyeInitial Concentration (mg/L)Final Concentration (mg/L)Dye Uptake (mg/g of hair)Adsorption (%)
HC Blue No. 16
Basic Yellow 57
HC Red No. 3

Table 2: Adsorption Isotherm Parameters for Dyes on Damaged Hair

DyeAdsorption Isotherm Modelq_max (mg/g)K_L (L/mg)K_F ((mg/g)(L/mg)^(1/n))n
HC Blue No. 16 Langmuir / Freundlich
Basic Yellow 57 Langmuir / Freundlich
HC Red No. 3 Langmuir / Freundlich

Table 3: Colorimetric Analysis of Dyed Damaged Hair

DyeL* (Lightness)a* (Red/Green)b* (Yellow/Blue)ΔE* (Total Color Difference)
Untreated Damaged Hair
HC Blue No. 16
Basic Yellow 57
HC Red No. 3

Table 4: Atomic Force Microscopy (AFM) Analysis of Hair Surface Roughness

Hair SampleAverage Roughness (Ra) (nm)Root Mean Square Roughness (Rq) (nm)
Virgin Hair
Damaged Hair (Untreated)
Damaged Hair + HC Blue No. 16
Damaged Hair + Basic Yellow 57
Damaged Hair + HC Red No. 3

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Preparation of Damaged Hair Samples
  • Source: Obtain virgin human hair tresses.

  • Damage Induction: Immerse the hair tresses in a commercial bleaching solution (e.g., 6% hydrogen peroxide with an activating powder) for a specified duration (e.g., 30-60 minutes) to induce significant damage.

  • Rinsing and Drying: Thoroughly rinse the bleached hair with deionized water and allow it to air dry at room temperature.

  • Characterization: Characterize the extent of damage using techniques like scanning electron microscopy (SEM) to observe cuticle lifting and degradation.

Protocol for Measuring Dye Uptake (Spectrophotometry)
  • Dye Solution Preparation: Prepare stock solutions of HC Blue No. 16, Basic Yellow 57, and HC Red No. 3 in deionized water at a known concentration (e.g., 100 mg/L).

  • Dyeing Process: Immerse a known weight of damaged hair (e.g., 1 gram) into a specific volume of each dye solution (e.g., 50 mL).

  • Incubation: Gently agitate the solutions at a constant temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to reach equilibrium.

  • Measurement: After incubation, remove the hair from the solution. Measure the absorbance of the remaining dye solution using a UV-Vis spectrophotometer at the maximum absorption wavelength (λmax) for each dye.

  • Calculation: Determine the final concentration of the dye using a pre-established calibration curve. Calculate the dye uptake using the following formula: Dye Uptake (mg/g) = [(Initial Concentration - Final Concentration) x Volume of Solution] / Weight of Hair

Protocol for Adsorption Isotherm Study
  • Varying Concentrations: Prepare a series of dye solutions with varying initial concentrations (e.g., 10, 20, 50, 100, 200 mg/L) for each of the three dyes.

  • Equilibrium Study: Follow the dyeing process as described in section 3.2 for each concentration.

  • Data Analysis: Plot the equilibrium concentration of the dye in the solution (Ce) against the amount of dye adsorbed per unit mass of hair (qe).

  • Modeling: Fit the experimental data to the Langmuir and Freundlich isotherm models to determine the adsorption capacity and intensity.[4][5][6][7][8]

Protocol for Fluorescence Microscopy of Dye Penetration
  • Dyeing: Treat damaged hair samples with each of the three dyes as described in the dyeing process (section 3.2).

  • Sample Preparation: After dyeing and rinsing, embed the hair fibers in a suitable medium and prepare cross-sections of the hair.

  • Microscopy: Observe the hair cross-sections using a confocal laser scanning microscope (CLSM). Use appropriate excitation and emission wavelengths for each dye to visualize its penetration into the hair shaft.

  • Analysis: Capture images to qualitatively assess the depth and uniformity of dye penetration into the cuticle and cortex of the damaged hair.[9][10][11][12]

Protocol for Atomic Force Microscopy (AFM) of Hair Surface
  • Sample Mounting: Mount individual hair fibers (virgin, damaged, and dyed) onto an AFM sample holder.

  • Imaging: Use tapping mode AFM to scan a representative area of the hair cuticle surface.

  • Data Acquisition: Acquire topography and phase images to visualize the surface morphology.

  • Roughness Analysis: Calculate the average roughness (Ra) and root mean square roughness (Rq) from the topography images to quantify changes in the hair surface texture after damage and dyeing.[13][14][15][16][17]

Visualizations

The following diagrams illustrate the key processes and relationships in this comparative study.

BindingMechanism cluster_hair Damaged Hair Fiber cluster_dyes Hair Dyes Keratin Keratin NegativeSites Increased Negative Sites (-) Keratin->NegativeSites Damage (Bleaching) HCBlue16 HC Blue No. 16 (+) HCBlue16->NegativeSites Ionic Bonding (Strong Affinity) BasicYellow57 Basic Yellow 57 (+) BasicYellow57->NegativeSites Ionic Bonding (Strong Affinity) HCRed3 HC Red No. 3 (neutral) HCRed3->Keratin Van der Waals Forces (Weaker Affinity)

Caption: Binding mechanisms of different hair dyes to damaged hair.

ExperimentalWorkflow Start Start PrepareDamagedHair Prepare Damaged Hair Samples Start->PrepareDamagedHair Dyeing Dye Hair with HC Blue 16, Basic Yellow 57, & HC Red 3 PrepareDamagedHair->Dyeing Spectrophotometry Spectrophotometry: Measure Dye Uptake Dyeing->Spectrophotometry FluorescenceMicroscopy Fluorescence Microscopy: Assess Dye Penetration Dyeing->FluorescenceMicroscopy AFM AFM: Analyze Surface Roughness Dyeing->AFM DataAnalysis Data Analysis & Comparison Spectrophotometry->DataAnalysis FluorescenceMicroscopy->DataAnalysis AFM->DataAnalysis End End DataAnalysis->End

Caption: Overall experimental workflow for the comparative study.

DataRelationship HairDamage Level of Hair Damage (Increased Negative Sites) BindingAffinity Binding Affinity HairDamage->BindingAffinity DyeProperties Dye Properties (Cationic vs. Neutral) DyeProperties->BindingAffinity DyeUptake Quantitative Dye Uptake (Spectrophotometry) BindingAffinity->DyeUptake DyePenetration Dye Penetration Depth (Fluorescence Microscopy) BindingAffinity->DyePenetration ColorIntensity Color Intensity & Stability (Colorimetry) BindingAffinity->ColorIntensity

References

A Comparative Guide to the Toxicological Profile of HC Blue No. 16: An In Silico and In Vitro/In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological assessment of the semi-permanent hair dye ingredient, HC Blue No. 16. It contrasts the principles of in silico toxicity prediction with available experimental data from in vitro and in vivo studies, offering a framework for the validation of computational models in chemical safety assessment. The guide also presents a comparison with alternative hair dye compounds, highlighting different toxicological profiles.

Data Presentation: A Comparative Toxicological Summary

Toxicological Endpoint HC Blue No. 16 Alternative: HC Blue No. 2 Alternative: Henna (Lawsone) Alternative: p-Phenylenediamine (PPD)
Acute Oral Toxicity (LD50) 600 - 2,000 mg/kg bw (rat)[1][2]Relatively nontoxic in oral feeding bioassays[3]LD50: 400 mg/kg (rat)LD50: 80 mg/kg (rat)
Skin Sensitization No sensitization potential at ≤30% (LLNA)[1]No evidence of sensitization[3]Can cause allergic contact dermatitisPotent skin sensitizer
Skin Irritation Minimal irritation (MII of 0.25 on a 0-4 scale)[1]No evidence of dermal irritation[3]Can cause skin irritationCan cause severe skin irritation
Eye Irritation Non-irritating (3T3 NRU assay, IC50 >10,000 µg/mL)[1]No ocular irritation[3]Can cause eye irritationCan cause severe eye irritation
Genotoxicity (Ames Test) Negative[1]Mutagenic[3]Non-mutagenic in most strainsMutagenic in some strains with metabolic activation
Genotoxicity (In Vitro Micronucleus) Positive at ≥1,000 µg/mL in human lymphocytes[1]Not foundNot foundClastogenic potential

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of toxicological studies. Below are summaries of key experimental protocols relevant to the assessment of HC Blue No. 16.

Acute Oral Toxicity (LD50)

The acute oral toxicity of HC Blue No. 16 was determined in rodent studies. The LD50 (Lethal Dose, 50%) value, which is the single dose of a substance that can be expected to cause death in 50% of the test animals, was established. In these studies, different doses of HC Blue No. 16 were administered orally to rats and mice. The animals were then observed for a specified period for signs of toxicity and mortality. The LD50 value for rats was estimated to be between 600 and 2000 mg/kg body weight, while for mice, it was greater than 2000 mg/kg body weight[2].

Murine Local Lymph Node Assay (LLNA)

The skin sensitization potential of HC Blue No. 16 was assessed using the Murine Local Lymph Node Assay (LLNA). This in vivo test measures the proliferation of lymphocytes in the draining lymph nodes as an indicator of a substance's ability to induce an allergic response. In this assay, various concentrations of the test substance are applied to the ears of mice for several consecutive days. The proliferation of lymphocytes in the auricular lymph nodes is then measured. For HC Blue No. 16, no sensitization potential was observed at concentrations up to 30%[1].

Human Repeat Insult Patch Test (HRIPT)

To evaluate skin irritation in humans, a Human Repeat Insult Patch Test (HRIPT) was conducted. This clinical study involves repeated application of a patch containing the test substance to the skin of human volunteers. The skin is observed for any signs of irritation, such as redness, swelling, or inflammation. HC Blue No. 16 demonstrated minimal irritation in these tests, with a Mean Irritation Index (MII) of 0.25 on a scale of 0 to 4[1].

3T3 Neutral Red Uptake (NRU) Assay

The ocular irritation potential of HC Blue No. 16 was evaluated using the in vitro 3T3 Neutral Red Uptake (NRU) assay. This test uses cultured mouse fibroblast cells (3T3) to assess the cytotoxicity of a substance as a predictor of its potential to cause eye irritation. The assay measures the uptake of the vital dye Neutral Red by the cells after exposure to the test substance. A substance is classified as non-irritating if the concentration that reduces cell viability by 50% (IC50) is high. For HC Blue No. 16, the IC50 value was greater than 10,000 µg/mL, leading to its classification as non-irritating[1].

Bacterial Reverse Mutation Assay (Ames Test)

The mutagenic potential of HC Blue No. 16 was assessed using the Ames test. This in vitro assay uses several strains of the bacterium Salmonella typhimurium that have mutations in genes involved in histidine synthesis. These bacteria cannot grow in a histidine-free medium unless a back mutation (reversion) occurs. The test substance is incubated with the bacteria, and the number of revertant colonies is counted. An increase in the number of revertant colonies indicates that the substance is mutagenic. HC Blue No. 16 was found to be negative in the Ames test across multiple bacterial strains (TA98, TA100, TA1535, TA1537)[1].

In Vitro Micronucleus Assay

The clastogenic (chromosome-damaging) potential of HC Blue No. 16 was evaluated using the in vitro micronucleus assay in human lymphocytes. This test detects damage to chromosomes or the mitotic apparatus. Cells are exposed to the test substance, and then the formation of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) is assessed. HC Blue No. 16 showed a positive result in this assay at concentrations of 1,000 µg/mL and higher, suggesting a potential for clastogenicity at high concentrations[1].

Mandatory Visualization: Workflow and Pathways

The following diagrams illustrate the conceptual workflows for validating in silico toxicity predictions and a simplified signaling pathway for skin sensitization.

ValidationWorkflow cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation in_silico_model Computational Model (e.g., QSAR, Expert System) prediction Toxicity Prediction (e.g., Mutagenicity, Sensitization) in_silico_model->prediction Generates comparison Comparative Analysis prediction->comparison in_vitro In Vitro Assays (e.g., Ames Test, MN Assay) experimental_data Experimental Data in_vitro->experimental_data in_vivo In Vivo Studies (e.g., LLNA, Acute Toxicity) in_vivo->experimental_data experimental_data->comparison validation_outcome Validation Outcome (Concordance/Discordance) comparison->validation_outcome

Caption: A conceptual workflow for the validation of in silico toxicity predictions against experimental data.

SkinSensitizationPathway cluster_epidermis Epidermis cluster_dermis Dermis hapten Hapten (e.g., Hair Dye) hapten_protein Hapten-Protein Complex (Antigen) hapten->hapten_protein protein Skin Protein protein->hapten_protein langerhans_cell Langerhans Cell (Antigen Presenting Cell) hapten_protein->langerhans_cell Uptake & Processing t_cell_activation T-Cell Activation & Proliferation langerhans_cell->t_cell_activation Antigen Presentation cytokine_release Cytokine Release t_cell_activation->cytokine_release allergic_response Allergic Contact Dermatitis cytokine_release->allergic_response

Caption: A simplified signaling pathway for the induction of skin sensitization by a chemical hapten.

References

Safety Operating Guide

Proper Disposal of HC Blue No. 16: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, HC Blue No. 16 is classified as hazardous waste. Do not dispose of it down the drain or in regular trash. It is harmful if swallowed and poses a long-term threat to aquatic life.

This guide provides essential safety and logistical information for the proper disposal of HC Blue No. 16, a synthetic dye used in research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Chemical Hazard Profile

HC Blue No. 16, also known as Bluequat bromide, is an irritant and is harmful if ingested. Its most significant environmental impact is its classification as "Harmful to aquatic life with long lasting effects," which necessitates stringent disposal protocols to prevent contamination of waterways. Improper disposal can lead to the pollution of streams, rivers, and oceans, endangering aquatic organisms and potentially disrupting entire ecosystems.[1][2]

Hazard Classification Details
GHS Classification Acute toxicity, oral (Category 4), Hazardous to the aquatic environment, long-term hazard (Chronic 3)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H412: Harmful to aquatic life with long lasting effects.
Primary Hazards Irritant
LD50 (Oral, Rat) Estimated between 600 and 2000 mg/kg body weight[1]

Step-by-Step Disposal Protocol

This protocol is designed for researchers, scientists, and drug development professionals handling HC Blue No. 16 in a laboratory setting. Always consult your institution's specific hazardous waste management guidelines, as they may have additional requirements.

1. Personal Protective Equipment (PPE): Before handling HC Blue No. 16 waste, ensure you are wearing appropriate PPE, including:

  • Safety goggles

  • Lab coat

  • Chemical-resistant gloves (e.g., nitrile)

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with HC Blue No. 16, including unused powder, contaminated gloves, weigh boats, and paper towels, in a dedicated, leak-proof hazardous waste container.

    • The container must be compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is a suitable option.

    • Do not mix HC Blue No. 16 waste with other waste streams unless explicitly permitted by your institution's waste management plan. Incompatible wastes can react dangerously.

  • Liquid Waste:

    • Solutions containing HC Blue No. 16 should be collected in a separate, clearly labeled, and sealed hazardous waste container.

    • Never dispose of solutions containing HC Blue No. 16 down the sink or drain. This is to prevent harm to aquatic life.

  • Empty Containers:

    • An empty container that held HC Blue No. 16 must be treated as hazardous waste unless triple-rinsed.

    • To triple-rinse, use a solvent capable of removing the residue (e.g., water, if appropriate for the formulation). Collect the rinsate as hazardous liquid waste.

    • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

3. Labeling of Waste Containers:

  • Clearly label the hazardous waste container with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "HC Blue No. 16"

    • The specific hazards: "Acutely Toxic," "Harmful to Aquatic Life"

    • The accumulation start date (the date the first waste is added to the container)

    • The name of the principal investigator or lab group

4. Storage of Hazardous Waste:

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from general traffic and incompatible chemicals.

  • Ensure the container is kept closed at all times, except when adding waste.

5. Arranging for Disposal:

  • Once the waste container is full or has reached the designated accumulation time limit (often 90 days, but check your local regulations), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with HC Blue No. 16.

HC_Blue_16_Disposal_Workflow cluster_start cluster_assessment cluster_disposal_paths cluster_actions Start Waste Generated (HC Blue No. 16) IsContaminated Is the material contaminated with HC Blue No. 16? Start->IsContaminated SolidWaste Solid Waste (e.g., powder, gloves, vials) IsContaminated->SolidWaste Yes, Solid LiquidWaste Liquid Waste (e.g., solutions) IsContaminated->LiquidWaste Yes, Liquid NonHazardous Non-Hazardous Waste (e.g., regular trash, clean labware) IsContaminated->NonHazardous No CollectSolid Collect in a labeled hazardous waste container. SolidWaste->CollectSolid CollectLiquid Collect in a labeled, sealed hazardous waste container. LiquidWaste->CollectLiquid ArrangePickup Store in satellite accumulation area. Arrange for EHS pickup. CollectSolid->ArrangePickup CollectLiquid->ArrangePickup

Caption: Disposal workflow for HC Blue No. 16 waste.

References

Personal protective equipment for handling HC Blue no.16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of HC Blue no. 16. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact in a laboratory setting.

Immediate Safety and Hazard Information

HC Blue no. 16 is a dark blue powder used as a direct dye in semi-permanent hair dye formulations.[1][2] While primarily used in cosmetic applications, in a laboratory setting, it requires careful handling due to its potential hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies HC Blue no. 16 with the following classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

  • Hazardous to the aquatic environment, long-term hazard (Category 3): Harmful to aquatic life with long lasting effects.[3]

  • Irritant: May cause skin, eye, and respiratory tract irritation.[4]

A potential concern with HC Blue no. 16 is the formation of nitrosamines, which can be carcinogenic.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling HC Blue no. 16 to minimize exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecifications & Use
Eye and Face Protection Safety GogglesMust be worn at all times to protect against dust particles and potential splashes. A face shield should be used in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemical-resistant glovesNitrile gloves are recommended. Always inspect gloves for tears or holes before use. Change gloves immediately if they become contaminated.
Body Protection Laboratory CoatA full-length lab coat should be worn to protect skin and clothing from contamination.
Respiratory Protection N95 Respirator or higherA NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.
Foot Protection Closed-toe shoesRequired to protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

Following a structured operational plan is critical for the safe handling of HC Blue no. 16.

  • Preparation:

    • Hazard Assessment: Before beginning any work, review this safety guide and any available Safety Data Sheet (SDS) for HC Blue no. 16.

    • Work Area Setup: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, and designated waste containers, within the work area.

    • Emergency Equipment: Confirm that an eyewash station and safety shower are accessible and operational.

  • Handling and Use:

    • Don PPE: Put on the appropriate PPE as outlined in the table above.

    • Dispensing: As HC Blue no. 16 is a solid powder, use a spatula or scoop to transfer the desired amount.[1] All weighing and transferring of the powder should be conducted in a chemical fume hood to minimize inhalation exposure. Avoid creating dust.

    • Solution Preparation: When dissolving the powder, add it slowly to the solvent to prevent splashing.

    • Heating: If heating is required, do so in a controlled manner using a heating mantle, water bath, or hot plate within a fume hood. Avoid direct flames.

  • Post-Handling:

    • Decontamination: Clean the work area and any non-disposable equipment thoroughly after use.

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat and eye protection.

    • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

First Aid Measures

Immediate action is required in case of exposure to HC Blue no. 16.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
Skin Contact Remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation or a rash occurs.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

Proper disposal of HC Blue no. 16 and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All solid waste contaminated with HC Blue no. 16 (e.g., weighing paper, gloves, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

    • Solutions containing HC Blue no. 16 should be collected in a separate, sealed, and labeled hazardous waste container.

  • Waste Labeling:

    • Label all waste containers with "Hazardous Waste," the full chemical name "HC Blue no. 16," and a clear description of its hazards (e.g., "Toxic," "Harmful if Swallowed," "Harmful to Aquatic Life").

  • Storage:

    • Store hazardous waste containers in a designated and secure area, away from incompatible materials.

  • Final Disposal:

    • Dispose of all HC Blue no. 16 waste through your institution's hazardous waste management program. Do not dispose of down the drain or in regular trash.

Quantitative Data Summary

The following table provides a summary of key quantitative data for HC Blue no. 16.

PropertyValue
Molecular Formula C₂₃H₃₀BrN₃O₂[3]
Molecular Weight 460.4 g/mol [3]
Physical Form Dark blue powder[1]
Water Solubility 218 g/L (at 20°C, pH 5.6)[1]
UV-Vis Absorption Peaks (λmax) 261 nm, 589 nm, 637 nm[1]
Acute Oral Toxicity (LD50, rat) Estimated between 600 and 2000 mg/kg body weight[1]
Use Concentration (in hair dyes) Up to 3%[1]

Experimental Workflow Diagram

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_post Post-Handling cluster_disposal Disposal Prep1 Hazard Assessment Prep2 Setup Work Area (Fume Hood) Prep1->Prep2 Prep3 Gather Materials Prep2->Prep3 Prep4 Check Emergency Equipment Prep3->Prep4 Hand1 Don PPE Prep4->Hand1 Hand2 Dispense Powder in Fume Hood Hand1->Hand2 Hand3 Prepare Solution Hand2->Hand3 Post1 Decontaminate Work Area Hand3->Post1 Post2 Remove PPE Correctly Post1->Post2 Post3 Wash Hands Post2->Post3 Disp1 Segregate Waste Post3->Disp1 Disp2 Label Waste Container Disp1->Disp2 Disp3 Store Waste Securely Disp2->Disp3 Disp4 Dispose via Institutional Program Disp3->Disp4

Caption: Workflow for the safe handling of HC Blue no. 16.

References

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